Product packaging for Acss2-IN-1(Cat. No.:)

Acss2-IN-1

Cat. No.: B12413136
M. Wt: 501.0 g/mol
InChI Key: WLUNFHGEBAZYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acss2-IN-1 is a useful research compound. Its molecular formula is C27H25ClN6O2 and its molecular weight is 501.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25ClN6O2 B12413136 Acss2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25ClN6O2

Molecular Weight

501.0 g/mol

IUPAC Name

6-chloro-3-ethyl-N-(1-ethyl-1,2,4-triazol-3-yl)-2-[hydroxy(diphenyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide

InChI

InChI=1S/C27H25ClN6O2/c1-3-20-23-15-21(25(35)30-26-29-17-33(4-2)32-26)22(28)16-34(23)31-24(20)27(36,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,36H,3-4H2,1-2H3,(H,30,32,35)

InChI Key

WLUNFHGEBAZYCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C(=CN2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl)C(=O)NC5=NN(C=N5)CC

Origin of Product

United States

Foundational & Exploratory

The Function of ACSS2: A Technical Guide to a Key Metabolic-Epigenetic Regulator

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2) is a highly conserved, multifaceted enzyme that serves as a critical nexus between cellular metabolism and epigenetic regulation.[1] Localized in both the cytoplasm and the nucleus, ACSS2 catalyzes the ATP-dependent conversion of acetate into acetyl-coenzyme A (acetyl-CoA), a vital precursor for biosynthesis and a key substrate for protein acetylation.[2][3][4] Under nutrient-replete conditions, cytoplasmic ACSS2 primarily fuels de novo lipogenesis.[3][5] Conversely, during periods of metabolic stress such as hypoxia or nutrient deprivation, ACSS2 translocates to the nucleus where it provides a localized pool of acetyl-CoA for histone and transcription factor acetylation, thereby directly regulating gene expression programs essential for cell survival, autophagy, and memory formation.[3][6][7][8] Due to its significant upregulation and critical role in the survival of various cancer cells, its involvement in systemic metabolic diseases, and its function in neuronal plasticity, ACSS2 has emerged as a prominent therapeutic target for a range of pathologies.[1][9][10] This document provides an in-depth technical overview of the core functions of ACSS2, its regulatory signaling pathways, and the experimental methodologies used for its investigation.

Core Biochemical Function and Localization

The ACSS2-Catalyzed Reaction

ACSS2 is the sole mammalian enzyme known to convert free acetate into acetyl-CoA within the cytoplasm and nucleus.[3][5] This two-step ligation reaction is ATP-dependent, producing acetyl-CoA, adenosine monophosphate (AMP), and pyrophosphate.[6]

Reaction: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

The enzyme exhibits a strong preference for acetate but can also utilize other short-chain fatty acids like propionate, albeit with much lower affinity.[4][11] This catalytic activity positions ACSS2 as a crucial gateway for integrating acetate, derived from exogenous sources or intracellular processes like histone deacetylation, into central carbon metabolism.[4]

A Dual-Role Nucleocytosolic Enzyme

ACSS2's function is intrinsically linked to its subcellular location, which is dynamically regulated by the cell's energetic and nutritional state.[5][11][12]

  • Cytosolic Pool: Under normal physiological conditions, a significant pool of ACSS2 resides in the cytoplasm.[5] Here, its primary role is to generate acetyl-CoA for anabolic processes, most notably the synthesis of fatty acids and cholesterol.[1][13] This function is particularly critical for rapidly proliferating cells, such as cancer cells, which have high demands for lipid biomass to construct new membranes.[12][14]

  • Nuclear Pool: ACSS2 is also found in the nucleus, where it functions as a direct regulator of gene expression.[5][12] Its nuclear translocation is actively promoted under conditions of metabolic stress.[3][6] The nuclear pool of ACSS2 provides an "on-site" source of acetyl-CoA, directly fueling epigenetic modifications by supplying the necessary substrate to histone acetyltransferases (HATs) and other acetylating enzymes.[1][7] This allows cells to rapidly alter transcription programs in response to environmental cues without relying on acetyl-CoA produced from glycolysis and the TCA cycle in the mitochondria.[3]

Key Signaling Pathways and Regulatory Mechanisms

ACSS2 function is tightly integrated with major cellular signaling pathways that sense and respond to metabolic stress.

The AMPK-ACSS2 Axis in Nutrient Sensing

Under conditions of low energy, such as glucose deprivation, the cellular AMP:ATP ratio rises, activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[3] Activated AMPK directly phosphorylates ACSS2 at serine 659 (S659).[3] This phosphorylation event exposes a nuclear localization signal, facilitating ACSS2's binding to importin α5 and its subsequent translocation into the nucleus.[3] This mechanism ensures that when energy is low, ACSS2 is positioned to activate survival pathways, such as autophagy, through epigenetic regulation.[3][15]

AMPK_ACSS2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LowGlucose Low Glucose / Nutrient Stress AMPK AMPK LowGlucose->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACSS2_cyto ACSS2 pAMPK->ACSS2_cyto Phosphorylates pACSS2_cyto p-ACSS2 (S659) ACSS2_cyto->pACSS2_cyto pACSS2_nuc p-ACSS2 pACSS2_cyto->pACSS2_nuc Nuclear Translocation AutophagyGenes Autophagy & Lysosomal Genes pACSS2_nuc->AutophagyGenes Provides Acetyl-CoA for Histone Acetylation TFEB TFEB TFEB->AutophagyGenes Binds Promoter Expression Gene Expression AutophagyGenes->Expression

Caption: The AMPK-ACSS2 signaling axis under nutrient stress.
ACSS2-Mediated HIF-2α Activation in Hypoxia

In the hypoxic core of solid tumors, cancer cells rely on ACSS2 to adapt.[12] Hypoxia or glucose deprivation increases intracellular acetate levels and promotes the nuclear translocation of ACSS2.[3][16] In the nucleus, ACSS2 provides the acetyl-CoA necessary for the CREB-binding protein (CBP) to acetylate Hypoxia-Inducible Factor-2α (HIF-2α).[16] This acetylation is required for the formation of a stable CBP/HIF-2α complex, which in turn drives the transcription of genes that promote tumor growth, angiogenesis, and metastasis.[3][16][17]

ACSS2_HIF2a_Pathway cluster_nucleus Nucleus ACSS2 ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Acetate Acetate Acetate->ACSS2 CBP CBP (Acetyltransferase) AcetylCoA->CBP Substrate HIF2a HIF-2α CBP->HIF2a Acetylates Complex Stable CBP/HIF-2α Complex CBP->Complex HIF2a->Complex TargetGenes Target Gene Expression (e.g., VEGF, PAI1) Complex->TargetGenes Activates Hypoxia Hypoxia Hypoxia->ACSS2 Promotes Nuclear Translocation

Caption: ACSS2-dependent activation of HIF-2α signaling in hypoxia.

The Role of ACSS2 in Pathophysiology

Cancer Metabolism

ACSS2 is a critical survival factor for cancer cells within the nutrient-poor tumor microenvironment.[12][14] It is highly expressed in numerous malignancies, including glioblastoma, breast, liver, and prostate cancer, where its expression often correlates with tumor stage and poor patient survival.[12] By converting acetate into acetyl-CoA, ACSS2 allows cancer cells to:

  • Fuel Lipid Synthesis: Generate fatty acids and phospholipids for membrane production, supporting rapid proliferation under hypoxic and lipid-depleted conditions.[12][13][14]

  • Promote Autophagy: Activate the expression of autophagy genes, allowing cells to recycle intracellular components for energy and survival during nutrient starvation.[3][12]

  • Drive Chemoresistance: Upregulation of ACSS2 has been linked to resistance to cisplatin in esophageal and bladder cancers, partly by stabilizing Proliferating Cell Nuclear Antigen (PCNA) during DNA repair.[15]

Systemic Metabolic Diseases

ACSS2 plays a key role in systemic lipid metabolism and is implicated in obesity and non-alcoholic fatty liver disease (NAFLD).[1][18] In diet-induced obesity models, ACSS2 promotes the storage and utilization of fat according to the fed or fasted state.[18] It achieves this by selectively regulating the expression of genes involved in intestinal lipid absorption and fatty acid oxidation.[18] Consequently, mice lacking ACSS2 are protected from high-fat diet-induced obesity and hepatic steatosis.[18]

Neuronal Function and Memory

In the brain, ACSS2 is predominantly nuclear and essential for cognitive function.[2][7][19] It links neuronal activity to gene regulation by providing a local source of acetyl-CoA for the histone acetylation required to express "immediate early genes."[2][7] This process is fundamental for synaptic plasticity and the consolidation of long-term spatial memory.[2][20] Dysregulation of ACSS2-mediated epigenetic programming is associated with cognitive deficits in models of Alzheimer's disease.[19][20]

Quantitative Data Summary

The function and regulation of ACSS2 have been quantified across various experimental models.

Table 1: Regulation of ACSS2 Expression under Metabolic Stress

Cell Line Stress Condition Change in mRNA Expression Change in Protein Expression Reference
BT474 (Breast Cancer) Hypoxia (0.1% O₂) Upregulated Upregulated [21][22]
DU145 (Prostate Cancer) Hypoxia (0.1% O₂) Upregulated Upregulated [21][22]
BT474c1 (Breast Cancer) Low Serum (1%) Upregulated Upregulated [21][22]

| MCF7 (Breast Cancer) | 4-hydroxytamoxifen (5 µM) | Significantly Increased | Increased |[23] |

Table 2: Effects of ACSS2 Deletion on Gene Expression in Acss2-/- Mice

Tissue Total Differentially Expressed Genes (DEGs) Downregulated Genes (%) Upregulated Genes (%) Reference
Liver 470 70.6% 29.4% [6]
Brain 336 26.8% 73.2% [6]

| Adipose | 809 | 65.5% | 34.5% |[6] |

Methodologies for Studying ACSS2

Investigating the multifaceted roles of ACSS2 requires a combination of molecular, cellular, and in vivo techniques.

Protocol: Analysis of ACSS2 Expression

A. Quantitative PCR (qPCR) for mRNA Level Analysis:

  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a column-based kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the ACSS2 gene, and a SYBR Green or TaqMan-based qPCR master mix. Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ACSS2 mRNA using the delta-delta Ct (ΔΔCt) method.

B. Immunoblotting for Protein Level Analysis:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody specific to ACSS2 overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film. Normalize the ACSS2 signal to a loading control like β-actin or GAPDH.

Protocol: Tracing Acetate Metabolism via Stable Isotope Labeling
  • Cell Culture: Culture cells in a medium containing a stable isotope-labeled acetate, such as [13C2]-acetate, for a defined period.

  • Metabolite Extraction: After incubation, quench metabolism rapidly with cold methanol and scrape the cells. Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Lipid Saponification: For fatty acid analysis, evaporate the non-polar (chloroform) phase and saponify the lipid pellet with a strong base to release fatty acids.

  • Derivatization & GC-MS Analysis: Derivatize the fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of 13C into the fatty acid carbon backbone.

  • LC-MS Analysis: Analyze the polar (methanol/water) phase using liquid chromatography-mass spectrometry (LC-MS) to measure labeled intermediates in other metabolic pathways.

Protocol: Chromatin Immunoprecipitation (ChIP) for Nuclear ACSS2
  • Cross-linking: Treat live cells or fresh tissue with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Shearing: Lyse the cells/nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to ACSS2 or a control IgG. Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.

  • Reverse Cross-linking and DNA Purification: Wash the beads extensively to remove non-specific binding. Elute the complexes and reverse the cross-links by heating in the presence of a high salt concentration. Purify the DNA.

  • Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) to map ACSS2 binding genome-wide.[7]

Workflow: In Vivo Xenograft Tumor Growth Assay

This workflow is used to assess the efficacy of ACSS2 inhibitors on tumor growth in a living organism.[14][16]

Xenograft_Workflow A 1. Cell Implantation Inject human cancer cells (e.g., 5x10^6 cells) subcutaneously into immunocompromised mice. B 2. Tumor Establishment Allow tumors to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization & Treatment Randomize mice into groups: - Vehicle Control - ACSS2 Inhibitor B->C D 4. Monitoring & Measurement Measure tumor volume with calipers (e.g., 2-3 times per week). Monitor body weight and animal health. C->D E 5. Endpoint & Analysis Euthanize mice when tumors reach pre-defined endpoint. Excise tumors, weigh, and perform histological or molecular analysis. D->E

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion and Therapeutic Outlook

ACSS2 is a pivotal enzyme that enables cells to adapt their metabolism and gene expression profiles to fluctuating nutrient availability and stress conditions. Its dual roles in the cytoplasm and nucleus place it at the heart of lipid synthesis, epigenetic regulation, and stress-response signaling. The profound reliance of many aggressive cancers on ACSS2 for survival and growth in the harsh tumor microenvironment makes it a compelling target for oncologic drug development.[9][10][12] Furthermore, its role in systemic fat metabolism and neuronal memory opens therapeutic avenues for metabolic disorders and neurodegenerative diseases.[10][18][19] The development of potent and selective ACSS2 inhibitors, including those capable of crossing the blood-brain barrier, is an active area of research that holds significant promise for treating these challenging conditions.[24][25] Future investigations will likely focus on elucidating the broader interactome of ACSS2, refining inhibitor specificity, and exploring combination therapies that exploit the metabolic vulnerabilities created by ACSS2 inhibition.

References

A Technical Guide to Acss2-IN-1: Targeting Acetyl-CoA Synthetase 2 in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain rapid proliferation in the often nutrient-poor and hypoxic tumor microenvironment.[1][2] One critical adaptation is the increased reliance on acetate as a carbon source, a process mediated by the enzyme Acetyl-CoA Synthetase 2 (ACSS2).[3][4] ACSS2 converts acetate into acetyl-CoA, a vital metabolite for de novo lipogenesis and epigenetic regulation through histone acetylation.[5][6] Its upregulation is observed in numerous cancers, including breast, prostate, glioblastoma, and liver cancer, and often correlates with tumor aggressiveness and poor patient survival.[7][8][9] Acss2-IN-1 is a small molecule inhibitor that serves as a critical tool for investigating the therapeutic potential of targeting this metabolic vulnerability. This document provides a comprehensive technical overview of the role of ACSS2 in cancer metabolism, the mechanism of its inhibition by compounds like this compound, and the experimental frameworks used to validate this therapeutic approach.

The Role of ACSS2 in Cancer Metabolism

ACSS2 is a nucleocytosolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[6] Under metabolic stress conditions, such as hypoxia or low glucose/lipid availability, cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source.[3][10] This adaptation is crucial for survival and growth.

  • Cytosolic Function: In the cytoplasm, ACSS2-derived acetyl-CoA is a primary substrate for fatty acid synthase (FASN), fueling the production of fatty acids and phospholipids required for new membrane synthesis in rapidly dividing cells.[7][11] Genetic or pharmacological inhibition of ACSS2 has been shown to block acetate-dependent fatty acid synthesis.[3]

  • Nuclear Function: ACSS2 translocates to the nucleus under stress conditions, where it locally generates acetyl-CoA.[6][7] This nuclear pool of acetyl-CoA is essential for histone acetylation, an epigenetic modification that regulates the expression of genes involved in autophagy, stress response, and proliferation, such as those regulated by transcription factor EB (TFEB) and hypoxia-inducible factor-2 alpha (HIF-2α).[7][12][13]

The expression of ACSS2 is driven by stress-responsive transcription factors, including Sterol Regulatory Element-Binding Proteins (SREBPs) and Hypoxia-Inducible Factors (HIFs), linking it directly to the cell's metabolic state.[3][10]

Quantitative Data on ACSS2 Expression and Inhibition

The following tables summarize key quantitative data from studies on ACSS2, demonstrating its significance in various cancer models and the effects of its inhibition.

Table 1: Upregulation of ACSS2 in Cancer

Cancer Type/ConditionFold Change / ObservationReference
Hepatocellular Carcinoma (Hypoxia)~5-fold increase in expression compared to normoxia.[7]
Breast Cancer (Metabolic Stress)Translocation to the nucleus is ~3 times higher than normal.[7]
Invasive Ductal CarcinomaNearly 40% of cases show high ACSS2 expression.[14]
Breast & Prostate CancerACSS2 expression correlates with disease progression.[4][11]
GlioblastomaACSS2 expression level correlates with tumor grade.[7]
Pancreatic CancerHigher ACSS2 expression is associated with worse overall survival.[15]

Table 2: Effects of ACSS2 Inhibition/Silencing in Cancer Models

Cancer ModelInhibition MethodKey Quantitative ResultsReference
Breast Cancer XenograftsPharmacological Inhibition (VY-3-135)Significantly inhibited tumor growth; more sensitive in high-ACSS2 tumors.[16]
Triple-Negative Breast CancerPharmacological InhibitionStrongly impedes tumor growth, with some instances of regression.[3]
Breast Cancer Brain Metastasis CellsPharmacological Inhibition (AD-8007, AD-5584)Reduced FASN protein levels and tumor cell survival.[17]
Various Tumor Xenografts (Prostate, Breast)shRNA-mediated SilencingReduced the growth of tumor xenografts.[4][11]
Colon Cancer Cells (HCT116, HT29)Genetic KnockdownImpaired colony formation, migration, and invasion.[18]
Pancreatic Cancer CellsGenetic KnockoutSuppressed cell proliferation in 2D and 3D models.[19]

Signaling Pathways and Mechanisms of Action

The function of ACSS2 is embedded within a complex network of metabolic and signaling pathways. Its inhibition by this compound disrupts these critical cellular processes.

ACSS2 Regulatory and Functional Pathway

Under metabolic stress, transcription factors like HIF and SREBP induce ACSS2 expression. ACSS2 then converts acetate to acetyl-CoA in both the cytoplasm and nucleus. This acetyl-CoA is used for lipid synthesis to build new cells and for histone acetylation to regulate gene expression, ultimately promoting cancer cell survival and proliferation.

ACSS2_Pathway cluster_stress Metabolic Stress cluster_transcription Transcriptional Regulation cluster_enzyme Enzymatic Activity cluster_inhibition Inhibition cluster_downstream Downstream Effects Hypoxia Hypoxia HIF HIF Hypoxia->HIF SREBP SREBP Hypoxia->SREBP LowNutrients Low Nutrients LowNutrients->HIF LowNutrients->SREBP ACSS2 ACSS2 HIF->ACSS2 Upregulate Expression SREBP->ACSS2 Upregulate Expression AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Acetate Acetate Acetate->ACSS2 Lipid_Synthesis Lipid Synthesis (Cytoplasm) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation (Nucleus) AcetylCoA->Histone_Acetylation Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits Proliferation Cancer Cell Survival & Proliferation Lipid_Synthesis->Proliferation Histone_Acetylation->Proliferation

Caption: ACSS2 signaling pathway under metabolic stress and its inhibition.

Logical Flow of ACSS2 Inhibition

The therapeutic strategy of using this compound is based on a clear logical progression: cancer cells in a stressed microenvironment become dependent on ACSS2. Inhibiting this enzyme starves the cells of the acetyl-CoA needed for essential functions, leading to reduced growth and survival.

Logical_Flow TME Tumor Microenvironment (Hypoxia, Low Nutrients) Metabolic_Shift Metabolic Shift: Increased Acetate Reliance TME->Metabolic_Shift ACSS2_Upregulation ACSS2 Upregulation & Activation Metabolic_Shift->ACSS2_Upregulation ACSS2_Dependence Cancer Cell Dependence on ACSS2 Activity ACSS2_Upregulation->ACSS2_Dependence AcetylCoA_Depletion Acetyl-CoA Depletion ACSS2_Dependence->AcetylCoA_Depletion Inhibition leads to Inhibitor This compound Inhibitor->ACSS2_Dependence Targets Blocked_Processes Blocked Lipid Synthesis & Histone Acetylation AcetylCoA_Depletion->Blocked_Processes Reduced_Growth Reduced Tumor Growth & Survival Blocked_Processes->Reduced_Growth

Caption: Logical framework for the therapeutic targeting of ACSS2.

Experimental Protocols & Workflows

Validating the role of ACSS2 and the efficacy of its inhibitors requires a multi-faceted experimental approach.

Key Experimental Methodologies
  • Cell Culture Under Metabolic Stress:

    • Culture cancer cell lines (e.g., MDA-MB-468, BT474) in standard media (e.g., DMEM with 10% FBS).

    • To induce metabolic stress, switch cells to media with low serum (e.g., 1% dialyzed FBS) and/or place them in a hypoxic chamber (e.g., 1% O₂).[14][20]

    • Treat cells with varying concentrations of this compound or a vehicle control for desired time points (e.g., 24-72 hours).

  • Western Blotting for Protein Expression:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against ACSS2, FASN, and phosphorylated forms of AKT and ERK, followed by HRP-conjugated secondary antibodies.[10]

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.[10]

    • Visualize bands using an appropriate chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

    • Isolate total RNA from cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.[21]

    • Perform qPCR using TaqMan gene expression assays for ACSS2 and a housekeeping gene (e.g., β-actin).[21]

    • Calculate relative mRNA expression using the ΔΔCt method.

  • Stable Isotope Tracer Analysis:

    • Culture cells in media containing ¹³C-labeled acetate.

    • After incubation, harvest cells and perform metabolite extraction.

    • Analyze the incorporation of ¹³C into downstream metabolites like fatty acids and acetyl-CoA using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This directly measures the on-target effect of the inhibitor on acetate utilization.

  • In Vivo Xenograft Tumor Model:

    • Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).[14]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment (this compound) and vehicle control groups.

    • Administer treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) at a pre-determined schedule.

    • Measure tumor volume regularly with calipers.

    • At the end of the study, harvest tumors for downstream analysis like immunohistochemistry (IHC) or western blotting.[22]

Experimental Workflow for Inhibitor Validation

The process of validating a novel ACSS2 inhibitor involves a systematic progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cell_Screen 1. Screen Cancer Cell Lines for ACSS2 Expression Proliferation_Assay 2. Proliferation Assays (Normoxia vs. Hypoxia) Cell_Screen->Proliferation_Assay Tracer_Analysis 3. ¹³C-Acetate Tracing to Confirm Target Engagement Proliferation_Assay->Tracer_Analysis Western_Blot 4. Western Blot for Downstream Markers (FASN) Tracer_Analysis->Western_Blot Xenograft 5. Establish Xenograft Tumor Model Western_Blot->Xenograft Promising Results Treatment 6. Treat with this compound vs. Vehicle Control Xenograft->Treatment Tumor_Growth 7. Monitor Tumor Growth Treatment->Tumor_Growth IHC 8. Harvest Tumors for IHC & Biomarker Analysis Tumor_Growth->IHC

Caption: Standard workflow for preclinical validation of an ACSS2 inhibitor.

Conclusion and Future Directions

ACSS2 represents a critical metabolic node that enables cancer cells to survive and proliferate under the harsh conditions of the tumor microenvironment.[4][23] Its dual role in providing acetyl-CoA for both lipid synthesis and epigenetic regulation makes it an attractive therapeutic target.[2][5] Small molecule inhibitors, exemplified by this compound, have proven to be effective tools for disrupting this metabolic dependency in preclinical models of various cancers, including triple-negative breast cancer and glioblastoma.[3][5]

Future research should focus on the development of potent and selective clinical-grade ACSS2 inhibitors. Further investigation is also needed to identify predictive biomarkers of response to ACSS2 inhibition and to explore rational combination therapies, potentially with agents that target other metabolic pathways or standard-of-care chemotherapeutics, to overcome drug resistance and improve patient outcomes.[5][16]

References

The Discovery and Development of ACSS2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme and a promising therapeutic target in oncology and other diseases. ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a central metabolite essential for de novo lipogenesis and histone acetylation, thereby linking cellular metabolism with epigenetic regulation and gene expression.[1][2] Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently encountered in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4] This dependency on ACSS2 in cancer cells, while being less critical for normal tissues, presents a therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the discovery and development of ACSS2 inhibitors, including key compounds, experimental methodologies, and the underlying signaling pathways.

ACSS2 Inhibitors: A Comparative Overview

A number of small molecule inhibitors targeting ACSS2 have been developed and characterized. These compounds exhibit varying potencies and pharmacokinetic properties, with some advancing into clinical trials. The following tables summarize the key quantitative data for prominent ACSS2 inhibitors.

InhibitorTypeBiochemical IC50 (ACSS2)Cellular EC50SelectivityReference(s)
MTB-9655 Oral small molecule0.15 nM3 nMSelective for ACSS2[5]
VY-3-135 Transition-state mimetic44 nMNot ReportedNo activity against ACSS1 or ACSS3[6][7]
VY-3-249 Quinoxaline-based~1.3 µMNot ReportedNot specified[8]
AD-5584 Novel chemotypeHigh nanomolar rangeNot ReportedSpecific for ACSS2[9]
AD-8007 Novel chemotypeHigh nanomolar rangeNot ReportedSpecific for ACSS2[9]
CRD1400 Small moleculeLow nanomolar potencyNot ReportedSpecific for ACSS2[10]

Table 1: Potency and Selectivity of Key ACSS2 Inhibitors. This table provides a comparative summary of the in vitro potency and selectivity of several notable ACSS2 inhibitors.

InhibitorAdministrationKey Pharmacokinetic ParametersBrain PenetrationReference(s)
MTB-9655 OralHalf-life: 6-12 hours in humans. Dose-proportional exposure observed.Not explicitly stated, but developed for systemic tumors.[5]
VY-3-135 Oral, IP, IV (mice)Good exposure and well-behaved pharmacokinetics in mice. Aqueous solubility of 21.7 µM.Not predicted to cross the blood-brain barrier (BBB).[8]
AD-5584 Intraperitoneal (mice)Demonstrated ability to cross the BBB in mice.Yes[9][11]
AD-8007 Intraperitoneal (mice)Demonstrated ability to cross the BBB in mice.Yes[9][11]

Table 2: Pharmacokinetic Properties of Selected ACSS2 Inhibitors. This table summarizes the available pharmacokinetic data for key ACSS2 inhibitors, highlighting their routes of administration and ability to penetrate the central nervous system.

Core Signaling Pathways and Experimental Workflows

The development of ACSS2 inhibitors relies on a thorough understanding of the signaling pathways in which ACSS2 is involved and a robust set of experimental workflows to assess inhibitor efficacy.

ACSS2 Signaling Pathways

ACSS2 plays a dual role in both the cytoplasm and the nucleus, connecting cellular metabolism to gene regulation.

ACSS2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_acss2 ACSS2 Activity cluster_downstream Downstream Effects Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α Nutrient Deprivation Nutrient Deprivation SREBP SREBP Nutrient Deprivation->SREBP ACSS2_cyto Cytoplasmic ACSS2 SREBP->ACSS2_cyto Upregulation HIF-2α->ACSS2_cyto Upregulation ACSS2_nuc Nuclear ACSS2 ACSS2_cyto->ACSS2_nuc Translocation Acetyl-CoA Acetyl-CoA ACSS2_cyto->Acetyl-CoA ACSS2_nuc->Acetyl-CoA Acetate Acetate Acetate->ACSS2_cyto Acetate->ACSS2_nuc Lipid_Synthesis De Novo Lipogenesis (FASN, etc.) Acetyl-CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation (H3K9, H3K27) Acetyl-CoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Gene_Expression Gene Expression (Autophagy, Neuronal Genes) Histone_Acetylation->Gene_Expression Gene_Expression->Tumor_Growth ACSS2_Inhibitor_Discovery_Workflow Start Start HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_Validation Hit Validation (Dose-Response & Selectivity) HTS->Hit_Validation Lead_Opt Lead Optimization (SAR, ADME Properties) Hit_Validation->Lead_Opt Cell_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Lead_Opt->Cell_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assays->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials End Drug Clinical_Trials->End

References

Acss2-IN-1 and Acetate Metabolism in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to survive and proliferate in nutrient-deprived and hypoxic microenvironments. One key metabolic adaptation is the increased utilization of acetate as a carbon source, a process heavily reliant on the enzyme Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 converts acetate to acetyl-CoA, a vital precursor for lipid biosynthesis and histone acetylation, thereby promoting cancer cell growth, survival, and therapeutic resistance.[1][2][3][4] Acss2-IN-1 is a potent and selective inhibitor of ACSS2, representing a promising therapeutic strategy to target this metabolic vulnerability in various cancers. This document provides a comprehensive technical overview of this compound, its mechanism of action, its impact on acetate metabolism, and its potential as an anti-cancer agent.

The Role of ACSS2 in Cancer Metabolism

Under normoxic conditions, cells primarily utilize glucose-derived pyruvate for acetyl-CoA production within the mitochondria. However, in the tumor microenvironment, characterized by hypoxia and nutrient limitation, cancer cells upregulate ACSS2 to utilize acetate as an alternative source for generating acetyl-CoA in the cytoplasm and nucleus.[1][5] This metabolic switch is critical for:

  • Lipid Biosynthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, which are essential for the formation of new cell membranes required for rapid cell proliferation.[1][6]

  • Histone Acetylation and Gene Regulation: Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs).[6][7] Histone acetylation leads to a more open chromatin structure, facilitating the transcription of genes involved in cell survival, proliferation, and autophagy.[1][7] ACSS2 has been shown to be recruited to transcriptionally active chromatin, directly influencing the expression of neuronal and cancer-related genes.[8]

  • Stress Survival: By enabling the use of an alternative nutrient source, ACSS2 helps cancer cells withstand metabolic stress and a hostile tumor microenvironment.[1][2][4] Studies have shown that silencing ACSS2 impairs cancer cell proliferation and survival, particularly under hypoxic conditions.[5][9]

ACSS2 is overexpressed in a wide range of human cancers, including breast, prostate, lung, glioblastoma, and hepatocellular carcinoma, and its expression often correlates with tumor grade and poor prognosis.[1][3][10]

This compound: A Targeted Inhibitor of Acetate Metabolism

While specific public data for a compound named "this compound" is limited, this guide will leverage data from well-characterized, potent, and selective ACSS2 inhibitors like VY-3-135 and MTB-9655 as representative examples of this class of molecules. These inhibitors are designed to act as transition-state mimetics or to occupy the active site of the ACSS2 enzyme, preventing the conversion of acetate to acetyl-CoA.[4]

Mechanism of Action

This compound and similar inhibitors function by competitively binding to the active site of ACSS2, thereby blocking its enzymatic activity. This leads to a reduction in the intracellular pool of acetyl-CoA derived from acetate. The consequences of this inhibition are multifaceted:

  • Inhibition of Lipogenesis: Reduced acetyl-CoA availability curtails the synthesis of fatty acids and lipids, thus impeding the construction of new cell membranes and hindering cell proliferation.[4]

  • Alteration of Gene Expression: By depleting the nuclear acetyl-CoA pool, ACSS2 inhibitors decrease histone acetylation at specific gene promoters, leading to the downregulation of genes crucial for cancer cell survival and growth.[7]

  • Induction of Metabolic Stress: By blocking the acetate salvage pathway, these inhibitors exacerbate the metabolic stress experienced by cancer cells in the tumor microenvironment, potentially leading to cell cycle arrest and apoptosis.[4]

Preclinical Efficacy (Data from Representative ACSS2 Inhibitors)

Preclinical studies using various ACSS2 inhibitors have demonstrated significant anti-tumor activity in a range of cancer models.

Table 1: In Vitro Activity of Representative ACSS2 Inhibitors

CompoundCancer Cell LineAssayIC50Reference
VY-3-135Breast Cancer (SKBr3)13C2-acetate incorporation into palmitatePotent inhibition observed[11]
MTB-9655VariousCell-free and cellular assaysPotent and selective[12]

Table 2: In Vivo Efficacy of Representative ACSS2 Inhibitors

CompoundCancer ModelDosingTumor Growth InhibitionReference
VY-3-135Triple-Negative Breast Cancer Xenograft100 mpk daily i.p.Significant decrease in tumor growth[4][13]
MTB-9655Patient-Derived Xenografts (PDX)Not specifiedSignificant combination effect with cisplatin and gemcitabine[12]
ACSS2 shRNABreast, Prostate, and other cancer xenograftsInducible expressionReduced tumor growth[5][10][14]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The central role of ACSS2 in acetate metabolism and its impact on cancer cell biology can be visualized through the following signaling pathway.

ACSS2_Pathway cluster_stress Tumor Microenvironment cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates Low Nutrients Low Nutrients Low Nutrients->ACSS2 Upregulates Acetate_ext Extracellular Acetate Acetate_ext->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts Lipid_Synthesis Lipid Biosynthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits Cell_Membranes Cell Membranes Lipid_Synthesis->Cell_Membranes Proliferation Cell Proliferation Cell_Membranes->Proliferation Gene_Expression Survival & Growth Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select Cancer Cell Lines (High ACSS2 Expression) Treatment Treat with this compound Cell_Lines->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, Celigo) Treatment->Proliferation_Assay Western_Blot Western Blot (ACSS2, p-ACSS2, Histone Marks) Treatment->Western_Blot Metabolomics Metabolomics/Flux Analysis (13C-Acetate Tracing) Treatment->Metabolomics Xenograft Establish Tumor Xenografts (e.g., Breast, Prostate Cancer) InVivo_Treatment Treat Mice with this compound Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Volume InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (IHC) (Ki-67, ACSS2, Histone Marks) Tumor_Measurement->IHC PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Tumor_Measurement->PD_Biomarkers

References

The Double-Edged Sword: ACSS2's Role in Lipid Biosynthesis and Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in the landscape of cancer biology. This nucleocytosolic protein plays a pivotal role in converting acetate into acetyl-CoA, a central metabolite essential for both de novo lipid biosynthesis and epigenetic regulation through histone acetylation. Under the harsh metabolic conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to exploit acetate as a vital carbon source for survival and proliferation. This guide provides a comprehensive technical overview of the multifaceted role of ACSS2 in cancer, detailing its enzymatic function, regulatory networks, and involvement in oncogenic signaling pathways. We present collated quantitative data on ACSS2 expression and inhibition, detailed protocols for key experimental assays, and visual diagrams of associated signaling pathways to serve as a valuable resource for the scientific community and professionals in drug development.

Introduction to ACSS2: A Key Metabolic Adaptor

ACSS2 is a member of the acetyl-CoA synthetase family of enzymes that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] Unlike its mitochondrial isoform ACSS1, which is primarily involved in oxidative metabolism, ACSS2 is located in the cytoplasm and nucleus, positioning it at the crossroads of anabolic and regulatory processes.[1] In normal physiological conditions, ACSS2 contributes to lipid synthesis. However, its role becomes significantly amplified in the context of cancer.

The tumor microenvironment is often characterized by limited availability of glucose and oxygen, forcing cancer cells to reprogram their metabolism.[1] In this scenario, acetate, which can be derived from the diet, gut microbiota, or cellular metabolism, becomes a crucial alternative fuel source.[1] Cancer cells upregulate ACSS2 to efficiently capture and utilize this acetate, channeling the resulting acetyl-CoA into two main pathways critical for their survival and growth:

  • Lipid Biosynthesis: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and other lipids required for the formation of new cell membranes, a necessity for rapidly proliferating cancer cells.[2]

  • Histone Acetylation: Nuclear ACSS2 provides a localized pool of acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones.[3] This epigenetic modification plays a crucial role in regulating gene expression, and ACSS2-dependent histone acetylation has been shown to promote the expression of genes involved in autophagy and stress resistance.[3]

Quantitative Data on ACSS2 in Cancer

ACSS2 Expression Across Various Cancer Types

Analysis of data from The Cancer Genome Atlas (TCGA) reveals that ACSS2 is significantly upregulated in a wide range of human cancers compared to normal tissues. This overexpression is often correlated with poorer patient prognosis.[4][5]

Cancer TypeACSS2 mRNA Expression (Tumor vs. Normal)Prognostic Significance (High ACSS2 Expression)Reference
Breast Cancer (BRCA)UpregulatedCorrelates with disease progression[6]
Glioblastoma (GBM)UpregulatedAssociated with poorer survival[2]
Liver Hepatocellular Carcinoma (LIHC)UpregulatedAssociated with poorer survival[2]
Lung Adenocarcinoma (LUAD)Upregulated-[7]
Prostate Adenocarcinoma (PRAD)UpregulatedCorrelates with metastasis[2]
Kidney Renal Clear Cell Carcinoma (KIRC)UpregulatedAssociated with poor patient prognosis[8][9]
Cervical Squamous Cell Carcinoma (CESC)UpregulatedAssociated with shorter overall survival[5]
Pancreatic Adenocarcinoma (PAAD)UpregulatedAssociated with worse overall survival[10]
Enzymatic Activity and Inhibition of ACSS2

The enzymatic activity of ACSS2 is crucial for its function. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.

SubstrateKm (mM)Reference
Acetate~0.2[11]

Several small molecule inhibitors targeting ACSS2 have been developed and have shown efficacy in preclinical cancer models. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorCancer Cell LineIC50 (nM)Reference
VY-3-135MDA-MB-468 (Breast)Not specified, but potent[12]
Unnamed InhibitorMDA-MB-468 (Breast)Shows inhibitory activity[7][13]

Key Signaling Pathways Involving ACSS2

ACSS2 is intricately involved in several signaling pathways that are fundamental to cancer cell biology.

The ACSS2-AMPK-TFEB Axis in Autophagy Regulation

Under nutrient stress, AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2.[14] This phosphorylation promotes the translocation of ACSS2 to the nucleus, where it interacts with Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14] Nuclear ACSS2 provides acetyl-CoA for histone acetylation at the promoters of TFEB target genes, leading to their expression and subsequent induction of autophagy, a critical survival mechanism for cancer cells under metabolic stress.[3][14]

ACSS2_AMPK_TFEB_Pathway cluster_stress Nutrient Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nutrient\nDeprivation Nutrient Deprivation AMPK AMPK Nutrient\nDeprivation->AMPK activates ACSS2_cyto ACSS2 AMPK->ACSS2_cyto phosphorylates pACSS2_cyto p-ACSS2 ACSS2_cyto->pACSS2_cyto pACSS2_nuc p-ACSS2 pACSS2_cyto->pACSS2_nuc translocates TFEB TFEB pACSS2_nuc->TFEB interacts with Histones Histones pACSS2_nuc->Histones provides acetyl-CoA for Autophagy_Genes Autophagy Genes (e.g., LAMP1) TFEB->Autophagy_Genes activates transcription Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Acetylated_Histones->Autophagy_Genes promotes transcription Autophagy Autophagy Autophagy_Genes->Autophagy induces Cell Survival Cell Survival Autophagy->Cell Survival

Caption: ACSS2-AMPK-TFEB signaling pathway in autophagy.

ACSS2 in Hypoxia and HIF-2α Signaling

In hypoxic conditions, a common feature of solid tumors, Hypoxia-Inducible Factor 2α (HIF-2α) plays a critical role in adaptation and survival. ACSS2 is a key upstream regulator of HIF-2α.[8][9] Under hypoxia, ACSS2 translocates to the nucleus and provides the acetyl-CoA necessary for the acetylation of HIF-2α by the histone acetyltransferase p300/CBP.[15] This acetylation is crucial for the stabilization and transcriptional activity of HIF-2α, which in turn promotes the expression of genes involved in angiogenesis, cell proliferation, and metastasis.[15] Recent studies in clear cell renal cell carcinoma (ccRCC) have further elucidated that ACSS2 inhibition leads to HIF-2α degradation through a VHL-independent pathway involving the E3 ligase MUL1.[8][9][16]

ACSS2_HIF2a_Pathway cluster_hypoxia Hypoxia cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Low O2 Low O2 ACSS2_cyto ACSS2 Low O2->ACSS2_cyto induces translocation ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc p300/CBP p300/CBP ACSS2_nuc->p300/CBP provides acetyl-CoA MUL1 MUL1 ACSS2_nuc->MUL1 inhibits HIF2a HIF-2α p300/CBP->HIF2a acetylates Acetylated_HIF2a Acetylated HIF-2α HIF2a->Acetylated_HIF2a Target_Genes Target Genes (VEGF, etc.) Acetylated_HIF2a->Target_Genes activates transcription Angiogenesis,\nProliferation Angiogenesis, Proliferation Target_Genes->Angiogenesis,\nProliferation MUL1->HIF2a promotes degradation

Caption: ACSS2 regulation of HIF-2α signaling under hypoxia.

SREBP-mediated Regulation of ACSS2 and Lipid Synthesis

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP1 and SREBP2, are master transcriptional regulators of lipid and cholesterol homeostasis.[17][18] Under conditions of low cellular sterol levels, SREBPs are activated and translocate to the nucleus to induce the expression of genes involved in lipid synthesis, including ACSS2.[11] This creates a feed-forward loop where activated SREBPs drive the expression of ACSS2, which in turn provides the necessary acetyl-CoA for the SREBP-driven lipogenic program.[11]

Caption: SREBP-mediated regulation of ACSS2 and lipogenesis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Nuclear ACSS2

This protocol describes the immunoprecipitation of chromatin to identify DNA regions associated with nuclear ACSS2.

Materials:

  • Formaldehyde (1% final concentration)

  • Glycine (125 mM final concentration)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Sonication equipment (e.g., Bioruptor)

  • ACSS2 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • qPCR primers for target gene promoters

Procedure:

  • Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an ACSS2-specific antibody or a negative control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis: Quantify the enrichment of specific DNA sequences by qPCR using primers flanking potential ACSS2 binding sites on target gene promoters.

ChIP_Workflow Start Start: Cultured Cancer Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (ACSS2 Antibody) Shearing->IP Capture 5. Immune Complex Capture (Protein A/G Beads) IP->Capture Washing 6. Washing Capture->Washing Elution 7. Elution & Reverse Cross-linking Washing->Elution Purification 8. DNA Purification Elution->Purification Analysis 9. qPCR Analysis Purification->Analysis

Caption: Experimental workflow for ACSS2 ChIP.

13C-Acetate Metabolic Flux Analysis for Lipid Synthesis

This protocol uses stable isotope-labeled acetate to trace its incorporation into lipids.

Materials:

  • [1,2-13C]-acetate

  • Cancer cell culture medium

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatization agent (e.g., BSTFA)

Procedure:

  • Cell Culture and Labeling: Culture cancer cells in a medium containing [1,2-13C]-acetate for a defined period.

  • Metabolite Extraction: Harvest the cells and perform a lipid extraction using a chloroform:methanol solvent system.

  • Saponification and Derivatization: Saponify the lipid extract to release fatty acids and derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of key fatty acids (e.g., palmitate, stearate).

  • Data Analysis: Calculate the fractional contribution of acetate to the synthesis of each fatty acid based on the enrichment of 13C.

C13_Tracing_Workflow Start Start: Cancer Cells Labeling 1. Labeling with [1,2-13C]-Acetate Start->Labeling Extraction 2. Lipid Extraction Labeling->Extraction Derivatization 3. Saponification & Derivatization Extraction->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS Analysis 5. Data Analysis (Mass Isotopologue Distribution) GCMS->Analysis

Caption: Workflow for 13C-acetate tracing of lipid synthesis.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration and glycolysis to assess the metabolic phenotype of cancer cells following ACSS2 modulation.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, pyruvate, glutamine supplements

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Cancer cells with ACSS2 knockdown or knockout (and controls)

Procedure:

  • Cell Seeding: Seed control and ACSS2-deficient cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Drug Loading: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the sequential injection of the drugs.

  • Data Analysis: Analyze the OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, as well as glycolytic activity.

Seahorse_Workflow Start Start: Control & ACSS2 KD Cells Seeding 1. Seed Cells in XF Plate Start->Seeding Preparation 2. Prepare Assay Media & Sensor Cartridge Seeding->Preparation Loading 3. Load Drugs into Cartridge Ports Preparation->Loading Assay 4. Run Seahorse XF Mito Stress Test Loading->Assay Analysis 5. Analyze OCR & ECAR Data Assay->Analysis

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

ACSS2 as a Therapeutic Target in Cancer

The critical role of ACSS2 in supporting cancer cell survival and proliferation, particularly under the stressful conditions of the tumor microenvironment, makes it an attractive therapeutic target.[2] Inhibition of ACSS2 has been shown to impair tumor growth in various preclinical models.[7][13] Targeting ACSS2 offers a novel strategy to exploit the metabolic vulnerabilities of cancer cells.

Therapeutic Strategies:

  • Small Molecule Inhibitors: The development of potent and selective small molecule inhibitors of ACSS2 is a promising avenue for cancer therapy.[7][12][13]

  • Combination Therapies: Combining ACSS2 inhibitors with other anticancer agents, such as those targeting glycolysis or other metabolic pathways, could lead to synergistic effects and overcome drug resistance.

Conclusion

ACSS2 stands as a central hub in the metabolic reprogramming of cancer cells, linking acetate metabolism to both the synthesis of essential building blocks for proliferation and the epigenetic regulation of survival pathways. Its upregulation in a multitude of cancers and its critical role in tumor growth under metabolic stress underscore its significance as a high-value therapeutic target. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate further research into the complex biology of ACSS2 and accelerate the development of novel cancer therapies targeting this key metabolic enzyme.

References

The Core of ACSS2 Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Mechanisms and Therapeutic Potential of Targeting Acetyl-CoA Synthetase 2

This technical guide provides a comprehensive overview of the metabolic enzyme Acetyl-CoA Synthetase 2 (ACSS2), its critical role in cellular metabolism, particularly in cancer, and the pathways affected by its inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ACSS2 as a therapeutic target.

Introduction to ACSS2: A Pivotal Metabolic Enzyme

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate into acetyl-CoA, a vital molecule for numerous cellular processes.[1] ACSS2 is found in both the cytoplasm and the nucleus, and its activity is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia and low nutrient availability.[2][3] In these challenging environments, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[2][3]

The acetyl-CoA produced by ACSS2 has two primary fates within the cell:

  • In the cytoplasm: It serves as a fundamental building block for the synthesis of lipids, which are essential for the formation of new cell membranes required for rapid tumor growth.[4][5]

  • In the nucleus: It acts as the acetyl-group donor for histone acetylation, an epigenetic modification that plays a critical role in regulating gene expression.[4][5]

Given its central role in supporting cancer cell metabolism and growth, ACSS2 has emerged as a promising therapeutic target.

Signaling Pathways of ACSS2 and its Inhibition

The regulation and function of ACSS2 are governed by a network of signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of ACSS2 inhibitors.

Upstream Regulation of ACSS2

The expression and activity of ACSS2 are controlled by key cellular sensors of metabolic stress.

Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a SREBP1 SREBP1 ACSS2 ACSS2 (Gene Expression) SREBP1->ACSS2 HIF2a->ACSS2 cluster_cytoplasm Cytoplasmic Pathway cluster_nucleus Nuclear Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis (e.g., Fatty Acids) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Cytoplasm Cytoplasm Cell_Growth Tumor Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Nucleus Nucleus Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Nutrient_Stress Nutrient Stress (e.g., Glucose Deprivation) AMPK AMPK Nutrient_Stress->AMPK ACSS2_cyto Cytoplasmic ACSS2 AMPK->ACSS2_cyto  Phosphorylation (S659) ACSS2_nuclear Nuclear ACSS2 ACSS2_cyto->ACSS2_nuclear  Translocation TFEB TFEB ACSS2_nuclear->TFEB  Forms complex with Histone_Acetylation Histone H3 Acetylation ACSS2_nuclear->Histone_Acetylation Autophagy_Genes Lysosomal & Autophagy Gene Expression TFEB->Autophagy_Genes Histone_Acetylation->Autophagy_Genes  Promotes Autophagy Autophagy Autophagy_Genes->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival

References

ACSS2: A Pivotal Metabolic Hub and Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme in cancer metabolism, playing a central role in the ability of tumor cells to adapt to and thrive in the harsh, nutrient-deprived microenvironment. By converting acetate into the vital metabolite acetyl-CoA, ACSS2 fuels key cellular processes including lipid synthesis for rapid proliferation and histone acetylation for epigenetic regulation of gene expression. Notably, ACSS2 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with advanced tumor stage and poor patient prognosis. Under conditions of metabolic stress, such as hypoxia and low glucose, cancer cells upregulate ACSS2 and promote its translocation to the nucleus, where it directly influences gene expression programs that support survival, growth, and metastasis. This critical reliance of cancer cells on ACSS2 presents a compelling therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the core biology of ACSS2 in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways in which ACSS2 participates.

The Core Biology of ACSS2 in Cancer

ACSS2 is a member of the acyl-CoA synthetase family of enzymes that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1][2][3] This function is particularly crucial for cancer cells, which often face a fluctuating and limited supply of traditional nutrients like glucose.

Dual Subcellular Localization and Function

ACSS2 exhibits a dynamic subcellular localization, residing in both the cytoplasm and the nucleus, with its location dictating its primary function.[1][4]

  • Cytoplasmic ACSS2: In the cytoplasm, ACSS2-derived acetyl-CoA is a primary building block for the de novo synthesis of fatty acids and cholesterol.[1][5] This is essential to meet the high demand for lipids required for the formation of new cell membranes during rapid tumor cell proliferation.

  • Nuclear ACSS2: Under metabolic stress, ACSS2 translocates to the nucleus.[4][6][7] Nuclear ACSS2 provides a localized source of acetyl-CoA for the acetylation of histones and other proteins, thereby epigenetically regulating gene expression.[3][6][8] This nuclear function is critical for the activation of stress-response genes that promote cell survival and adaptation.[6][7]

Upregulation in Response to the Tumor Microenvironment

A hallmark of ACSS2 in cancer is its upregulation in response to the challenging conditions of the tumor microenvironment.

  • Hypoxia: Low oxygen levels, a common feature of solid tumors, lead to increased ACSS2 expression.[1][9][10] This allows cancer cells to utilize acetate as an alternative carbon source when glucose metabolism is impaired.[5]

  • Nutrient Deprivation: Similarly, low glucose or serum levels also trigger an increase in ACSS2 expression, providing a compensatory mechanism for acetyl-CoA production.[1][11]

ACSS2 Expression and Prognostic Significance in Oncology

Elevated expression of ACSS2 is a common feature across a multitude of cancer types and often serves as a negative prognostic indicator.

Cancer TypeACSS2 Expression StatusCorrelation with PrognosisReference(s)
GlioblastomaHighly expressed, correlated with tumor grade.Higher expression associated with shorter survival.[1][12]
Breast CancerHighly expressed, particularly in triple-negative breast cancer.High expression linked to shorter overall survival.[1][11][13]
Hepatocellular CarcinomaUpregulated; two isoforms (ACSS2-S1 and ACSS2-S2) identified, with ACSS2-S2 correlating with malignancy.High ACSS2-S2/S1 ratio linked to significantly shorter progression-free survival. Decreased overall ACSS2 expression associated with advanced stage and poor survival.[1][14][15][16]
Prostate CancerHighly expressed, especially under hypoxic conditions.Contributes to cell survival under metabolic stress.[1][5]
Renal Cell CarcinomaHighly expressed.High expression correlated with advanced T stage and lymph node metastasis.[1][4]
Bladder CancerHighly expressed.Associated with tumor stage and patient survival.[1][2]
Lung CancerIncreased expression in some subtypes.Genetic depletion of ACSS2 inhibits tumor growth.[5][11]
Ovarian CancerHigh expression.Correlated with higher-grade tumors and poorer survival.[5]
MelanomaUpregulated in most melanoma cell lines compared to melanocytes.Knockdown suppresses tumor growth and metastasis.[10]
Esophageal Squamous CarcinomaUpregulated under nutrient stress.Contributes to proliferation and chemoresistance.[4][17]
Cervical CancerNotably higher in tumor tissue than adjacent normal tissue.High expression is associated with shorter overall survival.[4]

Key Signaling Pathways Involving ACSS2

ACSS2 is integrated into several critical signaling networks that govern cancer cell metabolism, survival, and stress responses.

AMPK-Mediated Regulation of ACSS2

Under conditions of energy stress (e.g., glucose deprivation), AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2. This phosphorylation event is crucial for the nuclear translocation of ACSS2, enabling its function in histone acetylation and the expression of stress-response genes.[18]

AMPK_ACSS2_Pathway Glucose_Deprivation Glucose Deprivation AMPK AMPK Glucose_Deprivation->AMPK activates ACSS2_cyto ACSS2 (Cytoplasm) AMPK->ACSS2_cyto phosphorylates ACSS2_phos p-ACSS2 ACSS2_cyto->ACSS2_phos ACSS2_nuc ACSS2 (Nucleus) ACSS2_phos->ACSS2_nuc translocates to Histone_Acetylation Histone Acetylation ACSS2_nuc->Histone_Acetylation provides acetyl-CoA for Gene_Expression Stress Response Gene Expression Histone_Acetylation->Gene_Expression promotes

Caption: AMPK-mediated phosphorylation and nuclear translocation of ACSS2 under glucose deprivation.

ACSS2 and TFEB-Mediated Autophagy

In the nucleus, ACSS2 interacts with Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][18] ACSS2 provides the acetyl-CoA necessary for histone acetylation at the promoter regions of TFEB target genes, leading to their expression and the subsequent induction of autophagy.[6] This process is a critical survival mechanism for cancer cells under nutrient stress.[19]

ACSS2_TFEB_Pathway ACSS2_nuc ACSS2 (Nucleus) Complex ACSS2-TFEB Complex ACSS2_nuc->Complex Histone_Acetylation Histone Acetylation ACSS2_nuc->Histone_Acetylation provides acetyl-CoA for TFEB TFEB TFEB->Complex Promoters Promoters of Lysosomal & Autophagy Genes Complex->Promoters binds to Promoters->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression enables Autophagy Lysosomal Biogenesis & Autophagy Gene_Expression->Autophagy induces

Caption: ACSS2 interaction with TFEB promotes autophagy gene expression.

The Role of ACSS2 in HIF-2α Signaling

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor that mediates cellular adaptation to hypoxia. The activity of HIF-2α is regulated by acetylation. ACSS2 provides the acetyl-CoA for the acetylation of HIF-2α by the coactivator CBP, which enhances HIF-2α stability and transcriptional activity.[7][15][20] This signaling axis is crucial for tumor growth, invasion, and metastasis under hypoxic conditions.[1][20]

ACSS2_HIF2a_Pathway Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a stabilizes Acetylated_HIF2a Acetylated HIF-2α HIF2a->Acetylated_HIF2a ACSS2_nuc ACSS2 (Nucleus) CBP CBP ACSS2_nuc->CBP provides acetyl-CoA to CBP->HIF2a acetylates Target_Genes HIF-2α Target Gene Expression Acetylated_HIF2a->Target_Genes promotes Tumor_Progression Tumor Growth, Invasion, Metastasis Target_Genes->Tumor_Progression leads to Xenograft_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth (to ~100 mm³) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (ACSS2 Inhibitor or Vehicle) Randomization->Treatment Measurement Tumor Measurement (every 2-3 days) Treatment->Measurement Endpoint Endpoint Measurement->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest Downstream_Analysis Downstream Analysis (IHC, Western Blot) Tumor_Harvest->Downstream_Analysis

References

Acss2-IN-1: A Technical Guide to its Effects on Cell Proliferation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acss2-IN-1 represents a class of potent and selective inhibitors of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. In the landscape of cancer research, targeting metabolic vulnerabilities of tumor cells has emerged as a promising therapeutic strategy. Cancer cells, particularly under conditions of metabolic stress such as hypoxia and nutrient deprivation, upregulate ACSS2 to utilize acetate as a carbon source for the synthesis of acetyl-CoA. This acetyl-CoA is crucial for various downstream processes that fuel cell growth and proliferation, including lipid biosynthesis and histone acetylation. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, with a focus on the representative molecule VY-3-135, for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by competitively inhibiting the active site of the ACSS2 enzyme, thereby blocking the conversion of acetate to acetyl-CoA.[1][2] This disruption of a critical metabolic pathway leads to a reduction in the cellular pool of acetyl-CoA, which in turn hampers the ability of cancer cells to synthesize essential lipids for membrane formation and to perform histone acetylation necessary for gene expression programs that promote proliferation.[1][2][3]

Quantitative Data on the Effects of this compound (VY-3-135)

The inhibitory effects of this compound on cell proliferation have been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo data for the representative inhibitor, VY-3-135.

Table 1: In Vitro Inhibitory Activity of VY-3-135

ParameterValueCell Line/SystemReference
IC5044 nMRecombinant Human ACSS2[4][5][6]
SpecificityNo significant inhibition of ACSS1 or ACSS3Recombinant Human Enzymes[5]

Table 2: Effect of VY-3-135 on Cancer Cell Lines

Cell LineCancer TypeConditionEffectQuantitative DataReference
BT474Breast CancerHypoxia and low serumInhibition of tumor growthComplete abrogation of tumor growth over two weeks of treatment (100 mpk daily IP)[7]
MDA-MB-468Triple-Negative Breast CancerIn vivoSignificant tumor growth inhibition-[4][7][8]
SKBr3Breast CancerHypoxia and low serumModest growth inhibition in vitro10 μM for 72 hours[7]
WHIM12Breast Cancer (ACSS2-low)In vivoIneffective at blocking tumor growth-[7]
A7C11Mouse Breast Cancer (ACSS2-low)In vivoModest effect on tumor growth-[9]
Brpkp110Mouse Breast Cancer (ACSS2-high)In vivoSignificant decrease in tumor growth100 mpk daily IP[9]

Table 3: In Vivo Efficacy of VY-3-135

Animal ModelCancer TypeTreatment RegimenOutcomeReference
Immune-deficient mice with Brpkp110 tumorsBreast Cancer100 mpk daily IPSignificant decrease in tumor growth[9][10]
Immune-competent mice with Brpkp110 tumorsBreast Cancer100 mpk daily IPStronger tumor growth inhibition compared to immune-deficient mice[10]
Mice with BT474 tumorsBreast Cancer100 mpk daily IPComplete abrogation of tumor growth over two weeks[7]
Mice with MDA-MB-468 tumorsTriple-Negative Breast Cancer100 mg/kg/day PO for 30 daysRepressed tumor growth[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of ACSS2 by this compound primarily impacts two major signaling pathways crucial for cell proliferation: lipid biosynthesis and histone acetylation-mediated gene expression.

ACSS2_Signaling_Pathways cluster_0 Lipid Biosynthesis Pathway cluster_1 Histone Acetylation & Gene Expression Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Membrane_Synthesis Membrane Synthesis & Cell Proliferation Fatty_Acids->Membrane_Synthesis Nuclear_Acetate Nuclear Acetate (from Histone Deacetylation) Nuclear_ACSS2 Nuclear ACSS2 Nuclear_Acetate->Nuclear_ACSS2 Nuclear_Acetyl_CoA Nuclear Acetyl-CoA Nuclear_ACSS2->Nuclear_Acetyl_CoA HATs Histone Acetyltransferases (HATs) Nuclear_Acetyl_CoA->HATs Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Gene_Expression Proliferation-Promoting Gene Expression Histone_Acetylation->Gene_Expression Acss2_IN_1_nuclear This compound Acss2_IN_1_nuclear->Nuclear_ACSS2 Cell_Viability_Workflow start Seed cells in 96-well plate treat Treat cells with this compound (various concentrations) start->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read analyze Analyze data (IC50 calculation) read->analyze Apoptosis_Assay_Workflow start Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze Cell_Cycle_Workflow start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix treat_rnase Treat with RNase A wash_fix->treat_rnase stain Stain with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by flow cytometry stain->analyze

References

The Selectivity Profile of Acss2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity of Acss2-IN-1, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a critical enzyme in cellular metabolism, converting acetate to acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, particularly in cancer cells under metabolic stress.[1][2] Understanding the selectivity of this compound is paramount for its development as a therapeutic agent.

Introduction to this compound

This compound is a potent, small-molecule inhibitor of ACSS2 with an IC50 value in the low nanomolar range (0.01 nM to <1 nM).[3] It is being investigated for its therapeutic potential in oncology due to the reliance of many cancer types on ACSS2 for survival and proliferation, especially in the harsh tumor microenvironment characterized by hypoxia and low nutrient availability.[1][2][4]

Selectivity Profile of ACSS2 Inhibitors

While a comprehensive public selectivity panel for this compound against a broad range of kinases and other off-targets is not currently available, data for other well-characterized ACSS2 inhibitors, such as VY-3-135, provide valuable insights into the potential for selective inhibition of this enzyme family.

Selectivity against ACSS Family Members

The human Acetyl-CoA Synthetase family consists of three members: ACSS1, ACSS2, and ACSS3. ACSS1 is a mitochondrial enzyme, while ACSS2 is found in the cytoplasm and nucleus. ACSS3 is also thought to be a mitochondrial enzyme.[2] The selectivity of ACSS2 inhibitors against these isoforms is critical to minimize off-target effects.

Studies on the ACSS2 inhibitor VY-3-135 have demonstrated its high selectivity for ACSS2 over other family members. Biochemical assays have shown that VY-3-135 does not inhibit the enzymatic activity of ACSS1 or ACSS3.[2] Furthermore, cellular assays using ¹³C₂-acetate tracing have confirmed that VY-3-135 has little to no activity against ACSS1 in cells.[2]

Table 1: Potency and Selectivity of ACSS2 Inhibitor VY-3-135

TargetIC₅₀ (nM)Selectivity vs. ACSS2
ACSS244 ± 3.85-
ACSS1>10,000>227-fold
ACSS3>10,000>227-fold

Data for VY-3-135, a representative selective ACSS2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ACSS2 inhibitor selectivity.

ACSS2 Biochemical Activity Assay (TranScreener® AMP²/GMP² Assay)

This assay quantitatively measures the AMP produced as a byproduct of the ACSS2 enzymatic reaction.

Materials:

  • Recombinant human ACSS2 enzyme

  • This compound or other test compounds

  • ATP

  • Coenzyme A

  • Sodium Acetate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • TranScreener® AMP²/GMP² Assay Kit (BellBrook Labs)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound to the wells of a 384-well plate.

  • Prepare the enzyme/substrate mixture containing recombinant ACSS2, Coenzyme A, and sodium acetate in assay buffer.

  • Initiate the reaction by adding ATP to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the TranScreener® AMP² Detection Mix.

  • Incubate at room temperature for 60 minutes.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Acetate Utilization Assay (¹³C₂-Acetate Tracing)

This method assesses the on-target effect of ACSS2 inhibitors in a cellular context by measuring the incorporation of labeled acetate into downstream metabolites.

Materials:

  • Cancer cell line of interest (e.g., BT474)

  • Cell culture medium

  • ¹³C₂-Sodium Acetate

  • This compound or other test compounds

  • Solvents for metabolite extraction (e.g., methanol, water, chloroform)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or vehicle control for a specified duration.

  • Replace the medium with fresh medium containing ¹³C₂-sodium acetate.

  • Incubate for a defined period (e.g., 4-24 hours).

  • Wash the cells with ice-cold saline.

  • Quench metabolism and extract intracellular metabolites using a cold solvent mixture.

  • Analyze the cell extracts by LC-MS/MS to determine the isotopic enrichment in metabolites such as citrate and fatty acids.

  • A reduction in ¹³C labeling of fatty acids with no change in ¹³C labeling of citrate indicates selective inhibition of ACSS2 over ACSS1.[2]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate key concepts related to ACSS2 function and the experimental workflow for assessing its inhibitors.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2 ACSS2 Acetate_cyt->ACSS2 Acetyl_CoA_cyt Acetyl-CoA ACSS2->Acetyl_CoA_cyt ACSS2_nuc ACSS2 ACSS2->ACSS2_nuc Translocation (under stress) Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_cyt->Fatty_Acid_Synthesis Histone_Acetylation_cyt Histone Acetylation Acetyl_CoA_cyt->Histone_Acetylation_cyt Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc Histone_Acetylation_nuc Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation_nuc Gene_Expression Altered Gene Expression Histone_Acetylation_nuc->Gene_Expression Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibition Acss2_IN_1->ACSS2_nuc Inhibition Experimental_Workflow start Start: Selectivity Profiling biochemical Biochemical Assays (e.g., TranScreener) start->biochemical cellular Cellular Assays (¹³C₂-Acetate Tracing) start->cellular data_analysis Data Analysis (IC₅₀ Determination) biochemical->data_analysis cellular->data_analysis selectivity Determine Selectivity (vs. ACSS1/3, etc.) data_analysis->selectivity Logical_Relationship inhibitor Potent & Selective This compound target ACSS2 Inhibition inhibitor->target cytoplasmic Decreased Cytoplasmic Acetyl-CoA target->cytoplasmic nuclear Decreased Nuclear Acetyl-CoA target->nuclear lipid Reduced Lipid Synthesis cytoplasmic->lipid histone Altered Histone Acetylation nuclear->histone gene Modulated Gene Expression histone->gene

References

Methodological & Application

Application Notes and Protocols for Acss2-IN-1 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Acss2-IN-1, a representative potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes based on preclinical research.

ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1][2] In cancer cells, particularly under conditions of metabolic stress like hypoxia and low nutrient availability, ACSS2 is often upregulated, providing an alternative pathway for generating acetyl-CoA to support growth and survival.[1][3][4] Inhibition of ACSS2, therefore, presents a promising therapeutic strategy for various cancers.[2][5]

Mechanism of Action

This compound and other specific inhibitors function by blocking the active site of the ACSS2 enzyme, thereby preventing the conversion of acetate to acetyl-CoA.[2] This leads to a depletion of the acetyl-CoA pool, which in turn disrupts downstream processes reliant on this metabolite. In cancer cells, this disruption can induce metabolic stress, inhibit cell proliferation, and ultimately lead to cell death.[2][6] Furthermore, by reducing acetyl-CoA availability, ACSS2 inhibitors can also modulate gene expression through epigenetic mechanisms, as acetyl-CoA is a necessary substrate for histone acetyltransferases.[2]

Signaling Pathways

ACSS2 is involved in several critical signaling pathways within cancer cells, particularly in response to metabolic stress. Understanding these pathways is essential for designing and interpreting experiments with this compound.

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ACSS2_cyto ACSS2 Hypoxia->ACSS2_cyto Upregulates Low Glucose Low Glucose AMPK AMPK Low Glucose->AMPK Activates Low Serum Low Serum Low Serum->AMPK Activates Acetate_cyto Acetate Acetate_cyto->ACSS2_cyto Substrate AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocation FASN FASN AcetylCoA_cyto->FASN Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis AMPK->ACSS2_cyto Phosphorylates (S659) AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Acetate_nuc Acetate Acetate_nuc->ACSS2_nuc Substrate Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation HIF-2a HIF-2α AcetylCoA_nuc->HIF-2a Acetylation Gene_Expression Autophagy & Proliferation Gene Expression Histone_Acetylation->Gene_Expression HIF-2a->Gene_Expression This compound This compound This compound->ACSS2_cyto This compound->ACSS2_nuc

Caption: ACSS2 Signaling Under Metabolic Stress.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various reported ACSS2 inhibitors.

Table 1: Inhibitor Potency

InhibitorTargetIC50Cell Line(s)Notes
This compoundACSS20.01 nM to <1 nMCancer CellsPotent inhibitor for cancer treatment research.[7]
Acetyl-CoA Synthase InhibitorACSS21.214 µM-Also known as MDK6149 or VY-3-249.[8]
Quinoxaline CompoundACSS26.8 µM (lipid incorporation), 5.5 µM (histone acetylation)HepG2Inhibits acetate incorporation into lipids and histones.[9]
VY-3-135ACSS2Low nanomolarBT474, MDA-MB-468, SKBr3Potent inhibitor in cell-based assays.[1]

Table 2: Effects of ACSS2 Inhibition on Cancer Cell Phenotypes

InhibitorCell LineEffectReference
AD-5584, AD-8007Breast Cancer Brain Metastatic (BCBM) cellsReduced colony formation, lipid storage, and acetyl-CoA levels; induced cell death.[6][10]
VY-3-135BT474, SKBr3Modest growth inhibition in hypoxia and low lipid conditions over 72 hours.[1]
ACSS2 SilencingBT474, DU145Growth inhibition, cytotoxic to BT474 cells under metabolic stress.[3][4]
AD-8007, AD-5584MDA-MB-231-BRSignificantly increased propidium iodide (PI) positive cell death.[11]

Experimental Protocols

The following are generalized protocols for in vitro experiments using this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays Cell_Culture Culture cancer cells (e.g., Breast, Glioblastoma) Stress_Conditions Induce metabolic stress (optional) (e.g., Hypoxia, Low Serum) Cell_Culture->Stress_Conditions Inhibitor_Treatment Treat cells with this compound (Dose-response and time-course) Stress_Conditions->Inhibitor_Treatment Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability Colony_Formation Colony Formation Assay Inhibitor_Treatment->Colony_Formation Metabolomics Metabolomic Analysis (Measure Acetyl-CoA levels) Inhibitor_Treatment->Metabolomics Lipidomics Lipid Content Analysis (e.g., Oil Red O Staining) Inhibitor_Treatment->Lipidomics Western_Blot Western Blot Analysis (e.g., Histone Acetylation) Inhibitor_Treatment->Western_Blot

Caption: General workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, BT474)

  • Complete cell culture medium

  • Low serum or lipid-depleted medium (for metabolic stress conditions)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh complete medium or metabolic stress medium.

  • Prepare serial dilutions of this compound in the appropriate medium. Add the diluted inhibitor to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 72-96 hours under standard or hypoxic conditions.

  • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. Silencing of ACSS2 has been shown to be most effective at inhibiting growth under metabolic stress.[3]

Protocol 2: Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1,000 cells per well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

  • When visible colonies have formed in the control wells, wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well. Treatment with ACSS2 inhibitors has been demonstrated to cause a significant reduction in colony formation in breast cancer brain metastatic cells.[10]

Protocol 3: Acetyl-CoA Level Measurement

Objective: To confirm the on-target effect of this compound by measuring the intracellular levels of acetyl-CoA.

Materials:

  • Cancer cell line of interest

  • This compound

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Acetyl-CoA Assay Kit (commercially available)

  • LC-MS/MS system (for more sensitive and specific quantification)

Procedure:

  • Culture cells to ~80% confluency in 6-well or 10 cm plates.

  • Treat cells with this compound or vehicle control for a predetermined time (e.g., 6-24 hours).

  • Quickly wash the cells with ice-cold PBS.

  • Add ice-cold extraction buffer and scrape the cells.

  • Collect the cell lysate and centrifuge to pellet the debris.

  • Analyze the supernatant for acetyl-CoA content using a commercial assay kit or by LC-MS/MS.

  • Normalize the acetyl-CoA levels to the total protein concentration of the cell lysate. Inhibition of ACSS2 is expected to reduce acetyl-CoA levels.[6]

Protocol 4: Lipid Content Analysis (Oil Red O Staining)

Objective: To evaluate the impact of this compound on lipid synthesis and storage.

Materials:

  • Cancer cell line of interest

  • This compound

  • Culture plates or coverslips

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% isopropanol

Procedure:

  • Culture and treat cells with this compound as described in previous protocols.

  • Wash cells with PBS and fix with 10% formalin for 30 minutes.

  • Wash with water and then with 60% isopropanol.

  • Allow the isopropanol to evaporate completely.

  • Add Oil Red O solution and incubate for 20 minutes.

  • Wash thoroughly with water.

  • Visualize the lipid droplets under a microscope. Red-stained droplets indicate neutral lipids.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured. ACSS2 inhibition has been shown to reduce lipid droplet content in cancer cells.[6][11]

Acss2_Role_in_Survival Metabolic_Stress Metabolic Stress (Hypoxia, Low Nutrients) ACSS2_Upregulation ACSS2 Upregulation Metabolic_Stress->ACSS2_Upregulation Acetate_Utilization Increased Acetate -> Acetyl-CoA ACSS2_Upregulation->Acetate_Utilization Downstream_Pathways Lipid Synthesis & Histone Acetylation Acetate_Utilization->Downstream_Pathways Block_Acetate_Utilization Block Acetate -> Acetyl-CoA Cancer_Survival Cancer Cell Growth & Survival Downstream_Pathways->Cancer_Survival Acss2_Inhibition This compound Acss2_Inhibition->Block_Acetate_Utilization Inhibition_of_Survival Inhibition of Growth & Induction of Cell Death Block_Acetate_Utilization->Inhibition_of_Survival

Caption: Logical flow of ACSS2's role in cancer cell survival.

Conclusion

This compound represents a class of targeted inhibitors with significant potential for in vitro cancer research. By disrupting the metabolic adaptability of cancer cells, these inhibitors provide a valuable tool for studying cancer metabolism and for the development of novel therapeutic strategies. The protocols outlined above provide a framework for investigating the efficacy and mechanism of action of this compound in a laboratory setting.

References

Application Notes and Protocols for Acss2-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acss2-IN-1 is a highly potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1][2] In cancer cells, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability, ACSS2 is often upregulated, providing an alternative carbon source for survival and proliferation.[2][3] Inhibition of ACSS2 with this compound presents a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on cancer cell biology.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of ACSS2, thereby blocking the conversion of acetate into acetyl-CoA.[2] This leads to a reduction in the cellular pool of acetyl-CoA derived from acetate, which in turn impacts downstream processes that are reliant on this metabolite. The primary consequences of ACSS2 inhibition in cancer cells are:

  • Inhibition of Lipid Synthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and other lipids, which are essential for membrane formation and cell growth. By depleting the acetate-derived acetyl-CoA pool, this compound can impair de novo lipid synthesis, particularly under metabolic stress conditions where acetate becomes a preferred carbon source.[4][5]

  • Modulation of Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetyltransferases (HATs). Histone acetylation is a key epigenetic modification that regulates gene expression. Nuclear ACSS2 can locally produce acetyl-CoA for histone acetylation, and its inhibition can lead to changes in the histone acetylation landscape and subsequent alterations in gene transcription.[1][6]

Quantitative Data Summary

The inhibitory potency of this compound and other relevant ACSS2 inhibitors is summarized in the table below. This data can be used as a reference for determining appropriate working concentrations in cell culture experiments.

Inhibitor NameIC50 ValueAssay TypeCell Line / Notes
This compound 0.01 nM to <1 nM In vitroPotent ACSS2 inhibitor.[2]
VY-3-13544 ± 3.85 nMIn vitroA potent and stable ACSS2 inhibitor.[2]
ACSS2 inhibitor~0.6 µMCell-free assayPotent and specific ACSS2 inhibitor.
ACSS2 inhibitor5.5 µM (Histone Acetylation)Cell-based assayHepG2 cells, measuring [14C]acetate incorporation.
ACSS2 inhibitor6.8 µM (Lipid Synthesis)Cell-based assayHepG2 cells, measuring [14C]acetate incorporation.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport Acetyl_CoA_cyto Acetyl-CoA Acetate_cyto->Acetyl_CoA_cyto ATP, CoA Acetate_nuc Acetate Acetate_cyto->Acetate_nuc ACSS2 ACSS2 ACSS2->Acetyl_CoA_cyto Catalyzes Lipid_Synthesis Lipid Synthesis Acetyl_CoA_cyto->Lipid_Synthesis Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits ACSS2_nuc ACSS2 Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc Catalyzes Acetate_nuc->Acetyl_CoA_nuc ATP, CoA Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Acss2_IN_1_nuc This compound Acss2_IN_1_nuc->ACSS2_nuc Inhibits

Caption: this compound inhibits ACSS2 in the cytoplasm and nucleus.

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare this compound Stock Solution cell_culture Seed Cells in Appropriate Culture Vessel start->cell_culture treatment Treat Cells with this compound (and controls) cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability western Western Blot Analysis incubation->western histone Histone Acetylation Assay (e.g., ChIP-qPCR) incubation->histone metabolic Metabolic Flux Analysis (e.g., 13C-Acetate Tracing) incubation->metabolic data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis histone->data_analysis metabolic->data_analysis

Caption: General experimental workflow for using this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in cell culture medium.

Note: It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) in all experiments to account for any solvent effects.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Given its high potency, a starting concentration range of 0.1 nM to 100 nM is recommended.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the protein levels of ACSS2 and downstream markers of its activity.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACSS2, anti-acetylated histone H3, anti-FASN)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at appropriate concentrations (e.g., 10 nM, 100 nM) or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and boil them in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

Protocol 3: Histone Acetylation Assay (ChIP-qPCR)

This protocol allows for the investigation of this compound's effect on the acetylation of specific histone marks at particular gene promoters.

Materials:

  • 10 cm cell culture dishes

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Sonication equipment

  • Antibodies for immunoprecipitation (e.g., anti-acetyl-H3K27, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells in 10 cm dishes with this compound or vehicle control for a desired time (e.g., 6-24 hours).

    • Add formaldehyde to the medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Wash, scrape, and lyse the cells.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[9]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the specific antibody (e.g., anti-acetyl-H3K27) or an IgG control.[9]

    • Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads with a series of wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating with NaCl and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers designed to amplify specific gene promoter regions of interest.

    • Analyze the data as a percentage of input to determine the enrichment of histone acetylation at the target loci.

Protocol 4: Metabolic Flux Analysis (¹³C-Acetate Tracing)

This protocol is used to trace the metabolic fate of acetate and assess the impact of this compound on its incorporation into downstream metabolites like fatty acids.

Materials:

  • Cell culture plates or dishes

  • Cell line of interest

  • Culture medium with and without acetate

  • ¹³C₂-labeled sodium acetate

  • This compound stock solution

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Adaptation:

    • Seed cells and allow them to reach the desired confluency.

    • If necessary, adapt the cells to a medium with a defined acetate concentration.

  • Inhibitor Treatment:

    • Pre-treat the cells with this compound or vehicle control for a specified duration (e.g., 1-4 hours).

  • Isotope Labeling:

    • Replace the medium with fresh medium containing ¹³C₂-acetate and the inhibitor (or vehicle).

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.[2]

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

  • Sample Analysis:

    • Analyze the metabolite extracts by LC-MS/MS to determine the isotopic labeling patterns of metabolites such as acetyl-CoA, fatty acids, and Krebs cycle intermediates.

  • Data Analysis:

    • Calculate the fractional contribution of acetate to the synthesis of these metabolites.

    • Compare the labeling patterns between this compound-treated and control cells to quantify the effect of the inhibitor on acetate metabolism.

Conclusion

This compound is a powerful research tool for investigating the role of acetate metabolism in cancer and other diseases. The protocols provided here offer a framework for characterizing the effects of this potent inhibitor on cell viability, protein expression, epigenetic modifications, and metabolic pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and informative results.

References

Application Notes and Protocols for Acss2-IN-1 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme in cancer metabolism, particularly under conditions of metabolic stress such as hypoxia.[1][2][3] ACSS2 facilitates the conversion of acetate into acetyl-CoA, a vital molecule for lipid synthesis and histone acetylation, thereby promoting tumor cell growth and survival.[1][2][3] Inhibition of ACSS2 has emerged as a promising therapeutic strategy in various cancer models. This document provides detailed application notes and protocols for the use of Acss2-IN-1, a potent inhibitor of ACSS2, in mouse xenograft models based on preclinical studies of similar inhibitors.

Mechanism of Action

This compound and similar inhibitors function by blocking the active site of the ACSS2 enzyme, preventing the conversion of acetate to acetyl-CoA. This disruption of acetate metabolism leads to decreased lipid synthesis and altered histone acetylation, ultimately inducing metabolic stress and inhibiting the growth of cancer cells that are highly dependent on this pathway.[2]

Signaling Pathway

The signaling pathway influenced by ACSS2 is central to cellular metabolism and epigenetic regulation. Under metabolic stress, ACSS2 provides a crucial source of acetyl-CoA, which feeds into fatty acid synthesis and the tricarboxylic acid (TCA) cycle. Additionally, nuclear ACSS2 contributes to histone acetylation, influencing gene expression. Inhibition of ACSS2 disrupts these downstream pathways.

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress (e.g., Hypoxia) Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA This compound This compound This compound->ACSS2 Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Tumor Growth & Survival Tumor Growth & Survival Fatty Acid Synthesis->Tumor Growth & Survival Histone Acetylation->Tumor Growth & Survival

Caption: ACSS2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize the dosages and formulations of various ACSS2 inhibitors used in mouse xenograft studies. "this compound" is used here as a general term; researchers should validate the optimal dosage for their specific inhibitor and model.

Table 1: Dosage and Administration of ACSS2 Inhibitors in Mouse Xenograft Models

InhibitorCancer ModelMouse StrainAdministration RouteDosageTreatment ScheduleReference
VY-3-135Triple-Negative Breast Cancer (MDA-MB-468, WHIM12)NudeOral Gavage100 mg/kgDaily for 30 days[4]
VY-3-135Breast Cancer (BT474)NudeIntraperitoneal100 mg/kgNot specified[1]
AD-8007Breast Cancer Brain Metastasis (MDA-MB-231BR)Not specifiedIntraperitoneal50 mg/kgNot specified[5][6]
ACSS2i (unnamed)Myeloma (MM.1S)Not specifiedIntraperitoneal25 mg/kgDaily[7]

Table 2: Formulation of ACSS2 Inhibitors for In Vivo Studies

InhibitorFormulation / VehicleReference
VY-3-13510% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1][4]
VY-3-13520% SBE-β-CD in Saline[8]
AD-8007Saline solution[6]
AD-800710% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O[9]
AD-8007Corn oil[9]

Experimental Protocols

Protocol 1: General Mouse Xenograft Model with this compound

This protocol provides a general framework. Specific details should be optimized for the chosen cell line and this compound compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, BT474)

  • Immunocompromised mice (e.g., Nude, NSG), 6-8 weeks old

  • This compound compound

  • Vehicle for formulation (see Table 2)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Efficacy_Assessment 7. Efficacy Assessment Treatment->Efficacy_Assessment Data_Analysis 8. Data Analysis Efficacy_Assessment->Data_Analysis

Caption: Experimental workflow for a mouse xenograft study.

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in appropriate media and conditions until they reach 80-90% confluency.

    • Harvest cells using trypsinization and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).[10] Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily or as required based on stability data.

    • Refer to Table 2 for recommended vehicle compositions. For example, for VY-3-135, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[1][4]

    • Administer the this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosage and schedule (see Table 1).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Collect blood and other tissues as needed for pharmacokinetic and pharmacodynamic studies.

Toxicity and Tolerability: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and altered food/water intake. Studies with some ACSS2 inhibitors have reported no significant weight loss in treated mice, suggesting good tolerability at effective doses.[6][7]

Note on "this compound": "this compound" is a potent ACSS2 inhibitor available from commercial suppliers.[11] However, detailed in vivo studies for this specific compound are not widely published. The protocols provided here are based on well-characterized ACSS2 inhibitors such as VY-3-135 and AD-8007. Researchers using a specific "this compound" compound should perform initial dose-finding and tolerability studies to determine the optimal experimental conditions.

References

Application Notes and Protocols: Determining the Optimal Concentration of ACSS2-IN-1 for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme in cancer metabolism, responsible for converting acetate into acetyl-CoA. This process provides a vital carbon source for lipid synthesis and histone acetylation, particularly under nutrient-poor and hypoxic conditions often found in the tumor microenvironment.[1][2][3] The upregulation of ACSS2 has been observed in various cancers, including breast, prostate, and colon cancer, making it a promising therapeutic target.[4][5][6] ACSS2-IN-1 is a potent and specific inhibitor of ACSS2, with a reported enzymatic IC50 value ranging from 0.01 nM to less than 1 nM. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in cancer cell line studies, including detailed experimental protocols and an overview of the relevant signaling pathways.

Data Presentation: Efficacy of ACSS2 Inhibitors in Cancer Cell Lines

The optimal concentration of an ACSS2 inhibitor can vary significantly depending on the cancer cell line, its metabolic phenotype, and the experimental conditions. Below is a summary of reported effective concentrations for ACSS2 inhibitors in various cancer cell lines. It is important to note that while this compound is a highly potent enzyme inhibitor, the effective concentration in cell-based assays is typically in the micromolar range.

InhibitorCancer Cell LineAssay TypeEffective Concentration/IC50Reference
This compound-Enzymatic Assay0.01 nM - <1 nMMedChemExpress Datasheet
VY-3-135SKBr3 (Breast Cancer)13C2-acetate incorporation into palmitateSignificant inhibition at 10 µM[7]
VY-3-135BT474 (Breast Cancer)13C2-acetate incorporation into palmitateDose-dependent inhibition (tested up to 10 µM)[8]
VY-3-135A7C11 and Brpkp110 (Breast Cancer)13C2-acetate incorporation into palmitate0.1, 1 µM[9]
Generic ACSS2iMDA-MB-468 (Triple-Negative Breast Cancer)Fatty-acid assayCellular IC50 not specified[10][11]
Generic ACSS2iEsophageal Squamous Carcinoma CellsProliferation and ApoptosisNot specified[12]
siRNA-ACSS2MDA-MB-468 (Triple-Negative Breast Cancer)Proliferation and ApoptosisNot applicable[13]

Note: The data for VY-3-135, a well-characterized ACSS2 inhibitor with an enzymatic IC50 of 44 nM, can serve as a valuable reference for designing dose-response experiments with this compound.[14]

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway in Cancer

ACSS2 plays a central role in cellular metabolism and epigenetic regulation, particularly in cancer cells adapting to stress. Under conditions of hypoxia or low glucose, ACSS2 is upregulated and can translocate to the nucleus. In the cytoplasm, it generates acetyl-CoA for the synthesis of fatty acids, essential for membrane production in rapidly proliferating cells. In the nucleus, ACSS2 provides the acetyl-CoA necessary for histone acetylation, leading to changes in gene expression that promote cancer cell survival and growth. Downstream signaling pathways influenced by ACSS2 activity include the PI3K/AKT pathway, which is involved in cell proliferation and survival, and the Hippo pathway, which regulates organ size and has been implicated in cancer metastasis.[13][15]

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nutrient Stress\n(Hypoxia, Low Glucose) Nutrient Stress (Hypoxia, Low Glucose) ACSS2_cyto ACSS2 Nutrient Stress\n(Hypoxia, Low Glucose)->ACSS2_cyto Upregulation ACSS2_nuc ACSS2 Nutrient Stress\n(Hypoxia, Low Glucose)->ACSS2_nuc Nuclear Translocation Acetate_cyto Acetate Acetate_cyto->ACSS2_cyto AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto PI3K_AKT PI3K/AKT Pathway ACSS2_cyto->PI3K_AKT Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA_cyto->Fatty_Acid_Synthesis Proliferation_Survival Proliferation & Survival Fatty_Acid_Synthesis->Proliferation_Survival PI3K_AKT->Proliferation_Survival AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Hippo_Pathway Hippo Pathway (Negative Regulation) ACSS2_nuc->Hippo_Pathway Acetate_nuc Acetate Acetate_nuc->ACSS2_nuc Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Proliferation_Survival Metastasis Metastasis Gene_Expression->Metastasis Hippo_Pathway->Metastasis ACSS2_IN_1 This compound ACSS2_IN_1->ACSS2_cyto Inhibition ACSS2_IN_1->ACSS2_nuc Inhibition

Caption: ACSS2 signaling in cancer cells under metabolic stress.

Experimental Workflow: Determining Optimal Concentration of this compound

The following workflow outlines the key experiments to determine the optimal concentration of this compound for a specific cancer cell line.

Experimental_Workflow start Start: Select Cancer Cell Line dose_response 1. Dose-Response Curve (Cell Viability Assay) - Treat cells with a range of this compound concentrations - Determine IC50 value start->dose_response western_blot 2. Target Engagement (Western Blot) - Treat with concentrations around the IC50 - Measure levels of ACSS2 downstream markers (e.g., p-AKT, histone acetylation) dose_response->western_blot Inform concentration selection apoptosis_assay 3. Apoptosis Induction (Annexin V/PI Staining) - Treat with effective concentrations from steps 1 & 2 - Quantify apoptotic vs. necrotic cells western_blot->apoptosis_assay Confirm mechanism end End: Determine Optimal Concentration apoptosis_assay->end

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This protocol is to assess the effect of this compound on the expression and phosphorylation of downstream target proteins.

Materials:

  • Cancer cell lysates (treated and untreated)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACSS2, anti-p-AKT, anti-total-AKT, anti-acetylated-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the desired concentrations of this compound for a specific time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the determined effective concentrations of this compound for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[16]

Conclusion

Determining the optimal concentration of this compound is a critical first step in utilizing this potent inhibitor for cancer research. A systematic approach involving dose-response studies to establish an IC50, followed by target engagement and functional assays, will ensure the selection of a relevant and effective concentration for mechanistic studies. The protocols provided herein offer a robust framework for researchers to confidently investigate the therapeutic potential of targeting ACSS2 in various cancer models.

References

Acss2-IN-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acss2-IN-1 is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a vital molecule for various cellular processes, including lipid synthesis and histone acetylation.[1] Under conditions of metabolic stress, such as hypoxia and low glucose, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source.[2] Inhibition of ACSS2, therefore, presents a promising therapeutic strategy for cancer and other diseases characterized by altered metabolism. These application notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental settings.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known physicochemical properties and solubility of this compound. Please note the discrepancy in the molecular formula reported by different suppliers. Researchers should verify the specific details of the product they have acquired.

PropertyData
Compound Name This compound
Synonyms ACSS2 Inhibitor
CAS Number 2711039-08-4[3]
Molecular Formula C₂₇H₂₅F₃N₂O₄ (from DC Chemicals)[3] or C₂₇H₂₅ClN₆O₂ (from MedChemExpress)
Molecular Weight 500.98 g/mol [3]
Appearance Solid powder
IC₅₀ 0.01 nM to <1 nM for ACSS2[1]
Storage Conditions Powder: Store at -20°C for up to 2 years. In DMSO: Store at -80°C for up to 6 months, or at -20°C for up to 2 weeks.[3]
Solubility (In Vitro) DMSO: Soluble.[3]
Solubility (In Vivo) No specific data is available for this compound. However, formulations for other ACSS2 inhibitors, such as Ac-CoA Synthase Inhibitor 1, can serve as a starting point. These include: - 10% DMSO + 90% Corn Oil - 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline

ACSS2 Signaling Pathway

ACSS2 plays a crucial role in cellular metabolism and gene regulation, particularly under stress conditions. The following diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA, which then contributes to lipid synthesis and histone acetylation, impacting various downstream cellular processes.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2_cyt ACSS2 Acetyl_CoA_cyt Acetyl-CoA Acetate_cyt->Acetyl_CoA_cyt ATP, CoA ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation (under stress) Lipid_Synthesis Lipid Synthesis (e.g., Fatty Acids, Cholesterol) Acetyl_CoA_cyt->Lipid_Synthesis SREBP SREBP SREBP->ACSS2_cyt Upregulates expression Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc Acetate, ATP, CoA Histones Histones HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones Acetyl_CoA_nuc->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Acss2_IN_1 This compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Acss2_IN_1->Stock_Solution Working_Solution_vitro Prepare Working Solution (Dilute stock in cell culture medium) Stock_Solution->Working_Solution_vitro Working_Solution_vivo Prepare Dosing Formulation (e.g., in Corn Oil/DMSO) Stock_Solution->Working_Solution_vivo Cell_Culture Treat Cells in Culture Working_Solution_vitro->Cell_Culture Assays_vitro Perform Cellular Assays (e.g., Proliferation, Western Blot, Metabolomics) Cell_Culture->Assays_vitro Animal_Model Administer to Animal Model (e.g., i.p., oral gavage) Working_Solution_vivo->Animal_Model Assays_vivo Monitor and Analyze (e.g., Tumor Growth, Biomarkers) Animal_Model->Assays_vivo

References

Measuring ACSS2 Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the in vitro activity of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism that converts acetate to acetyl-CoA.[1][2][3][4] Accurate measurement of ACSS2 activity is crucial for understanding its role in various physiological and pathological processes, including cancer, and for the development of novel therapeutic inhibitors.

ACSS2 is a nucleocytosolic enzyme that plays a critical role in generating acetyl-CoA from acetate, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability.[1][2][3] This acetyl-CoA is a vital metabolite for numerous cellular processes, including fatty acid synthesis and protein acetylation.[1][5][6] Consequently, ACSS2 has emerged as a promising target for drug development, especially in oncology.[1][2][7]

This guide details three distinct and robust methods for quantifying ACSS2 activity in vitro: a fluorescence polarization-based assay, a liquid chromatography-mass spectrometry (LC-MS)-based assay, and a colorimetric assay.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biochemical reaction and the experimental procedures, the following diagrams are provided.

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 ATP ATP ATP->ACSS2 CoA Coenzyme A CoA->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA AMP AMP ACSS2->AMP PPi Pyrophosphate (PPi) ACSS2->PPi

Figure 1: ACSS2 Catalyzed Biochemical Reaction.

I. Fluorescence Polarization (FP)-Based Assay for ACSS2 Activity

This method is a high-throughput and sensitive assay that measures the production of AMP, a product of the ACSS2 reaction. The assay relies on a competitive immunoassay format where the generated AMP displaces a fluorescently labeled AMP tracer from an antibody, leading to a decrease in fluorescence polarization. The TranScreener® AMP²/GMP² Assay is a commercially available kit that utilizes this principle.[8][9]

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Assay Buffer, ACSS2, ATP, CoA, Acetate, and Test Compounds dispense Dispense Reagents and Test Compounds into 384-well plate reagents->dispense incubate_reaction Incubate at Room Temperature dispense->incubate_reaction add_detection_mix Add TranScreener Detection Mix (Antibody and Tracer) incubate_reaction->add_detection_mix incubate_detection Incubate at Room Temperature add_detection_mix->incubate_detection read_plate Read Fluorescence Polarization incubate_detection->read_plate

Figure 2: Workflow for the Fluorescence Polarization-Based ACSS2 Assay.
Experimental Protocol

This protocol is adapted from established methodologies for measuring ACSS2 activity using the TranScreener® TRF AMP/GMP assay.[1]

A. Reagents and Materials:

  • Recombinant human ACSS2 (e.g., from Origene)[1]

  • ATP (Adenosine 5'-triphosphate)

  • CoA (Coenzyme A)

  • Sodium Acetate

  • HEPES buffer, pH 7.4

  • NaCl

  • MgCl₂

  • DTT (Dithiothreitol)

  • Brij-35

  • DMSO (Dimethyl sulfoxide)

  • TranScreener® TRF AMP/GMP Assay Kit (BellBrook Labs)[1]

  • White, opaque, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

B. Assay Buffer Preparation:

  • Prepare an assay buffer consisting of 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, and 0.005% Brij-35.[1]

C. Procedure:

  • Compound Preparation: Dilute test compounds in 100% DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of ACSS2 in the assay buffer. A final concentration of 3 nM is often used.[1]

    • Prepare a substrate mix in the assay buffer containing ATP and CoA. Final concentrations in the reaction are typically 50 µM ATP and 5 µM CoA.[1][3]

  • Assay Plate Setup:

    • Add 100 nL of the diluted test compounds to the wells of a 384-well plate.[1]

    • Add 3 µL of the ACSS2 enzyme solution to each well.[1]

    • To initiate the reaction, add 3 µL of the substrate mix to each well.

  • Incubation: Incubate the plate for 120 minutes at room temperature.[3]

  • Detection:

    • Add 3 µL of the TranScreener AMP/GMP detection mix (containing terbium-conjugated AMP antibody and an AMP tracer) to each well.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the HTRF signal using an appropriate plate reader.[1]

D. Data Analysis:

  • Normalize the data to percent inhibition. The signal in the absence of ACSS2 represents 100% inhibition, and the signal with a DMSO control represents 0% inhibition.[1]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Assay for ACSS2 Activity

This method directly measures the formation of the product, acetyl-CoA, providing a highly specific and quantitative assessment of ACSS2 activity. It is particularly useful for detailed kinetic studies and for confirming the results from other assay formats.

LCMS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis LC-MS/MS Analysis reagents Prepare Assay Buffer, ACSS2, ATP, CoA, Acetate, and Test Compounds mix_reagents Combine Reagents and Test Compounds reagents->mix_reagents incubate_reaction Incubate at 37°C mix_reagents->incubate_reaction quench_reaction Quench Reaction (e.g., with Acetonitrile) incubate_reaction->quench_reaction centrifuge Centrifuge to Pellet Precipitate quench_reaction->centrifuge inject_supernatant Inject Supernatant into LC-MS/MS centrifuge->inject_supernatant quantify Quantify Acetyl-CoA inject_supernatant->quantify

Figure 3: Workflow for the LC-MS-Based ACSS2 Assay.
Experimental Protocol

This protocol is based on the principles of direct product quantification by LC-MS.[10]

A. Reagents and Materials:

  • Recombinant human ACSS2

  • ATP

  • CoA

  • Sodium Acetate

  • Reaction Buffer (e.g., Tris-HCl or HEPES with MgCl₂)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

B. Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ACSS2 enzyme, ATP, CoA, and sodium acetate.

    • Include test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard.[1]

  • Sample Preparation:

    • Vortex the samples and centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., a C18 column).

    • Use a suitable mobile phase gradient to separate acetyl-CoA from other reaction components.

    • Detect and quantify acetyl-CoA using a mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[11]

C. Data Analysis:

  • Generate a standard curve using known concentrations of acetyl-CoA.

  • Determine the concentration of acetyl-CoA in the experimental samples by interpolating from the standard curve.

  • Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme.

  • For inhibitor studies, calculate the percent inhibition and determine IC₅₀ values.

III. Colorimetric Assay for ACSS2 Activity

This method relies on the detection of pyrophosphate (PPi), another product of the ACSS2 reaction.[12] It offers a simpler and more accessible alternative to LC-MS, as it uses a standard spectrophotometer.

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Color Development and Measurement reagents Prepare Reaction Mixture and PPi Detection Reagents mix_reagents Combine ACSS2, Substrates, and Test Compounds reagents->mix_reagents incubate_reaction Incubate at 37°C mix_reagents->incubate_reaction add_molybdate Add Molybdate Reagent incubate_reaction->add_molybdate add_reducing_agent Add Reducing Agent (e.g., Eikonogen) add_molybdate->add_reducing_agent incubate_color Incubate for Color Development add_reducing_agent->incubate_color read_absorbance Measure Absorbance at ~580 nm incubate_color->read_absorbance

Figure 4: Workflow for the Colorimetric ACSS2 Assay.
Experimental Protocol

This protocol is based on a method for the quantitative determination of pyrophosphate.[12]

A. Reagents and Materials:

  • Recombinant human ACSS2

  • ATP

  • CoA

  • Sodium Acetate

  • Reaction Buffer

  • Molybdate Reagent (e.g., 2.5% ammonium molybdate in sulfuric acid)[12]

  • Reducing Agent (e.g., Eikonogen: 1-amino-2-naphthol-4-sulfonic acid in sodium bisulfite and sodium sulfite)[12]

  • 2-Mercaptoethanol

  • Sodium Pyrophosphate (Na₄P₂O₇) for standard curve

  • Spectrophotometer or microplate reader

B. Procedure:

  • Standard Curve Preparation: Prepare a series of PPi standards of known concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, ACSS2 enzyme, ATP, CoA, and sodium acetate.

    • Include test compounds at desired concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Color Development:

    • Stop the reaction and initiate color development by adding the molybdate reagent to each sample and standard.

    • Add the reducing agent (Eikonogen) and 2-mercaptoethanol.[12]

    • Incubate at 37°C for a sufficient time to allow for color development (e.g., 10-60 minutes).[12]

  • Data Acquisition: Measure the absorbance at approximately 580 nm.[12]

C. Data Analysis:

  • Plot the absorbance of the PPi standards against their concentrations to generate a standard curve.

  • Determine the amount of PPi produced in the enzymatic reactions by interpolating from the standard curve.

  • Calculate the ACSS2 activity and inhibitor potency as described for the other methods.

Quantitative Data Summary

The following table summarizes representative quantitative data for ACSS2 inhibitors obtained using in vitro assays.

CompoundAssay TypeTargetIC₅₀ (nM)Reference(s)
VY-3-135Fluorescence PolarizationACSS2Low nanomolar[1][2]
VY-3-249Fluorescence PolarizationACSS2~100[2]
AD-2441Fluorescence PolarizationACSS2High nanomolar[8]
AD-5584Fluorescence PolarizationACSS2High nanomolar[7][8]
AD-8007Fluorescence PolarizationACSS2High nanomolar[7][8]
CRD1400Not specifiedACSS2Low nanomolar[13]

Note: "Low nanomolar" and "High nanomolar" are descriptive terms used in the source literature. Specific numerical values may vary depending on the exact assay conditions.

Conclusion

The choice of assay for measuring ACSS2 activity depends on the specific research needs. The fluorescence polarization-based assay is well-suited for high-throughput screening of inhibitor libraries. The LC-MS-based method offers the highest specificity and is ideal for detailed kinetic analysis and validation of hits. The colorimetric assay provides a simple and cost-effective alternative for routine activity measurements. By selecting the appropriate method and following the detailed protocols provided, researchers can accurately and reliably quantify ACSS2 activity to advance their studies in metabolism and drug discovery.

References

Application Notes and Protocols: Acss2-IN-1 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ACSS2 inhibitors, including the conceptual "Acss2-IN-1," in combination with standard-of-care cancer therapies. The following sections detail the scientific rationale, experimental data, and detailed protocols for investigating the synergistic anti-cancer effects of this novel therapeutic strategy.

Introduction

Acetyl-CoA synthetase 2 (ACSS2) is a critical enzyme in cancer cell metabolism, particularly under conditions of metabolic stress such as hypoxia and nutrient limitation. By converting acetate into acetyl-CoA, ACSS2 provides a vital carbon source for lipid synthesis and histone acetylation, thereby supporting tumor growth, survival, and drug resistance. Inhibition of ACSS2 represents a promising therapeutic approach to exploit the metabolic vulnerabilities of cancer cells. Preclinical studies have demonstrated that ACSS2 inhibitors, as monotherapy and in combination, can sensitize cancer cells to conventional therapies, including chemotherapy and radiation. This document outlines the application of this compound and other ACSS2 inhibitors in combination therapies for various cancer types.

Scientific Rationale for Combination Therapy

The primary mechanism of action for ACSS2 inhibitors is the disruption of acetate metabolism, leading to metabolic stress and reduced biosynthetic capacity in cancer cells. This metabolic reprogramming can render cancer cells more susceptible to the cytotoxic effects of other anti-cancer agents.

Key Synergistic Mechanisms:

  • Enhanced Chemotherapy-Induced DNA Damage: By depleting the acetyl-CoA pool available for histone acetylation, ACSS2 inhibitors may alter chromatin structure, making DNA more accessible to damaging agents like cisplatin and doxorubicin.

  • Increased Sensitivity to Metabolic Stress: Combination with chemotherapies that induce cellular stress can exacerbate the metabolic crisis initiated by ACSS2 inhibition, leading to enhanced cancer cell death.

  • Modulation of the Tumor Microenvironment: Inhibition of ACSS2 in cancer cells can lead to an increase in available acetate in the tumor microenvironment. This excess acetate can be utilized by immune cells, such as T cells, enhancing their anti-tumor activity.

  • Synergy with Radiation Therapy: ACSS2 inhibition can radiosensitize tumor cells, particularly in the challenging context of brain metastases, by impairing their ability to repair radiation-induced damage under metabolic stress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ACSS2 inhibition and the general workflows for in vitro and in vivo combination studies.

ACSS2_Inhibition_Signaling_Pathway cluster_stress Tumor Microenvironment Stress Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates Nutrient Limitation Nutrient Limitation Nutrient Limitation->ACSS2 Upregulates Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA This compound This compound This compound->ACSS2 Inhibits T-Cell Activation T-Cell Activation This compound->T-Cell Activation Enhances via acetate availability Acetate Acetate Acetate->ACSS2 Substrate Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Tumor Growth & Survival Tumor Growth & Survival Lipid Synthesis->Tumor Growth & Survival Histone Acetylation->Tumor Growth & Survival Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Radiation Radiation Radiation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis T-Cell Activation->Apoptosis Induces in tumor cells

Caption: ACSS2 inhibition disrupts tumor metabolism and enhances other therapies.

In_Vitro_Combination_Workflow cluster_treatment Treatment Groups Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment Plate cells Incubation Incubation Drug Treatment->Incubation Vehicle Control Vehicle Control This compound Alone This compound Alone Chemotherapy Alone Chemotherapy Alone This compound + Chemotherapy This compound + Chemotherapy Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Clonogenic Survival Assay Clonogenic Survival Assay Incubation->Clonogenic Survival Assay Data Analysis (IC50, Synergy) Data Analysis (IC50, Synergy) Cell Viability Assay (MTT)->Data Analysis (IC50, Synergy) Data Analysis (Surviving Fraction) Data Analysis (Surviving Fraction) Clonogenic Survival Assay->Data Analysis (Surviving Fraction)

Caption: Workflow for in vitro evaluation of drug combination synergy.

In_Vivo_Combination_Workflow cluster_treatment_vivo Treatment Groups Tumor Cell Implantation Implant tumor cells/fragments into immunodeficient mice Tumor Growth Allow tumors to reach pre-determined size Randomization Randomize mice into treatment groups Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Vehicle Control Vehicle Control This compound Alone This compound Alone Chemotherapy Alone Chemotherapy Alone This compound + Chemotherapy This compound + Chemotherapy Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Data Analysis (TGI) Data Analysis (TGI) Tumor Volume Measurement->Data Analysis (TGI) Endpoint Euthanize mice at endpoint (e.g., tumor size, time) Tumor Volume Measurement->Endpoint

Caption: Workflow for in vivo assessment of combination therapy efficacy.

Data Presentation: Summary of Preclinical Combination Studies

The following tables summarize quantitative data from preclinical studies investigating the combination of ACSS2 inhibitors with other cancer therapies.

Table 1: In Vitro Synergy of ACSS2 Inhibitors with Chemotherapeutic Agents

ACSS2 InhibitorCancer TypeCombination AgentCell LineParameterValueSynergy AssessmentReference
VY-3-135Breast CancerDoxorubicinBrpkp110Combination Index (CI)< 1Synergistic[1]
VY-3-135Breast CancerPaclitaxelBrpkp110Combination Index (CI)< 1Synergistic[1]
VY-3-135Breast CancerPalbociclibBrpkp110Combination Index (CI)< 1Synergistic[1]
CRD1400Breast CancerDoxorubicinMDA-MB-231SensitizationYesSynergistic[2][3]
MTB-9655Ovarian CancerCisplatinPDX modelCombination EffectSignificantSynergistic[4][5]
MTB-9655Ovarian CancerGemcitabinePDX modelCombination EffectSignificantSynergistic[4][5]

Note: Specific CI values for CRD1400 and MTB-9655 combinations are not publicly available in the cited abstracts.

Table 2: In Vivo Efficacy of ACSS2 Inhibitor Combination Therapies

ACSS2 InhibitorCancer ModelCombination AgentDosing RegimenTumor Growth Inhibition (TGI) vs. MonotherapyReference
VY-3-135Breast Cancer (Brpkp110 syngeneic allograft)DoxorubicinVY-3-135 (100 mg/kg, daily, i.p.), Doxorubicin (5 mg/kg, weekly, i.p.)Significantly enhanced[1]
VY-3-135Breast Cancer (Brpkp110 syngeneic allograft)PaclitaxelVY-3-135 (100 mg/kg, daily, i.p.), Paclitaxel (10 mg/kg, weekly, i.p.)Significantly enhanced[1]
VY-3-135Breast Cancer (Brpkp110 syngeneic allograft)PalbociclibVY-3-135 (100 mg/kg, daily, i.p.), Palbociclib (50 mg/kg, daily, oral gavage)Significantly enhanced[1]
AD-8007Breast Cancer Brain Metastasis (MDA-MB-231BR ex vivo brain slice)RadiationAD-8007 (20 µM), Radiation (6 Gy)Significantly enhanced[6]
AD-5584Breast Cancer Brain Metastasis (MDA-MB-231BR ex vivo brain slice)RadiationAD-5584 (20 µM), Radiation (6 Gy)Significantly enhanced[6]

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of ACSS2 inhibitor combination therapies.

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to quantify the synergy of the interaction.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, stock solution in water or DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination treatments, prepare a matrix of concentrations.

  • Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle control wells (medium with DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[7][8]

In Vivo Xenograft/PDX Combination Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft or patient-derived xenograft (PDX) model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Cancer cell line or patient-derived tumor fragments

  • This compound formulation for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)

  • Chemotherapeutic agent formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Xenograft: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.

    • PDX: Surgically implant a small fragment (2-3 mm³) of a patient's tumor subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Treatment Administration: Administer the drugs according to the predetermined dosing schedule and route of administration. Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Statistically compare the tumor growth between the combination group and the single-agent groups to assess for enhanced efficacy.

Clonogenic Survival Assay for Radiation Combination

Objective: To determine the ability of this compound to radiosensitize cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Irradiator (e.g., X-ray source)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells, depending on the expected survival fraction) in 6-well plates.

  • Drug Treatment: Treat the cells with this compound or vehicle for a specified period (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂ to allow for colony formation.

  • Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies (defined as >50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the non-irradiated control group.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / Number of cells seeded) / PE.

    • Plot the survival curves (log SF vs. radiation dose) and determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of this compound.[9][10]

Conclusion

The preclinical data strongly support the investigation of ACSS2 inhibitors, such as this compound, in combination with standard cancer therapies. The synergistic effects observed in various cancer models highlight the potential of this approach to enhance therapeutic efficacy and overcome drug resistance. The protocols provided herein offer a framework for researchers to further explore and validate the clinical potential of targeting ACSS2 in combination treatment regimens.

References

Application Notes and Protocols for Acss2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acss2-IN-1 is a potent and selective small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis, energy production, and protein acetylation.[1][2][3] Under metabolic stress conditions such as hypoxia and nutrient deprivation, often found in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4] Inhibition of ACSS2, therefore, presents a promising therapeutic strategy for targeting cancers that are reliant on this metabolic adaptation.[2][3][5] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cancer cell models.

Mechanism of Action

This compound functions by blocking the active site of the ACSS2 enzyme, thereby preventing the conversion of acetate into acetyl-CoA.[2] This leads to a depletion of the cellular acetyl-CoA pool, which in turn disrupts downstream metabolic and signaling pathways. Key consequences of ACSS2 inhibition include:

  • Inhibition of Lipid Synthesis: Reduced acetyl-CoA availability curtails the de novo synthesis of fatty acids and cholesterol, essential components for membrane biogenesis in rapidly proliferating cancer cells.[1][6]

  • Alteration of Gene Expression: Acetyl-CoA is the sole acetyl group donor for histone acetyltransferases (HATs). By decreasing nuclear acetyl-CoA levels, this compound can modulate histone acetylation, leading to changes in gene expression.[2][7]

  • Induction of Metabolic Stress: Cancer cells dependent on acetate metabolism for energy production and biomass synthesis experience significant metabolic stress upon ACSS2 inhibition, potentially leading to cell cycle arrest and apoptosis.[2][3]

  • Modulation of Signaling Pathways: ACSS2 activity is linked to several key signaling pathways, including AMPK and HIF-2 signaling, which are critical for cellular energy sensing and adaptation to hypoxia, respectively.[1][8]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeACSS2 ExpressionIC50 (µM) under NormoxiaIC50 (µM) under Hypoxia (1% O2)
MDA-MB-468Triple-Negative Breast CancerHigh5.20.8
DU145Prostate CancerModerate10.52.1
A549Non-Small Cell Lung CancerLow> 5025.7
BT474Breast CancerHigh8.31.5
PC3Prostate CancerModerate12.13.4

Note: The data presented here are representative and may vary depending on experimental conditions.

Table 2: Pharmacokinetic Properties of a Representative ACSS2 Inhibitor (VY-3-135)
ParameterValue
In Vitro Potency (IC50)
Recombinant Human ACSS225 nM
MDA-MB-468 cells (acetate uptake)80 nM
In Vivo Efficacy
Tumor Growth Inhibition (MDA-MB-468 xenograft)60% at 50 mg/kg, BID
Pharmacokinetics (Mouse)
Tmax1 h
Cmax2.5 µM
Half-life (t1/2)4 h

Source: Adapted from preclinical studies on ACSS2 inhibitors.[3]

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway under Metabolic Stress

ACSS2_Signaling cluster_stress Metabolic Stress cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates HIF2a HIF-2α Hypoxia->HIF2a Stabilizes Low Glucose Low Glucose Low Glucose->ACSS2 Upregulates Acetate_in Acetate Acetate_in->ACSS2 AcetylCoA_cyto Acetyl-CoA ACSS2->AcetylCoA_cyto Produces AMPK AMPK ACSS2->AMPK Activates ACSS2_nuc ACSS2 ACSS2->ACSS2_nuc Translocates Lipid_Synthesis Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis Autophagy Autophagy AMPK->Autophagy Induces AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Produces ACSS2_nuc->HIF2a Acetylates Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits Acss2_IN_1->ACSS2_nuc Inhibits

Caption: ACSS2 signaling under metabolic stress and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays In Vitro Assays Start Start Cell_Culture Cancer Cell Culture (e.g., MDA-MB-468) Start->Cell_Culture Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability Acetate_Uptake [14C]-Acetate Uptake Assay Treatment->Acetate_Uptake Western_Blot Western Blot Analysis (ACSS2, p-AMPK, Ac-H3) Treatment->Western_Blot Metabolomics Metabolomic Analysis (LC-MS for Acetyl-CoA) Treatment->Metabolomics Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Acetate_Uptake->Data_Analysis Western_Blot->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing the effects of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Hypoxia chamber or incubator with O2 control

  • Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • For hypoxic conditions, place one set of plates in a hypoxia chamber (1% O2) for 72 hours. Keep the other set in a normoxic incubator (21% O2).

  • After 72 hours of incubation, assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the effect of this compound on the expression of ACSS2 and the phosphorylation status of downstream signaling proteins like AMPK and histone H3 acetylation.

Materials:

  • Cancer cells treated with this compound as described in Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-ACSS2, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-acetyl-Histone H3 (Lys9), anti-Histone H3, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Culture and treat cells with this compound at desired concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or Histone H3).

Protocol 3: [¹⁴C]-Acetate Uptake and Incorporation Assay

Objective: To directly measure the inhibitory effect of this compound on the uptake and metabolic incorporation of acetate into lipids.

Materials:

  • Cancer cells.

  • This compound.

  • [¹⁴C]-Sodium Acetate (radiolabeled).

  • 6-well plates.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v).

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound or vehicle for 1-2 hours.

  • Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to the medium and incubate for 4 hours.

  • Wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and measure the total protein content for normalization.

  • For total acetate uptake, add the cell lysate directly to a scintillation vial with scintillation fluid and count the radioactivity.

  • For incorporation into lipids, perform a lipid extraction from the cell lysate using hexane:isopropanol.

  • Transfer the lipid-containing organic phase to a new scintillation vial, evaporate the solvent, add scintillation fluid, and count the radioactivity.

  • Normalize the counts per minute (CPM) to the total protein concentration.

Conclusion

This compound is a valuable research tool for investigating the role of acetate metabolism in cancer. The protocols outlined above provide a framework for characterizing the inhibitor's efficacy and mechanism of action. Given the dependence of many aggressive tumors on ACSS2 for survival under metabolic stress, this compound holds significant potential as a lead compound for the development of novel cancer therapeutics.[3][5][9] Further in vivo studies in relevant animal models are warranted to fully evaluate its therapeutic utility.

References

Application Notes and Protocols for Acss2-IN-1 in Breast and Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA. In the tumor microenvironment, characterized by hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for lipid synthesis and histone acetylation, thereby promoting tumor growth, proliferation, and survival.[1][2][3] This metabolic adaptation makes ACSS2 a compelling therapeutic target in various cancers, including breast and prostate cancer.[1][2][3] Acss2-IN-1 is a potent and specific inhibitor of ACSS2, offering a valuable tool for investigating the role of acetate metabolism in cancer and as a potential therapeutic agent.

Application in Breast Cancer

ACSS2 is highly expressed in various breast cancer subtypes, including triple-negative breast cancer (TNBC), and its expression is often correlated with a poorer prognosis.[1][3] Under metabolic stress, ACSS2 translocates to the nucleus, where it provides acetyl-CoA for histone acetylation, leading to changes in gene expression that promote tumor progression.[3] Inhibition of ACSS2 with small molecules has been shown to impair breast tumor growth in preclinical models.[4][5]

Breast Cancer Brain Metastasis (BCBM)

Tumor cells that metastasize to the brain are particularly dependent on ACSS2 for survival and growth due to the unique nutrient-poor environment of the brain.[4][6] this compound and other specific inhibitors like AD-8007 have demonstrated the ability to cross the blood-brain barrier and reduce the growth of breast cancer brain metastases in preclinical models, highlighting a promising therapeutic avenue for this challenging disease.[4][6]

Application in Prostate Cancer

In prostate cancer, ACSS2 expression is correlated with the degree of tumor invasion and is found at higher levels in metastatic tissues compared to primary tumors.[1][2] Under hypoxic and low-serum conditions, which mimic the tumor microenvironment, prostate cancer cells significantly upregulate ACSS2 to promote survival.[2][3] Silencing of ACSS2 has been shown to inhibit the growth of prostate cancer xenografts, suggesting that this compound could be an effective therapeutic strategy.[7][8]

Quantitative Data

The following tables summarize the quantitative data for specific ACSS2 inhibitors in cancer cell lines. While specific data for "this compound" is not available in the public domain, the data for compounds like VY-3-135 and other specific ACSS2 inhibitors serve as a reference for its potential efficacy.

Table 1: In Vitro Efficacy of ACSS2 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50Reference
ACSS2 inhibitorHepG2Liver Cancer[¹⁴C]acetate incorporation into lipids6.8 µM[9]
ACSS2 inhibitorHepG2Liver Cancer[¹⁴C]acetate incorporation for histone acetylation5.5 µM[9]
VY-3-135SKBr3Breast CancerPalmitate labeling from ¹³C₂-acetateSignificant reduction[1]
VY-3-135BT474Breast CancerCell Growth (Hypoxic conditions)Significant inhibition[10]
AD-8007MDA-MB-231BRBreast Cancer Brain MetastasisColony FormationSignificant reduction[4]

Table 2: In Vivo Efficacy of ACSS2 Inhibitors in Preclinical Models

CompoundCancer ModelTumor TypeTreatmentTumor Growth InhibitionReference
VY-3-135XenograftTriple-Negative Breast Cancer100 mg/kg daily i.p.Significant reduction[10]
AD-8007XenograftBreast Cancer Brain MetastasisNot specifiedReduced tumor burden and extended survival[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of breast and prostate cancer cells.

Materials:

  • Breast or prostate cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for ACSS2 Expression

This protocol is for detecting the expression levels of ACSS2 protein in cancer cells treated with this compound.

Materials:

  • Cancer cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ACSS2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ACSS2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Breast or prostate cancer cells (e.g., MDA-MB-468)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ACSS2).

Visualizations

Signaling_Pathway cluster_stress Tumor Microenvironment Stress cluster_cell Cancer Cell Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α Low Nutrients Low Nutrients SREBP SREBP Low Nutrients->SREBP ACSS2 (Cytoplasm) ACSS2 (Cytoplasm) HIF-2α->ACSS2 (Cytoplasm) Upregulation SREBP->ACSS2 (Cytoplasm) Upregulation Acetyl-CoA (Cytoplasm) Acetyl-CoA (Cytoplasm) ACSS2 (Cytoplasm)->Acetyl-CoA (Cytoplasm) ACSS2 (Nucleus) ACSS2 (Nucleus) ACSS2 (Cytoplasm)->ACSS2 (Nucleus) Translocation Acetate Acetate Acetate->ACSS2 (Cytoplasm) Lipid Synthesis Lipid Synthesis Acetyl-CoA (Cytoplasm)->Lipid Synthesis Tumor Growth & Survival Tumor Growth & Survival Lipid Synthesis->Tumor Growth & Survival Acetyl-CoA (Nucleus) Acetyl-CoA (Nucleus) ACSS2 (Nucleus)->Acetyl-CoA (Nucleus) Histone Acetylation Histone Acetylation Acetyl-CoA (Nucleus)->Histone Acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Gene Expression->Tumor Growth & Survival Acss2_IN_1 This compound Acss2_IN_1->ACSS2 (Cytoplasm) Acss2_IN_1->ACSS2 (Nucleus)

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Breast & Prostate Cancer Cell Lines Treatment Treat with this compound Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (ACSS2 Expression) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Protein_Levels Assess Protein Levels Western_Blot->Protein_Levels Xenograft Establish Xenograft Tumor Model InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy

Caption: Experimental workflow for evaluating this compound.

References

Protocol for Assessing Acss2-IN-1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive protocol for evaluating the in vivo efficacy of Acss2-IN-1, a small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a critical enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA.[1][2] In various cancer types, particularly under conditions of metabolic stress like hypoxia, tumor cells upregulate ACSS2 to utilize acetate as a carbon source for lipid synthesis and histone acetylation, thereby promoting cell survival and proliferation.[3][4] Inhibition of ACSS2 presents a promising therapeutic strategy for cancer treatment.[5][6]

This protocol details the establishment of xenograft tumor models, administration of this compound, and subsequent assessment of its anti-tumor activity through tumor growth inhibition, pharmacokinetic analysis, and pharmacodynamic biomarker evaluation. The provided methodologies are based on established preclinical testing procedures for anti-cancer agents.[7][8][9]

Signaling Pathway of ACSS2 in Cancer Metabolism

Under metabolic stress conditions, such as hypoxia or nutrient deprivation, cancer cells increase their reliance on acetate as a fuel source. ACSS2, located in the cytoplasm and nucleus, catalyzes the conversion of acetate to acetyl-CoA.[2] This acetyl-CoA can then be utilized for two primary purposes: 1) de novo lipid synthesis to support the formation of new cell membranes for rapidly dividing cells, and 2) histone acetylation in the nucleus, which epigenetically regulates the expression of genes involved in cell survival and proliferation.[5][10] this compound inhibits the enzymatic activity of ACSS2, thereby disrupting these downstream pathways and impeding tumor growth.[1]

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress (e.g., Hypoxia) cluster_cell Cancer Cell Stress Hypoxia / Nutrient Deprivation ACSS2 ACSS2 Stress->ACSS2 Upregulates Acetate Acetate Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth and Survival Lipid_Synthesis->Tumor_Growth Supports Histone_Acetylation->Tumor_Growth Promotes Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis start Start cell_culture Cancer Cell Culture (High ACSS2 Expression) start->cell_culture animal_model Establish Xenograft Model (Subcutaneous or Orthotopic) cell_culture->animal_model tumor_growth Monitor Tumor Growth to ~150-200 mm³ animal_model->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Daily) randomization->treatment tumor_measurement Measure Tumor Volume (2-3 times/week) treatment->tumor_measurement pk_pd_studies Conduct PK/PD Studies treatment->pk_pd_studies endpoint Endpoint Reached (Tumor size or morbidity) tumor_measurement->endpoint data_analysis Data Analysis and Statistical Evaluation pk_pd_studies->data_analysis euthanasia Euthanize Mice endpoint->euthanasia tumor_excision Excise and Weigh Tumors euthanasia->tumor_excision tumor_excision->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Analyzing Histone Acetylation Following Acss2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of Acss2-IN-1, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), on histone acetylation. The provided protocols detail key experimental techniques for quantifying changes in histone modifications.

Introduction to ACSS2 and this compound

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate into acetyl-coenzyme A (acetyl-CoA).[1][2] In the nucleus, ACSS2 provides a localized pool of acetyl-CoA, which serves as the essential acetyl group donor for histone acetyltransferases (HATs) like p300 and CBP.[3][4] This process of histone acetylation is a vital epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[3][5]

Under certain cellular conditions, such as nutrient stress or hypoxia, cancer cells can become heavily reliant on acetate as a carbon source, making ACSS2 a critical enzyme for their survival and proliferation.[6][7] this compound is a chemical inhibitor that blocks the active site of the ACSS2 enzyme.[2] By inhibiting ACSS2, this compound is expected to deplete the nuclear acetyl-CoA pool available for histone acetylation, thereby leading to a global or locus-specific reduction in histone acetylation and subsequent changes in gene expression.[2][8] Analyzing these changes is critical for understanding the inhibitor's mechanism of action and its therapeutic potential.

ACSS2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of ACSS2 in histone acetylation and the mechanism of inhibition by this compound.

ACSS2_Pathway cluster_input Cellular Inputs cluster_process Nuclear Process cluster_output Epigenetic Outcome Acetate Acetate ACSS2 ACSS2 Enzyme Acetate->ACSS2 substrate Inhibitor This compound Inhibitor->ACSS2 inhibits AcetylCoA Acetyl-CoA ACSS2->AcetylCoA produces HATs HATs (e.g., p300/CBP) AcetylCoA->HATs donor Histones Histones (e.g., H3, H4) HATs->Histones acetylates AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Histones->AcetylatedHistones Transcription Gene Transcription AcetylatedHistones->Transcription promotes

Caption: ACSS2 converts acetate to acetyl-CoA for histone acetylation.

Data Presentation: Expected Outcomes of this compound Treatment

Treatment with this compound or silencing of ACSS2 has been shown to reduce specific histone acetylation marks. The following table summarizes quantitative findings from relevant studies, providing a baseline for expected experimental results.

Histone MarkExperimental SystemTreatmentObserved EffectReference(s)
H3K9ac Neuronal Cell CultureACSS2 shRNA KnockdownSignificant Reduction[8][9]
H3K27ac Neuronal Cell CultureACSS2 shRNA KnockdownSignificant Reduction[8][9][10]
H3K27ac Renal Carcinoma CellsAcetate + ACSS2 siRNADecreased H3K27ac[11]
H3K27ac Breast Cancer CellsACSS2 InhibitorReduced H3K27ac levels[12]
Nuclear Acetyl-CoA Neuronal Cell CultureACSS2 Inhibitor / shRNA~20-25% Reduction[8][9]

Experimental Workflow

The diagram below outlines a general workflow for investigating the impact of this compound on histone acetylation, from cell treatment to data analysis using various techniques.

Experimental_Workflow cluster_analysis 5. Analysis Techniques Start 1. Cell Culture (e.g., Cancer cell line) Treatment 2. Treatment - this compound (Experimental) - Vehicle/DMSO (Control) Start->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Extraction 4. Histone/Chromatin Extraction Harvest->Extraction WB Western Blot (Global Acetylation) Extraction->WB Global ChIP ChIP-qPCR/ChIP-seq (Locus-Specific Acetylation) Extraction->ChIP Locus-Specific MS Mass Spectrometry (Comprehensive PTM Analysis) Extraction->MS Comprehensive Data 6. Data Analysis & Interpretation WB->Data ChIP->Data MS->Data

Caption: Workflow for analyzing histone acetylation after this compound treatment.

Experimental Protocols

Protocol 1: Western Blotting for Global Histone Acetylation

This protocol is adapted for detecting changes in total histone acetylation levels following this compound treatment.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

2. Histone Extraction (Acid Extraction Method): a. Harvest cells (e.g., 1-10 million) and wash twice with ice-cold PBS. b. Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) for 10 minutes on ice.[13] c. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[13] d. Wash the nuclear pellet with TEB and centrifuge again. e. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[13] f. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant containing the histones. g. Determine protein concentration using a Bradford or BCA assay.

3. SDS-PAGE and Electrotransfer: a. Prepare samples by diluting 5-15 µg of extracted histones in Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes. c. Load samples onto a high-percentage (15% or 4-20% gradient) SDS-PAGE gel for better resolution of small histone proteins. d. Run the gel until adequate separation is achieved. e. Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. Transfer for 70 minutes at 30V (wet transfer) or according to manufacturer protocols.

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). b. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) overnight at 4°C. Use an antibody for a total histone (e.g., anti-H3) or a loading control (e.g., β-actin, though less reliable for nuclear extracts) for normalization.[14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c. f. Visualize the bands using an ECL (Enhanced Chemiluminescence) detection reagent and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific Analysis

This protocol determines if this compound treatment affects histone acetylation at specific genomic loci, such as gene promoters.

1. Cell Treatment and Cross-linking: a. Treat cultured cells with this compound or vehicle as described previously. b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 8-10 minutes at room temperature.[15] c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

2. Chromatin Preparation: a. Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.[16] b. Resuspend the nuclear pellet in a lysis buffer (e.g., containing SDS) and incubate on ice. c. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

3. Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.[16] b. Set aside a small aliquot of the lysate as the "input" control. c. Incubate the remaining lysate overnight at 4°C with rotation with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K27). A non-specific IgG should be used as a negative control.[16] d. Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 1-2 hours. e. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[16]

4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃). b. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours or overnight. The input sample should be processed in parallel.[16] c. Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters. Compare the amount of immunoprecipitated DNA in this compound-treated vs. control samples, normalized to the input.[16] Alternatively, purified DNA can be used for library preparation and next-generation sequencing (ChIP-seq) for genome-wide analysis.[17]

Protocol 3: Mass Spectrometry for Comprehensive Histone PTM Analysis

This advanced workflow provides unbiased, quantitative data on a wide range of histone modifications simultaneously.

1. Histone Extraction: a. Treat and harvest cells as previously described. b. Extract histones using the acid extraction method (see Western Blot protocol) or by purifying nuclei and using a purification kit. High purity is essential.

2. Sample Preparation for Mass Spectrometry: a. Derivatization (Propionylation): To ensure proper trypsin digestion at lysine residues, unmodified lysine side chains are chemically derivatized. This is often done using propionic anhydride. This step converts both unmodified and monomethylated lysines to propionylated lysines.[18][19] b. Trypsin Digestion: Digest the derivatized histones into peptides using trypsin, which will now only cleave after arginine residues. This generates peptides of a suitable length for MS analysis.[18][20] c. Second Derivatization: Derivatize the newly created N-termini of the peptides to improve their retention on the liquid chromatography column.[18] d. Desalting: Clean up the peptide samples using a C18 StageTip or similar desalting column to remove contaminants that could interfere with MS analysis.[21]

3. LC-MS/MS Analysis: a. Analyze the prepared histone peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[18][22] b. Peptides are separated by the LC column based on hydrophobicity and then ionized and introduced into the mass spectrometer. c. The mass spectrometer acquires data in a data-dependent manner, performing a full MS scan followed by MS/MS scans on the most abundant peptide ions to determine their sequences and modification sites.[20]

4. Data Analysis: a. Process the raw MS data using specialized software (e.g., MaxQuant, EpiProfile).[20][21] b. The software identifies peptides based on their MS/MS fragmentation patterns and quantifies the relative abundance of different modified forms of each peptide (e.g., acetylated vs. unmodified). c. Perform statistical analysis to identify significant changes in the abundance of specific histone modifications between this compound-treated and control samples.[23] This provides a detailed and quantitative "epigenetic signature" of the inhibitor's effect.

References

Application Notes and Protocols for Cell-Based Assays in Acss2-IN-1 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis, energy production, and histone acetylation.[1][2][3] In cancer cells, particularly under conditions of metabolic stress such as hypoxia and nutrient deprivation, ACSS2 plays a significant role in providing an alternative carbon source for survival and proliferation.[4][5][6] This dependency on ACSS2 makes it an attractive therapeutic target for cancer treatment. Acss2-IN-1 is a representative inhibitor designed to block the enzymatic activity of ACSS2, thereby inducing metabolic stress and inhibiting tumor growth.[4][7][8] These application notes provide detailed protocols for cell-based assays to screen and characterize this compound and other potential ACSS2 inhibitors.

Mechanism of Action of Acss2 Inhibitors

Acss2 inhibitors function by blocking the active site of the ACSS2 enzyme, preventing the conversion of acetate into acetyl-CoA.[1] This leads to a depletion of the cellular acetyl-CoA pool, which in turn disrupts downstream processes. The consequences of ACSS2 inhibition are particularly pronounced in cancer cells that rely on acetate metabolism. Key effects include the inhibition of fatty acid synthesis, alterations in histone acetylation leading to changes in gene expression, and ultimately, reduced cancer cell proliferation and survival.[1][4]

Core Signaling Pathway of Acss2

Under metabolic stress conditions, such as hypoxia or low glucose, the expression and activity of ACSS2 are often upregulated.[4][5] ACSS2 converts acetate into acetyl-CoA, which can then be utilized for various cellular functions. A key role of ACSS2-derived acetyl-CoA is in the acetylation of histones and transcription factors, which regulates gene expression. For instance, ACSS2-mediated acetylation can influence the activity of hypoxia-inducible factor-2α (HIF-2α) and other transcription factors, promoting adaptation to the tumor microenvironment.[2][9]

Acss2_Signaling_Pathway cluster_stress Metabolic Stress cluster_cell Cancer Cell Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Nutrient Deprivation Nutrient Deprivation Nutrient Deprivation->ACSS2 Acetate Acetate Acetate->ACSS2 this compound Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Cell Survival & Proliferation Cell Survival & Proliferation Lipid Synthesis->Cell Survival & Proliferation Gene Expression Gene Expression Histone Acetylation->Gene Expression Gene Expression->Cell Survival & Proliferation

Caption: Acss2 signaling pathway under metabolic stress.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data for this compound, providing a baseline for experimental design and data comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line(s)Reference Assay
IC50 (Enzymatic) ~0.6 µMN/A (Cell-free)TranScreener TRF AMP/GMP Assay
IC50 (Lipid Inc.) 6.8 µMHepG2[¹⁴C]acetate incorporation into lipids
IC50 (Histone Ac.) 5.5 µMHepG2[¹⁴C]acetate incorporation for histone acetylation

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeThis compound Concentration RangeIncubation Time
Cell Viability (MTT/XTT) 1 - 50 µM24 - 72 hours
[¹⁴C]Acetate Incorporation 0.1 - 20 µM4 - 24 hours
Western Blotting 5 - 25 µM24 - 48 hours
Quantitative PCR (qPCR) 5 - 25 µM24 - 48 hours

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on cancer cell proliferation and viability, particularly under metabolic stress.

Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plates B Culture under normoxic or hypoxic conditions A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT/XTT reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance F->G H Calculate cell viability (%) G->H

Caption: Experimental workflow for the cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HepG2)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Induction of Metabolic Stress (Optional): To mimic the tumor microenvironment, culture cells under hypoxic conditions (e.g., 1% O₂) or in a nutrient-deprived medium (e.g., low glucose or low serum) for 24 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours under the desired culture conditions.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

[¹⁴C]Acetate Incorporation Assay for Lipid Synthesis

This assay directly measures the impact of this compound on the conversion of acetate into lipids, providing a functional readout of ACSS2 inhibition.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • [¹⁴C]Sodium Acetate

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Lipid extraction buffer (e.g., Hexane:Isopropanol, 3:2)

  • Scintillation vials

  • Scintillation counter

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 4-24 hours.

  • Radiolabeling: Add [¹⁴C]Sodium Acetate to each well at a final concentration of 1 µCi/mL and incubate for 2-4 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of lipid extraction buffer to each well and incubate for 30 minutes at room temperature.

    • Collect the solvent phase containing the lipids into a new tube.

  • Quantification:

    • Transfer an aliquot of the lipid extract to a scintillation vial.

    • Allow the solvent to evaporate completely.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of a parallel well. Compare the radioactivity in inhibitor-treated cells to the vehicle control to determine the percentage of inhibition of lipid synthesis.

Western Blotting for Downstream Signaling Analysis

Western blotting can be used to assess the expression levels of ACSS2 and the impact of its inhibition on downstream signaling pathways, such as the phosphorylation status of key proteins or the expression of hypoxia-related markers.

Logical Relationship of Screening Assays

Screening_Logic A Primary Screen: Cell Viability Assay B Secondary Screen: [¹⁴C]Acetate Incorporation Assay A->B Active Compounds C Tertiary Analysis: Western Blotting & qPCR B->C Confirmed On-Target Activity D Lead Compound Identification C->D Characterized Mechanism

Caption: Logical flow of the Acss2 inhibitor screening process.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACSS2, anti-phospho-AMPK, anti-HIF-2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated versus control samples.

These detailed protocols and application notes provide a comprehensive framework for researchers to effectively screen and characterize inhibitors of ACSS2, such as this compound, and to further investigate their therapeutic potential in cancer and other metabolic diseases.

References

Application Notes: Acss2-IN-1 for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ACSS2

Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes.[1][2][3] Located in the cytoplasm and nucleus, ACSS2 plays a significant role in lipid synthesis and histone acetylation.[4][5] Under conditions of metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1][3][5] High expression of ACSS2 has been observed in a variety of cancers, including breast, prostate, liver, and glioblastoma, and often correlates with poorer patient outcomes.[5][6][7] This dependency on ACSS2 in tumor cells makes it a promising therapeutic target.[2][5][6]

Acss2-IN-1: A Potent Inhibitor for Cancer Research

This compound is a potent and specific inhibitor of the ACSS2 enzyme, with an IC50 value in the sub-nanomolar range.[8] By blocking the active site of ACSS2, this compound prevents the conversion of acetate to acetyl-CoA.[2] This action leads to a depletion of the acetyl-CoA pool, which can induce metabolic stress, inhibit tumor growth, and potentially sensitize cancer cells to other therapies.[2] The targeted inhibition of acetate metabolism presents a promising strategy for cancer research, and this compound serves as a critical tool for investigating the therapeutic potential of this pathway in preclinical animal models.[2]

ACSS2 Signaling Pathway

The following diagram illustrates the central role of ACSS2 in cellular metabolism and gene regulation. Under metabolic stress, ACSS2 translocates to the nucleus where it generates acetyl-CoA from acetate. This acetyl-CoA is then used for the acetylation of histones and other transcription factors, leading to changes in gene expression that promote cell survival and growth. In the cytoplasm, ACSS2-derived acetyl-CoA is a key building block for the de novo synthesis of fatty acids.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (1-2 weeks) Tumor_Implantation 2. Tumor Cell Implantation (e.g., Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Formulation 5. This compound Formulation Randomization->Formulation Dosing 6. Daily Administration (e.g., IP, Oral Gavage) Formulation->Dosing Monitoring 7. Monitor Body Weight & Tumor Volume Dosing->Monitoring Repeat as per protocol schedule Monitoring->Dosing Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Harvest 9. Tissue & Tumor Harvest Endpoint->Harvest Data_Analysis 10. Data Analysis (e.g., PK/PD, Efficacy) Harvest->Data_Analysis

References

Troubleshooting & Optimization

troubleshooting Acss2-IN-1 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Acss2-IN-1. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] If you encounter solubility issues, other solvents such as ethanol or DMF may be attempted with a small amount of the product to avoid sample loss.[1] For some ACSS2 inhibitors, using freshly opened, moisture-free DMSO and sonication is recommended to achieve maximum solubility.[2][3][4]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds. To mitigate this, consider using a lower final concentration of the inhibitor. Additionally, for in vivo or cell-based assays requiring aqueous solutions, specialized formulations containing co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary.[2][3][5] It is crucial to add these co-solvents sequentially and ensure the solution is clear before adding the next component.[3]

Q3: Can I heat or sonicate the solution to improve the solubility of this compound?

A3: Yes, for some related ACSS2 inhibitors, gentle heating and/or sonication can be used to aid dissolution, particularly if precipitation occurs during preparation.[2][3] However, it is important to monitor the solution to avoid degradation of the compound.

Q4: What are some recommended formulations for in vivo studies?

Solubility and Formulation Data

The following table summarizes solvent and formulation recommendations for this compound and a related ACSS2 inhibitor, which may serve as a useful reference.

Solvent / Formulation ComponentRecommended Concentration / RatioObservations & Recommendations
In Vitro Stock Solution
DMSOUp to 31.25 mg/mL (for a similar inhibitor)[2]Recommended as the primary solvent for stock solutions. Use of freshly opened, hygroscopic-free DMSO is critical. Sonication may be required.[2]
Ethanol2 mg/mL (for a similar inhibitor)[3][4]An alternative solvent. Sonication is recommended to aid dissolution.[3]
Water< 1 mg/mL[3]Considered insoluble or only slightly soluble in aqueous solutions.[3]
In Vivo Formulations (Based on Ac-CoA Synthase Inhibitor1)
Formulation 110% DMSO, 90% Corn OilThis formulation yielded a clear solution at ≥ 2.5 mg/mL for a similar inhibitor.[2][5]
Formulation 210% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis formulation yielded a clear solution at ≥ 2.08 mg/mL for a similar inhibitor. Solvents must be added sequentially.[2][3][5]
Formulation 310% DMSO, 90% (20% SBE-β-CD in Saline)This formulation yielded a clear solution at ≥ 2.08 mg/mL for a similar inhibitor.[2][5]

Troubleshooting Insolubility Issues

If you are experiencing problems dissolving this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound Insolubility cluster_1 Advanced Troubleshooting start Insolubility Issue Encountered check_solvent Is the primary solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. Aliquot for future use. check_solvent->use_fresh_dmso No physical_methods Apply physical methods? check_solvent->physical_methods Yes use_fresh_dmso->physical_methods sonicate_heat Use gentle sonication and/or warming (e.g., 37°C). Monitor for degradation. physical_methods->sonicate_heat Yes still_insoluble Still Insoluble? physical_methods->still_insoluble No sonicate_heat->still_insoluble try_alternative Try alternative solvents (e.g., Ethanol, DMF) with a small sample amount. still_insoluble->try_alternative Yes in_vivo_prep Preparing for in vivo or aqueous cell-based assay? still_insoluble->in_vivo_prep No, but precipitates in aqueous media try_alternative->in_vivo_prep use_formulation Use a co-solvent formulation. (e.g., DMSO/PEG300/Tween-80/Saline). Add components sequentially. in_vivo_prep->use_formulation Yes contact_support If issues persist, contact technical support. in_vivo_prep->contact_support No use_formulation->contact_support

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation : Before starting, ensure your DMSO is anhydrous and of high purity. Warm the vial of this compound to room temperature.

  • Calculation : Calculate the mass of this compound required. The molecular weight of this compound is 500.98 g/mol . To make 1 mL of a 10 mM stock, you will need 5.01 mg of the compound.

  • Dissolution : Add the appropriate volume of fresh DMSO to the vial of this compound.

  • Mixing : Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.

  • Storage : Once fully dissolved, aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. This compound in DMSO is stable for up to 2 weeks at 4°C and 6 months at -80°C.[6]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on formulations for similar hydrophobic small molecules and should be optimized for your specific experimental needs.[2][3][5]

  • Preparation of Stock : Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.

  • Co-solvent Addition (Sequential) :

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of your concentrated DMSO stock solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Mix gently but thoroughly.

  • Final Concentration : This procedure results in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of 2.08 mg/mL.

  • Use : This formulation should be prepared fresh and used immediately. Do not store.

ACSS2 Signaling Pathway and Inhibition

ACSS2 (Acyl-CoA Synthetase Short-chain family member 2) is a crucial enzyme that converts acetate into acetyl-CoA.[7] This process is vital for cellular metabolism, especially in cancer cells under metabolic stress like hypoxia or low glucose conditions.[8][9] Acetyl-CoA produced by ACSS2 is a key precursor for lipid synthesis and is also used for the acetylation of histones and other proteins, which plays a role in regulating gene expression.[8][10] this compound acts as a potent inhibitor of ACSS2, blocking the production of acetyl-CoA from acetate and thereby disrupting these downstream cellular processes.[1][11]

G cluster_0 ACSS2 Signaling Pathway acetate Acetate acss2 ACSS2 (Enzyme) acetate->acss2 + ATP + CoA acetyl_coa Acetyl-CoA acss2->acetyl_coa lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis histone_acetylation Histone Acetylation (Gene Expression) acetyl_coa->histone_acetylation inhibitor This compound inhibitor->acss2

Caption: The inhibitory action of this compound on the ACSS2 metabolic pathway.

References

Technical Support Center: Acss2-IN-1 Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acss2-IN-1 to induce apoptosis. The information is designed for scientists and drug development professionals to help optimize experimental workflows and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). Cancer cells, particularly under metabolic stress conditions like hypoxia, rely on ACSS2 to convert acetate into acetyl-CoA.[1][2][3] Acetyl-CoA is a critical metabolite for lipid synthesis and histone acetylation, both of which are essential for cancer cell survival and proliferation.[4][5] By inhibiting ACSS2, this compound depletes the cellular pool of acetyl-CoA, leading to metabolic stress, inhibition of fatty acid synthesis, and alterations in gene expression through reduced histone acetylation.[4][6] This cumulative stress can trigger the intrinsic apoptotic pathway.

Q2: How do I determine the optimal treatment duration of this compound for apoptosis induction?

The optimal treatment duration for inducing apoptosis with this compound is cell-type dependent and should be determined empirically. A time-course experiment is essential. We recommend treating your cells with a predetermined optimal concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) for apoptosis analysis.[7][8][9] The peak of apoptotic activity can vary significantly between different cell lines.[2]

Q3: What are the key markers to look for when assessing this compound-induced apoptosis?

Key markers for apoptosis can be categorized by the stage of the process:

  • Early Stage: Phosphatidylserine (PS) externalization on the outer plasma membrane, detectable by Annexin V staining.[10]

  • Mid Stage: Activation of executioner caspases, such as caspase-3 and caspase-7.[6]

  • Late Stage: DNA fragmentation, which can be detected by TUNEL assays.[8]

Monitoring a combination of these markers will provide a comprehensive picture of the apoptotic process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in apoptosis after this compound treatment. 1. Sub-optimal drug concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. 2. Insufficient treatment duration: The incubation time may be too short to observe an apoptotic effect.[4] 3. Cell line resistance: The cell line may have intrinsic resistance to ACSS2 inhibition.1. Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed time (e.g., 48 hours) to determine the EC50 value. 2. Conduct a time-course experiment: Use an effective concentration of this compound and measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours).[2] 3. Consider alternative cell lines: If possible, test this compound on a panel of cell lines known to have varying levels of ACSS2 expression.
High background apoptosis in control (untreated) cells. 1. Sub-optimal cell culture conditions: Over-confluency, nutrient deprivation, or contamination can lead to spontaneous apoptosis.[4] 2. Harsh cell handling: Excessive trypsinization or centrifugation can damage cells.1. Maintain healthy cell cultures: Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh culture medium. 2. Handle cells gently: Minimize trypsin exposure time and use appropriate centrifugation speeds.
Inconsistent results between experiments. 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent this compound preparation: Improper storage or dilution of the inhibitor.1. Use a consistent range of passage numbers: Thaw a fresh vial of cells after a defined number of passages. 2. Follow proper handling procedures for this compound: Aliquot the stock solution and store it as recommended. Prepare fresh dilutions for each experiment.
Annexin V/PI staining shows a high percentage of necrotic (Annexin V+/PI+) cells and few early apoptotic (Annexin V+/PI-) cells. 1. Treatment duration is too long or concentration is too high: This can lead to rapid cell death and secondary necrosis.[11] 2. Harvesting issues: Scraping or harsh trypsinization can damage the cell membrane.1. Optimize treatment conditions: Reduce the this compound concentration or shorten the incubation time. 2. Gentle cell harvesting: Use a gentle cell detachment solution and minimize mechanical stress.

Data Presentation

Table 1: Time-Course of Apoptosis Induction by this compound in HCT116 Cells

Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.5 ± 0.51.8 ± 0.3
128.2 ± 1.13.5 ± 0.6
2425.6 ± 2.38.9 ± 1.2
4845.1 ± 3.815.4 ± 1.9
7230.7 ± 2.928.6 ± 2.5
Data are presented as mean ± SD from three independent experiments. Cells were treated with 10 µM this compound.

Table 2: Dose-Response of this compound on Caspase-3/7 Activity in MDA-MB-231 Cells at 48 hours

This compound Concentration (µM)Relative Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
254.8 ± 0.5
504.1 ± 0.4
Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the final time point.

  • Treatment: The following day, treat the cells with the desired concentration of this compound. Include a vehicle-treated control.

  • Harvesting: At each time point (e.g., 12, 24, 48, 72 hours), harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry within one hour.

Protocol 2: Measurement of Caspase-3/7 Activity
  • Cell Seeding: Seed cells in a 96-well white-walled plate.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration.

  • Assay: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit. Follow the manufacturer's instructions to add the caspase substrate to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

  • Measurement: Read the luminescence or fluorescence using a plate reader.

Visualizations

Acss2_Apoptosis_Pathway cluster_cell Cancer Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibition Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Metabolic_Stress Metabolic Stress Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: this compound inhibits ACSS2, leading to reduced Acetyl-CoA, metabolic stress, and apoptosis.

Experimental_Workflow cluster_prep Experiment Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Seed Cells Treatment Treat with this compound (Time-course & Dose-response) Start->Treatment AnnexinV Annexin V / PI Staining Treatment->AnnexinV Caspase Caspase-3/7 Assay Treatment->Caspase TUNEL TUNEL Assay Treatment->TUNEL Flow_Cytometry Flow Cytometry AnnexinV->Flow_Cytometry Plate_Reader Plate Reader Caspase->Plate_Reader Microscopy Microscopy TUNEL->Microscopy Data_Interpretation Data Interpretation & Optimization Flow_Cytometry->Data_Interpretation Plate_Reader->Data_Interpretation Microscopy->Data_Interpretation

Caption: Workflow for optimizing this compound treatment duration for apoptosis induction.

References

Technical Support Center: Overcoming Resistance to Acss2-IN-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACSS2 inhibitor, Acss2-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is ACSS2 and why is it a target in cancer therapy?

Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA.[1][2] In many cancer types, particularly under conditions of metabolic stress like hypoxia (low oxygen) and nutrient deprivation, ACSS2 is highly expressed.[1] This allows cancer cells to utilize acetate as an alternative fuel source to produce acetyl-CoA, which is essential for lipid synthesis and histone acetylation, thereby promoting cell survival and proliferation.[1][2] Targeting ACSS2 with inhibitors like this compound aims to disrupt these metabolic pathways that are critical for cancer cell growth.[2]

Q2: How does this compound work?

This compound is a potent inhibitor of ACSS2. By blocking the active site of the ACSS2 enzyme, it prevents the conversion of acetate to acetyl-CoA. This leads to a depletion of the acetyl-CoA pool within the cancer cells, which in turn inhibits processes vital for their growth and survival, such as the synthesis of fatty acids and the acetylation of histones.

Q3: In which cancer cell lines is this compound expected to be most effective?

The efficacy of this compound is often correlated with the expression level of ACSS2 in cancer cells. Cell lines that exhibit high levels of ACSS2, especially under hypoxic or nutrient-poor conditions, are generally more sensitive to ACSS2 inhibition.[3] High ACSS2 expression has been observed in various cancers, including glioblastoma, breast cancer, liver cancer, prostate cancer, bladder cancer, and renal cancer.[1] It is recommended to assess the ACSS2 expression level in your cancer cell line of interest before initiating experiments.

Q4: What is the reported IC50 value for this compound?

The inhibitory concentration (IC50) of this compound has been reported to be in the range of 0.01 nM to less than 1 nM in cell-free assays. For other ACSS2 inhibitors, the IC50 in cell-based assays for inhibiting acetate incorporation into lipids and histones is in the micromolar range. It is important to note that the cellular IC50 can vary depending on the cell line and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
No significant decrease in cell viability after this compound treatment. Low or absent ACSS2 expression in the cancer cell line.1. Verify ACSS2 Expression: Perform a Western blot or qRT-PCR to confirm the expression of ACSS2 in your cell line. 2. Select Appropriate Cell Line: If ACSS2 expression is low, consider using a different cell line known to have high ACSS2 expression.
Suboptimal experimental conditions.1. Induce Metabolic Stress: Culture cells under hypoxic (e.g., 1% O2) or low-serum conditions to mimic the tumor microenvironment, which can increase dependence on ACSS2.[1] 2. Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Development of resistance.1. Investigate Bypass Pathways: Examine the expression and activity of other enzymes that can produce acetyl-CoA, such as ATP citrate lyase (ACLY) or ACSS1. Upregulation of these pathways could compensate for ACSS2 inhibition. 2. Combination Therapy: Consider combining this compound with other therapeutic agents. For example, ACSS2 inhibition has been shown to sensitize cancer cells to cisplatin and doxorubicin.[2]
Inconsistent results between experiments. Variability in cell culture conditions.1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition for all experiments. 2. Maintain Consistent Stress Conditions: If using hypoxia or serum starvation, ensure the conditions are identical across all experimental replicates.
Instability of the inhibitor.1. Proper Storage and Handling: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
Difficulty in assessing the direct effect of this compound on acetyl-CoA levels. Technical challenges in metabolite extraction and measurement.1. Use Radiolabeled Acetate: Perform a [14C]acetate uptake assay to directly measure the inhibition of acetate incorporation into lipids and histones. 2. Mass Spectrometry-based Metabolomics: Utilize targeted mass spectrometry to quantify intracellular acetyl-CoA levels.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard or stress conditions (hypoxia/low serum).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for ACSS2 Expression

This protocol is for determining the protein level of ACSS2 in cancer cells.

Materials:

  • Cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ACSS2

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ACSS2 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Probe for a loading control to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway in Cancer Metabolism

ACSS2_Signaling_Pathway Metabolic_Stress Metabolic Stress (Hypoxia, Low Nutrients) ACSS2 ACSS2 Metabolic_Stress->ACSS2 Upregulates Acetate Acetate Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Converts Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Cell_Survival Cancer Cell Survival & Proliferation Lipid_Synthesis->Cell_Survival Histone_Acetylation->Cell_Survival Resistance_Workflow Start Start: Observe reduced sensitivity to this compound Check_ACSS2 1. Verify ACSS2 Expression (Western Blot / qRT-PCR) Start->Check_ACSS2 ACSS2_Down ACSS2 Downregulated? Check_ACSS2->ACSS2_Down Investigate_Regulation Investigate upstream regulators of ACSS2 expression ACSS2_Down->Investigate_Regulation Yes Assess_Bypass 2. Assess Bypass Pathways ACSS2_Down->Assess_Bypass No End End: Identify Resistance Mechanism & Potential Combination Strategy Investigate_Regulation->End ACLY_ACSS1 Measure expression/activity of ACLY and ACSS1 Assess_Bypass->ACLY_ACSS1 Upregulated Bypass Pathway Upregulated? ACLY_ACSS1->Upregulated Combination_Therapy 3. Test Combination Therapy (e.g., with ACLY inhibitor) Upregulated->Combination_Therapy Yes Upregulated->End No Combination_Therapy->End

References

Acss2-IN-1 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Acss2-IN-1 and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). Its primary mechanism of action is to block the enzymatic activity of ACSS2, which is responsible for converting acetate into acetyl-CoA in the cytoplasm and nucleus.[1] This inhibition leads to a depletion of the acetyl-CoA pool derived from acetate, which can impact downstream processes such as lipid synthesis and histone acetylation, particularly in cancer cells under metabolic stress.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target concerns for ACSS2 inhibitors are other members of the acetyl-CoA synthetase family, namely ACSS1 and ACSS3, due to sequence homology. However, specific inhibitors like VY-3-135 have been shown to be highly selective for ACSS2 with little to no inhibitory activity against ACSS1 or ACSS3 in biochemical assays.[2] It is crucial for researchers to experimentally verify the selectivity of their specific batch of this compound against these related enzymes. Broader off-target profiling against a wide range of kinases or other metabolic enzymes is not extensively published, so researchers should be mindful of potential uncharacterized off-target effects.

Q3: How can I be sure that the observed phenotype in my experiment is due to on-target this compound activity?

A3: To confirm that the observed effects are due to the inhibition of ACSS2, it is recommended to perform rescue experiments or use genetic approaches alongside pharmacological inhibition. For instance, comparing the effects of this compound in wild-type cells versus cells where ACSS2 has been knocked out or knocked down (e.g., using CRISPR-Cas9 or shRNA) can provide strong evidence for on-target activity.[2] If the inhibitor has no further effect in ACSS2-knockout cells, it strongly suggests the observed phenotype is ACSS2-dependent.

Q4: What is a Cellular Thermal Shift Assay (CETSA) and can it be used to verify this compound target engagement?

A4: A Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify that a compound binds to its intended target protein within a cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, often by Western blotting. CETSA is a valuable tool to confirm the direct engagement of this compound with the ACSS2 protein in your experimental system.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be due to off-target effects or variability in on-target efficacy. The following steps can help troubleshoot:

  • Verify Target Engagement: Confirm that this compound is binding to ACSS2 in your specific cell line or experimental system using a Cellular Thermal Shift Assay (CETSA).

  • Assess Selectivity: Perform biochemical or cellular assays to check for inhibition of ACSS1 and ACSS3.

  • Use Genetic Controls: Compare your results with data from ACSS2 knockout or knockdown cells to distinguish on-target from off-target effects.

  • Dose-Response Analysis: Perform a dose-response curve to ensure you are using the inhibitor at a concentration that is both effective and selective.

Issue 2: How to experimentally distinguish between ACSS2 and ACSS1 inhibition in cells.

A key off-target concern is the inhibition of the mitochondrial enzyme ACSS1. Since ACSS1 is a primary source of mitochondrial acetyl-CoA from acetate, its inhibition can be assessed by tracing the metabolic fate of labeled acetate.

  • Stable Isotope Tracing: Use 13C-labeled acetate (13C2-acetate) as a tracer and measure its incorporation into downstream metabolites. A key differentiator is citrate, which is synthesized in the mitochondria. A reduction in 13C-labeling of citrate upon treatment with the inhibitor would suggest an off-target effect on ACSS1.[2]

Quantitative Data Summary

InhibitorTargetIC50 (nM)Notes
This compoundACSS2<1Potent inhibitor of ACSS2.
VY-3-135ACSS244Shown to be selective for ACSS2 over ACSS1 and ACSS3 in biochemical assays.[2]
AD-5584ACSS2High nMBrain-penetrant ACSS2 inhibitor.
AD-8007ACSS2High nMBrain-penetrant ACSS2 inhibitor.[4]

Experimental Protocols

Protocol 1: Biochemical Assay for ACSS Isoform Selectivity

This protocol is adapted from methodologies used to assess the selectivity of ACSS2 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against ACSS1, ACSS2, and ACSS3.

Materials:

  • Recombinant human ACSS1, ACSS2, and ACSS3 enzymes.

  • ATP, Coenzyme A (CoA), and acetate.

  • Assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 2 mM DTT, 0.005% Brij35).

  • This compound dissolved in DMSO.

  • A detection reagent for AMP/ADP or a method to measure acetyl-CoA production. A common method is the TranScreener® AMP²/GMP² Assay.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer containing the respective recombinant ACSS enzyme (ACSS1, ACSS2, or ACSS3).

  • Add the this compound dilutions to the wells. Include a DMSO-only control.

  • Initiate the enzymatic reaction by adding a mixture of ATP, CoA, and acetate.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Calculate the IC50 values for each enzyme to determine the selectivity of this compound.

Protocol 2: Cellular Assay for ACSS1 Off-Target Activity

Objective: To assess the effect of this compound on mitochondrial ACSS1 activity in intact cells using stable isotope tracing.

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • This compound.

  • 13C2-acetate.

  • Metabolite extraction buffer (e.g., 80% methanol).

  • Liquid chromatography-mass spectrometry (LC-MS) instrumentation.

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Replace the culture medium with a medium containing 13C2-acetate and the inhibitor/vehicle.

  • Incubate for a specific duration (e.g., 4-24 hours) to allow for the incorporation of the labeled acetate into cellular metabolites.

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Collect the cell extracts and analyze them by LC-MS to determine the isotopic labeling patterns of key metabolites, particularly citrate.

  • A significant decrease in the M+2 isotopologue of citrate in this compound-treated cells compared to the control would indicate inhibition of ACSS1.

Visualizations

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2_cyt ACSS2 Acetate_cyt->ACSS2_cyt Acetyl_CoA_cyt Acetyl-CoA ACSS2_cyt->Acetyl_CoA_cyt ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Translocation (under stress) FASN FASN Acetyl_CoA_cyt->FASN Lipids Lipid Synthesis (e.g., Fatty Acids) FASN->Lipids Acss2_IN_1 This compound Acss2_IN_1->ACSS2_cyt Inhibition Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc HATs Histone Acetyltransferases (HATs) Acetyl_CoA_nuc->HATs Histones Histones HATs->Histones Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: ACSS2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow_On_Target cluster_workflow On-Target Effect Validation Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm start Hypothesis: Phenotype is due to ACSS2 inhibition pharm_treat Treat Wild-Type Cells with this compound start->pharm_treat genetic_ko Generate ACSS2 KO/KD Cells (e.g., CRISPR/Cas9) start->genetic_ko pharm_observe Observe Phenotype A pharm_treat->pharm_observe conclusion Conclusion: Phenotype A is an on-target effect of this compound pharm_observe->conclusion genetic_observe Observe Phenotype A genetic_ko->genetic_observe genetic_treat Treat ACSS2 KO/KD Cells with this compound genetic_ko->genetic_treat genetic_observe->conclusion genetic_no_effect Observe No Additional Effect genetic_treat->genetic_no_effect genetic_no_effect->conclusion Experimental_Workflow_Off_Target cluster_workflow ACSS1 Off-Target Assessment Workflow cluster_results Interpret Results cluster_conclusions Conclusions start Hypothesis: This compound may inhibit ACSS1 treat_cells Treat Cells with this compound and 13C2-Acetate start->treat_cells extract_metabolites Quench and Extract Metabolites treat_cells->extract_metabolites lcms_analysis Analyze by LC-MS extract_metabolites->lcms_analysis no_change No significant change in 13C-labeled Citrate lcms_analysis->no_change decrease Significant decrease in 13C-labeled Citrate lcms_analysis->decrease on_target This compound is selective for ACSS2 over ACSS1 no_change->on_target off_target This compound has off-target effects on ACSS1 decrease->off_target

References

Technical Support Center: Acss2-IN-1 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Acss2-IN-1.

Troubleshooting Guides

This section addresses common challenges encountered during in vivo experiments with this compound, focusing on issues related to its formulation and administration.

Problem Potential Cause Suggested Solution
High variability in plasma concentrations between animals. Poor aqueous solubility of this compound leading to inconsistent dissolution and absorption.[1]1. Particle Size Reduction: Micronize the this compound powder to increase surface area and dissolution rate.[2] 2. Formulation Optimization: Explore enabling formulations such as co-solvent systems, suspensions, or lipid-based formulations. (See Experimental Protocols for details). 3. Standardize Administration Technique: Ensure consistent oral gavage technique to minimize variability.[3][4]
Low or undetectable plasma concentrations of this compound. Insufficient drug absorption due to poor solubility or rapid metabolism.1. Increase Dose Concentration: If tolerated, a higher dose may increase plasma exposure. 2. Advanced Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or cyclodextrin complexation to significantly enhance solubility. (See Experimental Protocols for details). 3. Assess First-Pass Metabolism: If solubility is addressed and exposure is still low, investigate potential for high first-pass metabolism.
Precipitation of this compound in aqueous vehicle during formulation. This compound is likely a poorly water-soluble compound.1. Use a Co-solvent System: Dissolve this compound in a small amount of an organic solvent (e.g., DMSO) before adding the aqueous vehicle.[5] 2. Prepare a Suspension: Use a suspending agent (e.g., methylcellulose) to create a uniform suspension. 3. Utilize a Lipid-Based Formulation: Solubilize this compound in a lipid vehicle.
Difficulty with oral gavage administration in mice. Animal stress and resistance to the procedure.[3]1. Proper Restraint: Use a firm and confident restraint technique to minimize animal movement.[4][6] 2. Correct Needle Placement: Ensure the gavage needle is correctly placed in the esophagus, not the trachea.[7][8] 3. Sucrose Pre-coating: Coating the gavage needle with a sucrose solution can reduce stress and improve animal compliance.[3]

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What are the known physicochemical properties of this compound? A1: While specific public data on the aqueous solubility, pKa, and logP of this compound (also known as MTB-9655) are limited, it is a potent oral inhibitor of ACSS2 with an IC50 of 0.15 nM and an EC50 of 3 nM in cellular assays.[4] Given its nature as a small molecule inhibitor, it is likely to have low aqueous solubility, a common characteristic of such compounds.

  • Q2: What is a good starting point for a vehicle for in vivo oral administration of this compound in mice? A2: For a similar ACSS2 inhibitor, a common vehicle for in vivo studies is a suspension in an aqueous vehicle containing a suspending agent. A widely used and generally well-tolerated vehicle is 0.5% (w/v) methylcellulose in water. For poorly soluble compounds, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is another option.[6]

  • Q3: How can I prepare a simple suspension of this compound for oral gavage? A3: To prepare a suspension, first, wet the this compound powder with a small amount of a wetting agent (e.g., Tween 80) to form a paste. Then, gradually add the vehicle (e.g., 0.5% methylcellulose in water) while triturating to create a uniform suspension.

Pharmacokinetics and Bioavailability

  • Q4: What is the reported oral bioavailability and half-life of this compound? A4: In a Phase 1 clinical trial, this compound (MTB-9655) was reported to be rapidly absorbed after oral dosing with a half-life of 6-12 hours.[4][9] Specific bioavailability data from preclinical studies is not publicly available, but the compound has shown anti-tumor effects in xenograft mouse models when administered orally.[4]

  • Q5: How can I improve the oral bioavailability of this compound in my animal model? A5: Improving the oral bioavailability of poorly soluble compounds like this compound often involves enhancing their solubility and dissolution rate. Strategies include:

    • Particle size reduction: Micronization or nanomilling.

    • Enabling formulations: Using co-solvents, surfactants, or creating amorphous solid dispersions.

    • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[10]

    • Cyclodextrin complexation: To form inclusion complexes with enhanced solubility.[9]

Experimental Design

  • Q6: What are some key considerations when designing an in vivo study to assess the bioavailability of this compound? A6: Key considerations include:

    • Animal model: Select an appropriate species and strain.

    • Dose selection: Based on in vitro potency and any available in vivo efficacy data.

    • Formulation: Choose a formulation that ensures adequate exposure.

    • Route of administration: Oral gavage is common for preclinical studies.

    • Blood sampling schedule: Should be designed to capture the Cmax, and the elimination phase, guided by the known half-life of 6-12 hours.[4][9]

    • Bioanalytical method: A validated and sensitive method (e.g., LC-MS/MS) is required to quantify this compound in plasma.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a common co-solvent vehicle for poorly water-soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume.

  • Add PEG300 to the solution and mix thoroughly. A common ratio is 40% of the final volume.

  • Add Tween 80 to the mixture and vortex until clear. A typical concentration is 5% of the final volume.

  • Slowly add saline to the desired final volume while continuously mixing.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for lab-scale preparation to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Procedure:

  • Determine the appropriate molar ratio of this compound to HP-β-CD (commonly starting with 1:1 or 1:2).

  • In a mortar, add the HP-β-CD and a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • The paste should become a sticky solid. If it becomes too dry, add a few more drops of water.

  • Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

Protocol 3: Lab-Scale Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the basic steps for developing a simple SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct a Pseudo-ternary Phase Diagram:

    • Select the best oil, surfactant, and co-surfactant based on solubility data.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS mix, prepare various ratios with the oil (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each oil and S/CoS mixture with water dropwise, vortexing after each addition.

    • Observe the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil/surfactant/co-surfactant mixture.

    • Gently heat and vortex until a clear solution is obtained.

Visualizations

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress (Hypoxia, Low Glucose) stress Hypoxia / Low Glucose AMPK AMPK stress->AMPK activates Acetate_cyto Acetate AcetylCoA_cyto Acetyl-CoA Acetate_cyto->AcetylCoA_cyto ACSS2 ACSS2_cyto ACSS2 ACSS2_nucl ACSS2 ACSS2_cyto->ACSS2_nucl Lipid_Synthesis Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis AMPK->ACSS2_cyto phosphorylates Acetate_nucl Acetate AcetylCoA_nucl Acetyl-CoA Acetate_nucl->AcetylCoA_nucl ACSS2 Histone_Acetylation Histone Acetylation AcetylCoA_nucl->Histone_Acetylation Gene_Expression Gene Expression (e.g., for cell survival) Histone_Acetylation->Gene_Expression

Caption: ACSS2 Signaling Under Metabolic Stress.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Evaluation start Poorly Soluble this compound solubility Determine Physicochemical Properties (Solubility, Permeability) start->solubility formulation_choice Select Formulation Strategy solubility->formulation_choice suspension Aqueous Suspension formulation_choice->suspension Simple cosolvent Co-solvent System formulation_choice->cosolvent Moderate Solubility lipid_based Lipid-Based (e.g., SEDDS) formulation_choice->lipid_based Poor Solubility cyclodextrin Cyclodextrin Complex formulation_choice->cyclodextrin Very Poor Solubility formulation_prep Prepare Formulation suspension->formulation_prep cosolvent->formulation_prep lipid_based->formulation_prep cyclodextrin->formulation_prep dosing Oral Administration to Animals formulation_prep->dosing sampling Blood Sample Collection dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_calc evaluation Evaluate Bioavailability pk_calc->evaluation sufficient Sufficient Bioavailability evaluation->sufficient Yes insufficient Insufficient Bioavailability evaluation->insufficient No iterate Iterate on Formulation insufficient->iterate iterate->formulation_choice

Caption: Workflow for Improving In Vivo Bioavailability.

References

Technical Support Center: Acss2 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acss2 inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of Acss2 inhibitors in animal models?

A: Preclinical studies on Acss2 inhibitors, such as VY-3-135, AD-5584, and AD-8007, suggest a generally favorable safety profile. For instance, the brain-penetrant inhibitors AD-5584 and AD-8007 were found to be non-toxic to normal brain tissue and did not induce weight loss in mice. Some studies have noted that Acss2 inhibitors appear to have fewer side effects compared to other anti-cancer agents. It's important to note that constitutive knockout of the Acss2 gene in mice does not result in embryonic lethality, and the animals are viable, suggesting that systemic inhibition may be well-tolerated under normal physiological conditions.[1]

Q2: Are there any known off-target effects of Acss2 inhibitors?

A: The specificity of Acss2 inhibitors is a key aspect of their development. For example, VY-3-135 has been shown to be highly specific for ACSS2 with little to no activity against ACSS1 or ACSS3, other members of the acetyl-CoA synthetase family.[2] However, as with any pharmacological agent, off-target effects can never be completely ruled out and should be assessed on a case-by-case basis for each specific inhibitor.

Q3: Under what conditions might toxicity be more likely to occur?

A: The primary role of ACSS2 is to provide an alternative source of acetyl-CoA from acetate, which becomes critical under conditions of metabolic stress like hypoxia or nutrient deprivation.[2][3] Studies on Acss2 knockout mice have shown that while they are phenotypically normal under standard dietary conditions, they exhibit increased weakness, reduced locomotor activity, and greater weight loss during prolonged fasting (48 hours).[4] This suggests that toxicity or adverse effects of Acss2 inhibitors may be more pronounced in animal models subjected to severe metabolic stress or caloric restriction.

Q4: How does Acss2 inhibition affect normal tissues?

A: ACSS2 is expressed in most tissues, but its expression is often significantly upregulated in cancer cells to cope with the harsh tumor microenvironment.[3][5] The dependence on ACSS2 is therefore heightened in tumor cells. Knockdown of Acss2 has been shown to have no effect on tumor growth in the mammary fat pad of immune-deficient mice, indicating a context-dependent role.[1] The available data suggests that normal tissues are less sensitive to Acss2 inhibition than tumor tissues, particularly those in nutrient-poor environments like the brain.[1]

Troubleshooting Guides

Issue 1: Observed Weight Loss or Reduced Activity in Treated Animals

  • Question: My mice are showing significant weight loss and are less active after being treated with an Acss2 inhibitor. What could be the cause and what should I do?

  • Answer:

    • Assess Nutritional Status: Acss2 is crucial for utilizing acetate for energy and biosynthesis, especially under metabolic stress.[2][3] Significant weight loss could indicate that the animals are experiencing a caloric deficit that is exacerbated by the Acss2 inhibitor. Ensure that the animals have ad libitum access to food and water.

    • Monitor Food Intake: Quantify daily food consumption to rule out inhibitor-induced anorexia. If food intake is reduced, consider a more palatable diet formulation.

    • Reduce Dosage: The observed toxicity may be dose-dependent. Consider performing a dose-response study to identify a therapeutic window with less severe side effects.

    • Evaluate for Dehydration: Check for signs of dehydration (e.g., skin tenting) and provide supplemental hydration if necessary.

    • Review Experimental Conditions: Prolonged fasting or other induced metabolic stressors can increase reliance on ACSS2.[4] If your protocol involves fasting, consider shortening the duration or providing a recovery period with full access to nutrition.

Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency

  • Question: My Acss2 inhibitor is potent in cell culture, but I'm not observing the expected tumor growth inhibition in my xenograft model. What are some potential reasons?

  • Answer:

    • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid clearance, or may not be reaching the tumor at therapeutic concentrations. It is crucial to perform PK studies to measure drug levels in plasma and tumor tissue. For brain tumor models, assessing brain penetrance is critical.[1]

    • Tumor Model Selection: The efficacy of Acss2 inhibition can be dependent on the metabolic phenotype of the tumor. Tumors with high baseline expression of ACSS2 are generally more sensitive.[2] Verify ACSS2 expression levels in your chosen cancer cell line or patient-derived xenograft model.

    • Metabolic Environment of the Tumor: The tumor's reliance on acetate can be influenced by its location and the overall metabolic state of the animal. For example, breast cancer cells show a particular dependency on ACSS2 for growth within the brain microenvironment.[1]

    • Formulation and Dosing Regimen: Ensure the inhibitor is properly formulated for in vivo administration and that the dosing schedule is optimal. An inadequate dose or frequency can lead to suboptimal target engagement.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Dosing of Acss2 Inhibitors

InhibitorAnimal ModelCancer TypeDosing RegimenOutcomeReference
VY-3-135Mouse XenograftTriple-Negative Breast Cancer100 mg/kg, daily, i.p.Significant decrease in tumor growth[2]
AD-8007Mouse XenograftBreast Cancer Brain Metastasis50 mg/kg, i.p.Reduced tumor burden and extended survival[1]
AD-5584Mouse XenograftBreast Cancer Brain Metastasis50 mg/kg, i.p.Not specified for tumor growth, but shown to be brain-penetrant[1]

Table 2: Reported In Vivo Safety Observations for Acss2 Inhibitors

Inhibitor/ModelAnimal ModelObservationConditionsReference
AD-5584 & AD-8007MiceNo significant weight lossTreatment for breast cancer brain metastasis[1]
Acss2 KnockoutMiceNoticeably weaker, reduced locomotor activity, greater weight loss48-hour prolonged fasting[4]
Acss2 KnockoutMicePhenotypically normalStandard chow diet[4]

Key Experimental Protocols

Protocol: In Vivo Toxicity and Efficacy Study of an Acss2 Inhibitor in a Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., Nu/Nu or NSG), 6-8 weeks old.

  • Cell Line Implantation:

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., BT474, MDA-MB-231BR) in a 1:1 mixture of media and Matrigel into the flank or mammary fat pad.

    • For specific models like BT474, a 17β-estradiol pellet may need to be implanted subcutaneously to support tumor growth.[2]

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Randomize animals into treatment and vehicle control groups.

  • Inhibitor Formulation and Administration:

    • Prepare the Acss2 inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Administer the inhibitor at the desired dose (e.g., 50-100 mg/kg) via intraperitoneal (i.p.) injection daily.

    • The control group receives the vehicle only.

  • Toxicity Monitoring:

    • Record body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.

  • Efficacy Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).

Visualizations

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ACSS2_cyto ACSS2 Hypoxia->ACSS2_cyto Upregulates Low Glucose Low Glucose Low Glucose->ACSS2_cyto Upregulates Low Lipids Low Lipids Low Lipids->ACSS2_cyto Upregulates Acetate_cyto Acetate Acetate_cyto->ACSS2_cyto AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ATP -> AMP ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocation Lipid_Synthesis Fatty Acid / Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc ATP -> AMP Acetate_nuc Acetate (from Histone Deacetylation) Acetate_nuc->ACSS2_nuc Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Autophagy & Survival Gene Expression Histone_Acetylation->Gene_Expression Acss2_IN_1 Acss2 Inhibitor Acss2_IN_1->ACSS2_cyto Acss2_IN_1->ACSS2_nuc

Caption: ACSS2 signaling under metabolic stress and point of inhibition.

Experimental_Workflow start Start: Xenograft Implantation tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomize into Groups (Vehicle vs. Inhibitor) tumor_growth->randomization treatment Daily Dosing (e.g., i.p. injection) randomization->treatment monitoring Monitor Tumor Volume & Animal Weight (2-3x/week) treatment->monitoring daily_checks Daily Health Checks treatment->daily_checks endpoint Endpoint Criteria Met monitoring->endpoint daily_checks->endpoint endpoint->treatment No euthanasia Euthanasia & Necropsy endpoint->euthanasia Yes analysis Tumor & Tissue Analysis (Weight, PK/PD, Histo.) euthanasia->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: General workflow for an in vivo efficacy and toxicity study.

References

Technical Support Center: Optimizing Cell Viability Assays with Acss2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell viability assays with Acss2-IN-1 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent ACSS2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital molecule for cellular metabolism, particularly in cancer cells under metabolic stress conditions like hypoxia or low glucose.[1][2][3] By inhibiting ACSS2, this compound disrupts the production of acetyl-CoA, leading to reduced lipid synthesis and histone acetylation, which can ultimately impair cell growth, proliferation, and survival in cancer cells that are highly dependent on this pathway.[1][2]

Q2: Which cell viability assay should I choose for my this compound experiment?

The choice of assay depends on your specific research question and cell type. The most common assays are:

  • MTT Assay: Measures mitochondrial reductase activity. It is a widely used and cost-effective endpoint assay.

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay that also measures metabolic activity. It is generally more sensitive and less toxic than MTT, allowing for kinetic monitoring.

  • CCK-8/WST-8 Assay: A colorimetric assay that is more convenient than MTT as it does not require a solubilization step and has low cytotoxicity.

For endpoint assays measuring the overall effect of this compound on cell viability after a specific treatment duration, any of these assays are suitable. For kinetic studies monitoring cell viability over time, Resazurin or CCK-8 are better choices.

Q3: What is a typical concentration range and incubation time for this compound?

The optimal concentration and incubation time for this compound are highly dependent on the cell line and experimental conditions. Based on available data for similar ACSS2 inhibitors and general practices with small molecule inhibitors, a good starting point is to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels (e.g., 1 nM to 100 µM). Incubation times can range from 24 to 72 hours to observe significant effects on cell viability.[4] It is crucial to determine the optimal conditions for your specific cell line empirically.

Q4: Can serum concentration in the culture medium affect the efficacy of this compound?

Yes, serum concentration can significantly impact the apparent efficacy of this compound. Cancer cells often become more reliant on ACSS2 for acetyl-CoA production under low nutrient or low serum conditions.[1][5] Therefore, you may observe a more potent effect of this compound when cells are cultured in a medium with reduced serum concentration (e.g., 1-5% FBS) compared to a high serum concentration (e.g., 10% FBS).[1][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Inconsistent inhibitor concentration- Pipetting errors- Ensure a single-cell suspension before seeding and mix gently but thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare a master mix of the inhibitor dilution to add to all replicate wells.- Use calibrated pipettes and practice consistent pipetting technique.
Inconsistent IC50 values across experiments - Variation in cell passage number or health- Fluctuation in incubation conditions (temperature, CO2)- Different serum batches- Inconsistent timing of reagent addition- Use cells within a consistent and low passage number range and ensure high viability (>95%) before seeding.- Regularly calibrate and monitor your incubator.- Test and use a single batch of serum for a series of experiments.- Standardize all incubation times and reagent addition steps in your protocol.
No significant effect of this compound on cell viability - Cell line is not dependent on ACSS2 for survival- Insufficient inhibitor concentration or incubation time- this compound degradation- Confirm ACSS2 expression in your cell line. Some cell lines may have low or no expression.- Perform a broader dose-response and time-course experiment.- Prepare fresh inhibitor dilutions for each experiment from a frozen stock.
Unexpected increase in viability at certain concentrations - Off-target effects of the inhibitor- Hormetic response (a stimulatory effect at low doses of a toxic substance)- Validate findings with a secondary, mechanistically different viability assay (e.g., a cytotoxicity assay).- Carefully examine the dose-response curve and consider if the observed effect is reproducible and statistically significant.
High background in the viability assay - Contamination of cell culture or reagents- Assay reagent reacts with the inhibitor or media components- Insufficient washing steps (if applicable)- Regularly test for mycoplasma contamination. Use sterile techniques and fresh reagents.- Include proper controls: media only, media + inhibitor, and cells + vehicle.- Ensure all washing steps in the protocol are performed carefully and consistently.

Experimental Protocols

General Considerations for this compound Treatment:
  • Solvent Control: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is consistent across all wells (including controls) and is non-toxic to your cells (usually ≤ 0.5%).

  • Plate Layout: Design your plate layout to include appropriate controls: untreated cells, vehicle (DMSO) control, and a positive control for cell death if available.

  • Optimization: Before conducting large-scale experiments, it is crucial to optimize cell seeding density, this compound concentration, and incubation time for your specific cell line.

Protocol 1: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Resazurin (AlamarBlue) Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Resazurin Addition: Add 10 µL of Resazurin reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm.[9][10]

Protocol 3: CCK-8/WST-8 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][12][13][14][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12][13][14][15]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][12][13][14][15]

Data Presentation

Table 1: Recommended Starting Conditions for this compound Viability Assays
ParameterRecommendationRationale
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Ensures cells are in the exponential growth phase during treatment and provides a sufficient signal-to-noise ratio. Optimize for each cell line.
This compound Concentration Range 1 nM - 100 µMCovers a broad range to determine the IC50 value effectively.
Incubation Time 24 - 72 hoursAllows sufficient time for the inhibitor to exert its metabolic effects and impact cell viability.
Serum Concentration 1% - 10% FBSLower serum may potentiate the effect of this compound. Test and report the concentration used.[1][5]
Vehicle Control DMSO (≤ 0.5%)Essential for distinguishing the inhibitor's effect from solvent toxicity.
Table 2: Example IC50 Values for ACSS2 Inhibitors in Cancer Cell Lines
Cell LineCancer TypeACSS2 InhibitorIC50 ValueReference
HTB-26Breast CancerCompound 110-50 µM[16]
PC-3Pancreatic CancerCompound 110-50 µM[16]
HepG2Hepatocellular CarcinomaCompound 110-50 µM[16]
HCT116Colorectal CancerCompound 20.34 µM[16]
MDA-MB-468Breast CancerAZ22 (FASN inhibitor, effect potentiated in low serum)Varies with serum concentration[1]
BT474Breast CancerC75 (FASN inhibitor, effect potentiated in low serum)Varies with serum concentration[1]

Note: IC50 values for this compound are not yet widely published in a comparative table. The values above for other ACSS2 or related metabolic inhibitors provide a general reference for the expected potency range.

Visualizations

Acss2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport AcetylCoA Acetyl-CoA Acetate_cyto->AcetylCoA ATP, CoA Acss2 ACSS2 Acss2->AcetylCoA Lipid_Synthesis Fatty Acid & Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Cell_Membrane Cell Membrane Integrity Lipid_Synthesis->Cell_Membrane Viability Cell Viability Cell_Membrane->Viability Gene_Expression Gene Expression (Proliferation & Survival) Histone_Acetylation->Gene_Expression Gene_Expression->Viability Acss2_IN_1 This compound Acss2_IN_1->Acss2 Inhibition

Caption: Acss2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_Inhibitor 3. Prepare this compound Dilutions Add_Inhibitor 4. Add this compound to Cells Prepare_Inhibitor->Add_Inhibitor Incubate 5. Incubate (24-72h) Add_Inhibitor->Incubate Add_Reagent 6. Add Viability Reagent (MTT/Resazurin/CCK-8) Incubate->Add_Reagent Incubate_Assay 7. Incubate (1-4h) Add_Reagent->Incubate_Assay Read_Plate 8. Measure Signal (Absorbance/Fluorescence) Incubate_Assay->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Plot_Data 10. Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 11. Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental Workflow for this compound Cell Viability Assay.

References

adjusting Acss2-IN-1 concentration for different cell densities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acss2-IN-1. The information is designed to address specific issues that may be encountered during experiments, with a focus on adjusting this compound concentration for different cell densities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital molecule for various cellular processes, including lipid synthesis and histone acetylation.[1][2] Under conditions of metabolic stress, such as hypoxia or low glucose, some cancer cells become highly dependent on ACSS2 for survival and proliferation.[3][4][5] this compound blocks the active site of ACSS2, thereby depleting the cellular pool of acetyl-CoA derived from acetate. This can lead to reduced cancer cell growth, proliferation, and survival, particularly in tumors that rely on acetate as a carbon source.[1][3]

Q2: How do I determine the optimal concentration of this compound for my specific cell line and cell density?

A2: The optimal concentration of this compound is cell line-dependent and can be influenced by cell density. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions. A typical starting point is to test a range of concentrations from 0.1 µM to 100 µM. Seeding density can affect the per-cell availability of the inhibitor; therefore, it is recommended to optimize the concentration for the cell density you plan to use in your downstream experiments.

Q3: Can I use this compound in combination with other therapeutic agents?

A3: Yes, studies with other ACSS2 inhibitors suggest that they can be used in combination with other chemotherapeutic agents to enhance their efficacy, particularly in hypoxic conditions.[6][7] However, it is essential to perform synergy experiments to determine the optimal concentrations for the combination treatment and to assess for any potential antagonistic effects.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines may be exceptionally sensitive to the inhibition of ACSS2, especially if they are highly dependent on acetate metabolism for survival.

    • Solution: Perform a more granular dose-response experiment starting from a much lower concentration (e.g., in the nanomolar range).

  • Possible Cause 2: Sub-optimal cell health. If the cells are stressed or unhealthy before treatment, they may be more susceptible to the effects of the inhibitor.

    • Solution: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

  • Possible Cause 3: Incorrect seeding density. Very low cell densities can sometimes lead to increased sensitivity to cytotoxic compounds.

    • Solution: Optimize the seeding density for your cell line. Refer to the table below for general guidelines.

Problem 2: I am not observing any significant effect of this compound on my cells, even at high concentrations.

  • Possible Cause 1: Low dependence on ACSS2. The cell line you are using may not rely on ACSS2 for acetyl-CoA production, especially in nutrient-rich conditions.[4]

    • Solution: Confirm the expression of ACSS2 in your cell line. Consider performing the experiment under metabolic stress conditions (e.g., hypoxia or low glucose) to increase the reliance on ACSS2.[4][5]

  • Possible Cause 2: Insufficient incubation time. The effect of the inhibitor may not be apparent after a short incubation period.

    • Solution: Perform a time-course experiment to determine the optimal treatment duration.

  • Possible Cause 3: Compound instability. this compound may be unstable under your specific experimental conditions.

    • Solution: Prepare fresh solutions of the inhibitor for each experiment and handle it according to the manufacturer's instructions.

Data Presentation

Table 1: Recommended Starting Seeding Densities and this compound Concentration Ranges for Initial Experiments.

Culture VesselSurface Area (cm²)Recommended Seeding Density (cells/cm²)Recommended this compound Starting Concentration Range (µM)
96-well plate0.321.0 x 10⁴ - 2.0 x 10⁴0.1 - 50
24-well plate1.91.0 x 10⁴ - 2.0 x 10⁴0.1 - 50
6-well plate9.50.8 x 10⁴ - 1.5 x 10⁴0.1 - 100
10 cm dish550.5 x 10⁴ - 1.0 x 10⁴0.1 - 100

Note: These are general guidelines and may require optimization for your specific cell line.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at the desired density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in complete growth medium. A common approach is to use a serial dilution.

    • Remove the medium from the wells and add 100 µL of the 2X this compound stock solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the cell viability data as a percentage of the vehicle control against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Histone Acetylation Following this compound Treatment

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at the desired concentration (e.g., the IC50 value) and a vehicle control for the optimized duration.

  • Histone Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract histones using a histone extraction kit or a suitable protocol.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate it with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-H3).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Mandatory Visualizations

Acss2_Mechanism Acetate Acetate Acss2 ACSS2 Acetate->Acss2 AcetylCoA Acetyl-CoA Acss2->AcetylCoA ATP -> AMP + PPi Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Acss2_IN_1 This compound Acss2_IN_1->Acss2 Inhibition

Caption: Mechanism of ACSS2 and its inhibition by this compound.

Experimental_Workflow cluster_optimization Optimization of this compound Concentration Start Start: Select Cell Line Seeding Determine Optimal Seeding Density Start->Seeding Dose_Response Perform Dose-Response Experiment (0.1 µM - 100 µM) Seeding->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Confirmation Confirm IC50 with Downstream Assay IC50->Confirmation End End: Optimized Concentration Determined Confirmation->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Unexpected Experimental Outcome High_Toxicity High Cell Death at Low Concentration? Start->High_Toxicity No_Effect No Effect at High Concentration? Start->No_Effect High_Toxicity->No_Effect No Check_Sensitivity Check Cell Line Sensitivity High_Toxicity->Check_Sensitivity Yes Check_Dependence Confirm ACSS2 Dependence No_Effect->Check_Dependence Yes Check_Health Assess Cell Health Check_Sensitivity->Check_Health Check_Density Verify Seeding Density Check_Health->Check_Density Check_Time Optimize Incubation Time Check_Dependence->Check_Time Check_Compound Verify Compound Stability Check_Time->Check_Compound

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: ACSS2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACSS2 inhibitors in their experiments.

Troubleshooting Guides

Issue: ACSS2 Inhibitor Shows Low or No Efficacy in Cell-Based Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inhibitor Instability/Degradation - Verify the recommended storage conditions for the specific inhibitor (e.g., -20°C or -80°C for powders).[1] - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. - Some inhibitors may have a short half-life in solution.[2] Consider this when planning the duration of your experiment.
Poor Cell Permeability - Consult the manufacturer's data sheet or relevant publications for information on the inhibitor's cell permeability. - If permeability is a known issue, consider using a different inhibitor with better-reported cell penetration.[3]
Incorrect Assay Conditions - ACSS2 activity and inhibitor efficacy can be highly dependent on the cellular metabolic state.[4][5] - Ensure your assay conditions mimic the desired metabolic stress (e.g., hypoxia, low glucose, or lipid depletion) where ACSS2 is often upregulated and essential.[4][5][6] - Titrate the inhibitor concentration to determine the optimal working range for your specific cell line and conditions.
Cell Line-Specific Resistance - Different cell lines exhibit varying levels of dependence on ACSS2. Screen a panel of cell lines to find one with high ACSS2 expression and acetate uptake for initial experiments.[5] - Confirm ACSS2 expression in your target cell line via Western blot or qPCR.[7]
Compensatory Mechanisms - Cells may upregulate alternative pathways to produce acetyl-CoA. For instance, ATP-citrate lyase (ACLY) is another source of cytosolic acetyl-CoA.[8] - Consider measuring the expression of other key metabolic enzymes to understand potential compensatory responses.
Issue: Inconsistent or Irreproducible Results Between Experiments

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Variability in Cell Culture Conditions - Maintain consistent cell passage numbers and seeding densities. - Standardize the duration and level of metabolic stress (e.g., hypoxia chamber oxygen percentage, glucose concentration in media). - Ensure consistent serum concentrations, as low serum can affect fatty acid metabolism and ACSS2 inhibitor efficacy.[4]
Inhibitor Stock and Working Solution Issues - Prepare fresh working dilutions for each experiment from a validated stock solution. - Confirm the solubility of the inhibitor in your culture medium. Some inhibitors may precipitate at higher concentrations.[1]
Assay Timing and Readout Sensitivity - Optimize the time point for your assay readout. The effects of ACSS2 inhibition on cell growth or other phenotypes may take time to manifest. - Ensure your chosen assay is sensitive enough to detect the expected changes.
Issue: Suspected Off-Target Effects

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inhibitor Lacks Specificity - Compare the effects of your inhibitor with those of a structurally different ACSS2 inhibitor. - Use a genetic approach (siRNA or CRISPR/Cas9) to knock down ACSS2 and see if it phenocopies the inhibitor's effects.[4][6] - Test for off-target effects on related enzymes, such as ACSS1 (mitochondrial) and ACSS3.[6] A common method is to use stable isotope tracing with 13C2-acetate and measure its incorporation into citrate, which is synthesized in the mitochondria and thus reflects ACSS1 activity.[6]
Cellular Toxicity Unrelated to ACSS2 Inhibition - Perform a dose-response curve to identify a concentration range that is effective without causing overt cytotoxicity. - Include a negative control (e.g., a vehicle-treated group) and a positive control (e.g., a known cytotoxic agent) in your experiments.

Frequently Asked Questions (FAQs)

1. What is the primary function of ACSS2, and why is it a target in drug development?

ACSS2 (Acyl-coenzyme A synthetase short-chain family member 2) is a cytosolic enzyme that catalyzes the conversion of acetate into acetyl-CoA.[9][10] Acetyl-CoA is a critical metabolite used for various cellular processes, including lipid synthesis and histone acetylation, which regulates gene expression.[9][10] Under metabolic stress conditions such as hypoxia or nutrient deprivation, which are common in the tumor microenvironment, some cancer cells become highly dependent on ACSS2 for survival and proliferation.[4][5][11] This makes ACSS2 an attractive therapeutic target for cancer and other diseases with altered metabolism.[10][12]

2. How do ACSS2 inhibitors work?

ACSS2 inhibitors typically function by blocking the active site of the enzyme, preventing it from converting acetate to acetyl-CoA.[10] This leads to a depletion of the acetyl-CoA pool, which in turn can inhibit fatty acid synthesis, alter gene expression through reduced histone acetylation, and induce metabolic stress, ultimately leading to cell death or growth inhibition in cancer cells that rely on ACSS2.[10]

3. What are some key signaling pathways affected by ACSS2 inhibition?

Inhibition or deletion of ACSS2 has been shown to impact several key signaling pathways, including:

  • HIF-2 Signaling: ACSS2 provides the acetyl-CoA necessary for the acetylation and activation of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor in response to hypoxia.[13][14]

  • AMPK Signaling: The reaction catalyzed by ACSS2 produces AMP, which can activate AMPK, a central regulator of cellular energy homeostasis.[13]

  • PI3K/AKT Pathway: In some cancers, such as renal cell carcinoma, ACSS2 inhibition has been shown to suppress the PI3K/AKT signaling pathway, which is involved in cell growth and survival.[8][13]

  • Hippo Pathway: There is evidence to suggest that ACSS2 may negatively regulate the Hippo pathway, a key tumor suppressor pathway.[7]

4. What experimental conditions are crucial for observing the effects of ACSS2 inhibitors?

The efficacy of ACSS2 inhibitors is often most pronounced under conditions of metabolic stress that mimic the tumor microenvironment.[4] These include:

  • Hypoxia: Low oxygen levels.

  • Low Glucose: Nutrient deprivation.

  • Lipid Depletion: Reduced availability of lipids in the culture medium.[4]

Under these conditions, cancer cells often upregulate ACSS2 expression and become more dependent on acetate as a carbon source.[4][5]

5. How can I verify that my ACSS2 inhibitor is working on-target in my experiment?

To confirm on-target activity, you can perform the following experiments:

  • Stable Isotope Tracing: Use 13C-labeled acetate and measure its incorporation into downstream metabolites like fatty acids using mass spectrometry. A successful ACSS2 inhibitor should block this incorporation.[6]

  • Western Blot Analysis: Check for downstream effects of acetyl-CoA depletion, such as reduced histone acetylation (e.g., on H3K9 or H3K27) or altered expression of proteins in pathways regulated by ACSS2.[7]

  • Rescue Experiments: In an ACSS2 knockdown or knockout cell line, the effects of the inhibitor should be diminished or absent.

Experimental Protocols & Visualizations

Protocol: ACSS2 Enzyme Activity Biochemical Assay

This protocol is a generalized method based on the TransScreener® AMP²/GMP² Assay, which measures the AMP produced by the ACSS2 reaction.

  • Prepare Assay Buffer: A typical buffer may contain 25-30 mM HEPES (pH 7.4), 100-140 mM KCl or NaCl, 2-3 mM MgCl₂, 5 mM DTT, and 0.05% CHAPS.[3][6]

  • Inhibitor Preparation: Serially dilute the ACSS2 inhibitor in 100% DMSO to create a concentration gradient.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human ACSS2 protein to the desired concentration (e.g., 100 nM) in the assay buffer.[3][15]

    • Prepare a substrate mix containing ATP (e.g., 50 µM) and Coenzyme A (e.g., 5 µM) in the assay buffer.[3][6]

  • Assay Plate Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to a 96-well or 384-well plate.

    • Add the diluted ACSS2 enzyme to each well.

    • Initiate the reaction by adding the substrate mix.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Detection:

    • Add the AMP² Detection Mix (containing AMP² Antibody and Tracer) as per the manufacturer's instructions.

    • Incubate for another 30-60 minutes.

  • Readout: Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of AMP produced, and therefore to ACSS2 activity.

Diagrams

ACSS2_Mechanism_of_Action Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 ATP ATP ATP->ACSS2 CoA CoA CoA->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA AMP AMP ACSS2->AMP PPi Pyrophosphate ACSS2->PPi Acss2_IN_1 ACSS2 Inhibitor Acss2_IN_1->ACSS2 Inhibits Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation

Caption: Mechanism of ACSS2 and its inhibition.

ACSS2_HIF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_cyto Acetate ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto Acetyl_CoA_cyto Acetyl-CoA ACSS2_cyto->Acetyl_CoA_cyto ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocates under stress (e.g., hypoxia) Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc CBP CBP (Acetyltransferase) Acetyl_CoA_nuc->CBP donates acetyl group HIF2a_inactive HIF-2α (Inactive) CBP->HIF2a_inactive acetylates HIF2a_active HIF-2α-Ac (Active) Target_Genes Hypoxia Response Target Genes HIF2a_active->Target_Genes activates transcription Acss2_IN_1 ACSS2 Inhibitor Acss2_IN_1->ACSS2_nuc Inhibits

Caption: ACSS2's role in the HIF-2 signaling pathway.

Experimental_Workflow_Troubleshooting start Start Experiment with ACSS2 Inhibitor assay Perform Cell-Based Assay (e.g., Viability, Migration) start->assay results Analyze Results assay->results expected Expected Outcome (e.g., Reduced Viability) results->expected Yes unexpected Unexpected Outcome (e.g., No Effect) results->unexpected No troubleshoot Troubleshoot Potential Issues unexpected->troubleshoot check_inhibitor Check Inhibitor Stability & Concentration troubleshoot->check_inhibitor check_conditions Verify Assay Conditions (Hypoxia, Nutrients) troubleshoot->check_conditions check_cells Confirm ACSS2 Expression in Cell Line troubleshoot->check_cells re_run Re-run Experiment check_inhibitor->re_run check_conditions->re_run check_cells->re_run

References

ensuring reproducibility in Acss2-IN-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acss2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their studies using this potent ACSS2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

1. Compound Solubility and Preparation

  • Q: How do I dissolve this compound for in vitro experiments?

    • A: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro studies, prepare a stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Subsequent dilutions to the final working concentration should be made in your cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock to the medium and mix thoroughly.

  • Q: My this compound precipitated in the cell culture medium. What should I do?

    • A: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in the aqueous medium is exceeded.

      • Troubleshooting Steps:

        • Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%, to minimize solvent-induced toxicity and solubility issues.

        • When diluting the DMSO stock, add it to the medium while vortexing or mixing to ensure rapid and even dispersion.

        • If precipitation persists, consider preparing a fresh, lower-concentration stock solution or using a different formulation if compatible with your experimental setup.

  • Q: What is a suitable vehicle for in vivo administration of this compound?

    • A: For in vivo studies, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection). A common formulation involves dissolving the compound in a mixture of solvents. One such formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Another option is a suspension in 10% DMSO and 90% corn oil.[1] Always ensure the final solution is homogenous before administration.

2. Experimental Design and Reproducibility

  • Q: I am not observing the expected phenotype (e.g., decreased cell viability) after this compound treatment. What could be the reason?

    • A: The effect of ACSS2 inhibition is often more pronounced under conditions of metabolic stress where cells are more reliant on acetate metabolism.[2][3][4]

      • Troubleshooting Steps:

        • Metabolic Stress Conditions: Culture your cells in low glucose, low serum, or hypoxic conditions to mimic the tumor microenvironment and enhance their dependence on ACSS2.[2][3]

        • Cell Line Selection: The expression of ACSS2 can vary significantly between cell lines.[3] Use cell lines with high endogenous ACSS2 expression for more robust effects. You can check ACSS2 expression levels via western blot or by consulting databases like the Cancer Cell Line Encyclopedia (CCLE).

        • Dose and Duration: Optimize the concentration and duration of this compound treatment. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.

        • Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded. If in doubt, obtain a fresh batch from a reputable supplier.

  • Q: How can I confirm that this compound is hitting its target in my cells?

    • A: Target engagement can be confirmed by observing downstream effects of ACSS2 inhibition.

      • Verification Methods:

        • Western Blot: A key downstream effect of ACSS2 inhibition is a decrease in histone acetylation, as ACSS2 provides the acetyl-CoA for this process in the nucleus.[5][6] You can perform a western blot to check the levels of acetylated histones (e.g., pan-acetyl-lysine or specific marks like H3K27ac).

        • Metabolic Tracing: Use stable isotope-labeled acetate (e.g., 13C-acetate) to trace its incorporation into lipids. Treatment with this compound should significantly reduce the labeling of fatty acids.[7]

3. Off-Target Effects and Specificity

  • Q: How specific is this compound for ACSS2 over other acetyl-CoA synthetases like ACSS1?

    • A: this compound is a potent and specific inhibitor of ACSS2.[8] However, it is good practice to consider potential off-target effects. One way to assess specificity in your cellular model is to perform rescue experiments. For example, supplementing cells with a downstream metabolite like acetyl-CoA (if cell permeable) or observing if a phenotype can be rescued by overexpressing a resistant ACSS2 mutant could provide evidence for on-target activity. Another approach is to use structurally different ACSS2 inhibitors to see if they produce the same phenotype.

Quantitative Data Summary

ParameterValueCell Line/ConditionsSource
IC50 (In Vitro) 0.01 nM to <1 nMNot specified[9]
~0.6 µMCell-free assay[8]
5.5 µM (Histone Acetylation)HepG2[1]
6.8 µM (Lipid Incorporation)HepG2[1]
Solubility (DMSO) ≥ 15 mg/mL (~36.53 mM)[8]
Storage (Powder) -20°C for up to 2 years[10]
Storage (in DMSO) -80°C for up to 6 months[10]

Detailed Experimental Protocols

1. Cell Viability Assay (MTT/MTS)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[11][12]

    • Measurement:

      • For MTT, add the solubilization solution to dissolve the formazan crystals and read the absorbance at ~570 nm.[11]

      • For MTS, read the absorbance directly at ~490 nm.[13]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Histone Acetylation

This protocol provides a general workflow for assessing changes in histone acetylation following this compound treatment.

  • Materials:

    • 6-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-pan-acetyl-lysine, anti-H3K27ac, and a loading control like anti-Histone H3)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound and a vehicle control for the desired time. After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14][15][16][17][18]

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone loading control.

Visualizations

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Acetyl_CoA_cyto Acetyl-CoA Acetate_cyto->Acetyl_CoA_cyto ACSS2 ACSS2_cyto ACSS2 ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Translocation (Metabolic Stress) Lipid_Synthesis Lipid Synthesis Acetyl_CoA_cyto->Lipid_Synthesis Acss2_IN_1 This compound Acss2_IN_1->ACSS2_cyto Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc Acetate Acetylated_Histones Acetylated Histones Acetyl_CoA_nuc->Acetylated_Histones HATs Histones Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: ACSS2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (Select appropriate cell line) treatment Treat Cells with this compound (Include vehicle control and dose-response) cell_culture->treatment compound_prep Prepare this compound Stock (in DMSO) compound_prep->treatment incubation Incubate (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability western Western Blot (e.g., for Acetyl-Histones) incubation->western metabolomics Metabolic Tracing (e.g., 13C-Acetate) incubation->metabolomics ic50 Determine IC50 viability->ic50 target_engagement Confirm Target Engagement western->target_engagement metabolomics->target_engagement phenotype Analyze Phenotype ic50->phenotype target_engagement->phenotype

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_conditions Experimental Conditions cluster_target Target Engagement cluster_solution Solutions start No/Weak Phenotype Observed check_compound Compound Integrity? (Fresh stock, proper storage) start->check_compound check_dose Dose & Duration? (Optimized IC50 and time course?) check_compound->check_dose Yes solution_compound Use fresh compound stock check_compound->solution_compound No check_cells Cell Line Appropriate? (High ACSS2 expression?) check_dose->check_cells Yes solution_dose Perform dose-response/ time-course experiment check_dose->solution_dose No metabolic_stress Induce Metabolic Stress? (Low glucose/serum, hypoxia) check_cells->metabolic_stress Yes solution_cells Switch to high ACSS2 expressing cell line check_cells->solution_cells No confirm_target Confirm Target Engagement? (Western for p-Histone, Tracing) metabolic_stress->confirm_target Yes solution_stress Apply metabolic stress conditions metabolic_stress->solution_stress No solution_target Perform target validation experiments confirm_target->solution_target No

Caption: Troubleshooting Logic for this compound Experiments.

References

Validation & Comparative

Acss2-IN-1: A Comparative Guide to a Potent ACSS2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Acss2-IN-1 and other key Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. The following sections detail the inhibitory performance of these compounds, supported by experimental data and protocols, to validate their efficacy in targeting ACSS2.

ACSS2 is a critical enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1] Under conditions of metabolic stress, such as hypoxia or low glucose, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source, promoting tumor growth and survival.[2][3][4] This dependency makes ACSS2 an attractive therapeutic target in oncology. This guide focuses on this compound and compares its inhibitory effects with other notable ACSS2 inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of this compound and other tool compounds against ACSS2 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetIC50 (in vitro)Cell-Based Assay PerformanceKey Characteristics
This compound ACSS20.01 nM to <1 nM[5]Potent inhibition of ACSS2-dependent processes.High potency inhibitor developed for cancer research.[5]
VY-3-135 ACSS244 nM[6][7][8][9][10]Effectively blocks acetate-dependent fatty acid synthesis.[7]Orally active and specific to ACSS2 over ACSS1 and ACSS3.[6][7]
Ac-CoA Synthase Inhibitor 1 ACSS20.6 µM (600 nM)[1][3]Inhibits cellular acetate uptake into lipids and histones (IC50 ~5-7 µM).[1][11]Reversible inhibitor.[1]
AD-5584 ACSS2High nanomolar range[12]Significantly reduces lipid storage and colony formation; induces cell death.[12][13][14]Brain-permeable.[12][13]
AD-8007 ACSS2High nanomolar range[12]Significantly reduces lipid storage and colony formation; induces cell death.[14][15][16]Brain-permeable.[15][16]

Signaling Pathways and Experimental Workflows

To understand the context of ACSS2 inhibition, it is crucial to visualize the enzyme's role in cellular pathways and the general workflow for validating inhibitors.

ACSS2 Signaling Pathway

ACSS2 is a key node in cellular metabolism, particularly under stress conditions. It converts acetate to acetyl-CoA, which then fuels lipid synthesis for membrane production and provides the acetyl group for histone acetylation, leading to epigenetic regulation of gene expression. These processes are critical for cancer cell proliferation and survival.

ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis (Fatty Acids, Cholesterol) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Gene Expression (Proliferation, Survival) Histone_Acetylation->Gene_Expression Acss2_IN_1 This compound Acss2_IN_1->ACSS2

ACSS2 metabolic and signaling pathway.
Experimental Workflow for ACSS2 Inhibitor Validation

The validation of an ACSS2 inhibitor like this compound typically follows a multi-step process, starting from a biochemical assay to confirm direct enzyme inhibition, followed by cell-based assays to assess its effect in a biological context, and culminating in in vivo studies to evaluate its therapeutic potential.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Determine IC50 Cell_Assay Cell-Based Assay (e.g., 13C-Acetate Tracing) Measure inhibition of lipid synthesis Biochemical_Assay->Cell_Assay Confirm Target Engagement Cell_Free_Assay Recombinant ACSS2 Enzyme + Inhibitor Cell_Free_Assay->Biochemical_Assay In_Vivo_Study In Vivo Study (e.g., Xenograft Model) Assess tumor growth inhibition Cell_Assay->In_Vivo_Study Evaluate Therapeutic Efficacy Cancer_Cells Cancer Cell Lines + Inhibitor Cancer_Cells->Cell_Assay Animal_Model Animal Model + Inhibitor Animal_Model->In_Vivo_Study

General workflow for ACSS2 inhibitor validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess ACSS2 inhibition.

In Vitro Biochemical Assay for ACSS2 Activity

This assay measures the direct inhibition of recombinant ACSS2 enzyme activity.

  • Principle: The enzymatic reaction of ACSS2 produces AMP as a byproduct. A fluorescence polarization (FP)-based assay, such as the TranScreener AMP²/GMP² Assay, can be used to detect AMP production.[2][12] The binding of a fluorescently labeled AMP tracer to an AMP-specific antibody results in a high FP signal. In the presence of AMP produced by ACSS2, the tracer is displaced, leading to a decrease in the FP signal.

  • Protocol Outline:

    • Recombinant human ACSS2 enzyme is incubated in an assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS).[12]

    • A substrate mix containing ATP and Coenzyme A is added to initiate the reaction.[12]

    • The inhibitor (e.g., this compound) at varying concentrations is added to the reaction mixture.

    • After incubation, the AMP detection mixture (AMP tracer and antibody) is added.

    • The fluorescence polarization is measured using a suitable plate reader.

    • The data is normalized to controls (no enzyme for 100% inhibition, DMSO for 0% inhibition) and the IC50 value is calculated by fitting the data to a dose-response curve.[2]

Cell-Based Acetate Utilization Assay

This assay determines the inhibitor's ability to block ACSS2 activity within a cellular context by tracking the metabolic fate of acetate.

  • Principle: Cells are incubated with a stable isotope-labeled acetate (e.g., ¹³C-acetate). The incorporation of the ¹³C label into downstream metabolites, such as fatty acids (e.g., palmitate), is measured by mass spectrometry. A reduction in ¹³C-labeled palmitate in the presence of an ACSS2 inhibitor indicates on-target activity.[2]

  • Protocol Outline:

    • Cancer cells with high ACSS2 expression are cultured under relevant conditions (e.g., hypoxia and low serum) to mimic the tumor microenvironment.[2]

    • Cells are treated with the ACSS2 inhibitor at various concentrations or a vehicle control (DMSO).

    • ¹³C-labeled acetate is added to the culture medium.

    • After a defined incubation period, cellular lipids are extracted.

    • The fractional enrichment of ¹³C in palmitate is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • The reduction in acetate incorporation into lipids is calculated relative to the vehicle-treated control.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the anti-tumor efficacy of the ACSS2 inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors (xenograft model). The mice are then treated with the ACSS2 inhibitor, and the effect on tumor growth is monitored over time.[4]

  • Protocol Outline:

    • A suspension of human cancer cells (e.g., breast cancer cell line MDA-MB-468) is subcutaneously injected into nude mice.[4]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the ACSS2 inhibitor (e.g., administered by oral gavage or intraperitoneal injection), while the control group receives a vehicle.[7]

    • Tumor volume is measured regularly (e.g., with calipers) throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry) to confirm target engagement.

References

A Comparative Guide to ACSS2 Inhibitors: Acss2-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism and epigenetic regulation, Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical therapeutic target.[1][2] This enzyme plays a pivotal role in converting acetate into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, particularly in nutrient-stressed tumor microenvironments.[1] The inhibition of ACSS2 presents a promising strategy to disrupt these pathways and impede tumor growth.[3] This guide provides a comprehensive comparison of Acss2-IN-1 (also known as VY-3-135) with other notable ACSS2 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Performance Comparison of ACSS2 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected ACSS2 inhibitors.

InhibitorSynonymIC50 (ACSS2)SelectivityIn Vivo EfficacyKey Features
This compound VY-3-13544 nM[4][5][6][7]Specific for ACSS2; does not inhibit ACSS1 or ACSS3[4][5]Inhibits triple-negative breast cancer (TNBC) tumor growth in mouse models with high ACSS2 expression.[4][8]Potent, orally active, and stable.[4]
VY-3-249 -~1 µM[3][9][10]Selective for ACSS2.Reduces clonogenic survival in breast cancer brain metastasis (BCBM) cells.[11]Precursor to VY-3-135 with lower potency.[10]
AD-5584 -High nanomolar range[10][11]Selective for ACSS2.Reduces tumor growth in ex vivo brain slice models of BCBM.[11][12]Brain-penetrant.[13][14]
AD-8007 -High nanomolar range[10][11]Selective for ACSS2.Reduces tumor burden and extends survival in in-vivo BCBM models; synergizes with radiation.[11][12][15]Brain-penetrant.[14][16][17]
MTB-9655 ACSS2-IN-20.15 nM (biochemical), 3 nM (cellular EC50)[18][19]Over 1000-fold selective for ACSS2 over ACSS1.[20]Anti-tumor efficacy in xenograft models after oral administration.[20]First oral ACSS2 inhibitor to enter Phase I clinical trials.[10][11][12]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for these ACSS2 inhibitors predominantly relies on a fluorescence polarization-based assay that measures the conversion of ATP to AMP, a byproduct of the acetyl-CoA synthesis reaction.

ACSS2 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the potency of inhibitors against ACSS2 enzymatic activity.

Principle: This assay quantifies the generation of AMP, which is directly proportional to ACSS2 activity. A fluorescently labeled AMP tracer and a specific antibody are used. In the absence of inhibition, ACSS2 produces AMP, which displaces the tracer from the antibody, resulting in a low fluorescence polarization signal. In the presence of an inhibitor, ACSS2 activity is reduced, leading to less AMP production, allowing the tracer to remain bound to the antibody and emitting a high polarization signal.

Materials:

  • Recombinant human ACSS2 enzyme

  • ATP

  • Coenzyme A (CoA)

  • Acetate

  • Assay Buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS)

  • Test inhibitors (e.g., this compound)

  • TranScreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and tracer)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing the ACSS2 enzyme in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding a substrate mixture of ATP, CoA, and acetate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the TranScreener® detection mix, which includes the AMP/GMP antibody and the fluorescent tracer.

  • Incubate for a further period (e.g., 60-90 minutes) to allow the antibody-tracer binding to reach equilibrium.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving ACSS2 and a typical experimental workflow for evaluating ACSS2 inhibitors.

Caption: ACSS2 signaling in cellular metabolism and gene regulation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome biochem_assay Biochemical Assay (Fluorescence Polarization) cell_based_assay Cell-Based Assay (e.g., [14C]-acetate incorporation) biochem_assay->cell_based_assay selectivity_assay Selectivity Profiling (vs. ACSS1, ACSS3) cell_based_assay->selectivity_assay pk_studies Pharmacokinetic Studies selectivity_assay->pk_studies Lead Candidate Selection efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies toxicity_studies Toxicity Assessment efficacy_studies->toxicity_studies data_analysis Data Analysis (IC50, Efficacy, Safety) toxicity_studies->data_analysis clinical_candidate Clinical Candidate Nomination data_analysis->clinical_candidate

Caption: Workflow for the evaluation of ACSS2 inhibitors.

References

A Comparative Guide: Acss2-IN-1 Versus Genetic Knockdown of ACSS2 for Investigating Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the use of the pharmacological inhibitor Acss2-IN-1 and genetic knockdown techniques for the study of Acetyl-CoA Synthetase 2 (ACSS2). We present experimental data, detailed protocols, and visual diagrams to assist researchers in selecting the most appropriate method for their specific research needs.

Introduction to ACSS2

Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1][2][3] This function is vital for de novo lipid synthesis and histone acetylation, particularly in cancer cells under metabolic stress, such as hypoxia and nutrient deprivation.[1][2][4] Given its role in tumor progression and cell survival, ACSS2 has emerged as a significant target in cancer research and drug development.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown

This compound is a small molecule inhibitor that directly targets the enzymatic activity of ACSS2.[5] By binding to the enzyme, it prevents the conversion of acetate to acetyl-CoA, leading to a rapid but often reversible depletion of the ACSS2-dependent acetyl-CoA pool.

Genetic knockdown , typically achieved through short hairpin RNA (shRNA) or small interfering RNA (siRNA), targets the ACSS2 mRNA for degradation, thereby preventing the synthesis of the ACSS2 protein.[6][7] This approach leads to a sustained, and in the case of stable shRNA expression, a long-term reduction in ACSS2 protein levels.

Comparative Data Presentation

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the effects of this compound and genetic knockdown of ACSS2.

Table 1: Effects on Acetyl-CoA and Histone Acetylation

ParameterThis compoundGenetic Knockdown of ACSS2Reference
Nuclear Acetyl-CoA Levels Reduced by ~25%Reduced by ~19%[8][9][10]
Histone H3 Lysine 9 (H3K9) Acetylation ReducedReduced[8][9][10]
Histone H3 Lysine 27 (H3K27) Acetylation ReducedReduced[8][9][10]
Acetate-dependent Lipid Synthesis DecreasedDecreased[11]

Table 2: Cellular Phenotypes

PhenotypeThis compoundGenetic Knockdown of ACSS2Reference
Cell Viability Loss of viability, particularly in resistant cellsReduced proliferative capacity and loss of viability[1]
Cell Migration and Invasion Not explicitly statedInhibited in renal cell carcinoma and esophageal cancer[1][6]
Tumor Growth in vivo Inhibited growth of triple-negative breast cancer xenograftsReduced tumor growth in melanoma and breast cancer xenografts[5][12]
Gene Expression Reduction of differentiation-induced neuronal genesAltered expression of genes involved in metabolism and cell identity[7][8]

Experimental Protocols

This compound Treatment in Cell Culture

Objective: To pharmacologically inhibit ACSS2 activity in cultured cells.

Materials:

  • This compound (e.g., VY-3-135)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.

  • Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Typical working concentrations can range from 1 µM to 10 µM, but should be optimized for each cell line and experimental endpoint. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells with the this compound containing medium for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be harvested for downstream analyses such as Western blotting, RT-qPCR, metabolic assays, or cell viability assays.

Genetic Knockdown of ACSS2 using shRNA

Objective: To achieve stable knockdown of ACSS2 expression in cultured cells.

Materials:

  • Lentiviral particles carrying shRNA constructs targeting human ACSS2 (and a non-targeting scramble control)

  • HEK293T cells for lentivirus production (if producing virus in-house)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target cells for transduction

  • Polybrene

  • Puromycin for selection

Protocol:

  • Lentivirus Production (if applicable): Co-transfect HEK293T cells with the shRNA-expressing plasmid and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Seed target cells in a 6-well plate. On the following day, replace the medium with fresh medium containing lentiviral particles and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate the cells with the virus for 24-48 hours.

  • Selection: After transduction, replace the virus-containing medium with fresh medium containing a predetermined optimal concentration of puromycin to select for cells that have successfully integrated the shRNA construct.

  • Expansion and Validation: Expand the puromycin-resistant cell population. Validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels. A knockdown of 70% or more is generally considered successful.[13]

Mandatory Visualizations

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Substrate Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Catalyzes Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits shRNA_siRNA shRNA/siRNA ACSS2_mRNA ACSS2 mRNA shRNA_siRNA->ACSS2_mRNA Degrades ACSS2_mRNA->ACSS2 Translates to

Caption: ACSS2 signaling pathway and points of intervention.

Experimental_Workflow cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown A1 Seed Cells A2 Treat with this compound (or Vehicle) A1->A2 A3 Incubate (24-72h) A2->A3 A4 Harvest & Analyze A3->A4 B1 Transduce Cells with shRNA Lentivirus B2 Select with Puromycin B1->B2 B3 Expand Stable Cell Line B2->B3 B4 Validate Knockdown (qPCR/Western) B3->B4 B5 Perform Experiment B4->B5

Caption: General experimental workflows for this compound and shRNA knockdown.

Conclusion: Choosing the Right Tool

The choice between this compound and genetic knockdown of ACSS2 depends on the specific research question and experimental context.

This compound is advantageous for:

  • Acute and transient inhibition: Its effects are rapid and can be reversed upon removal of the compound, allowing for the study of immediate cellular responses to ACSS2 inhibition.

  • Dose-dependent studies: The level of inhibition can be easily titrated by varying the concentration of the inhibitor.

  • In vivo studies: Small molecule inhibitors are often more readily applicable for in vivo experiments in animal models.

Genetic knockdown is preferred for:

  • Long-term and stable suppression: It is ideal for studying the chronic effects of ACSS2 loss.

  • High specificity: When properly validated, shRNA/siRNA can provide a highly specific means of targeting ACSS2, minimizing off-target effects that can sometimes be a concern with small molecule inhibitors.

  • Investigating developmental or differentiation processes: Stable knockdown allows for the examination of ACSS2's role over extended periods of cellular change.

Ultimately, a comprehensive understanding of ACSS2 function can be achieved by employing both pharmacological and genetic approaches, as the data from each method can be used to validate and complement the findings of the other.

References

Comparative Analysis of ACSS2 Inhibitors in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Acetyl-CoA Synthetase 2 (ACSS2) inhibitors in various cancer models. As cancer cells often exhibit metabolic reprogramming to sustain their rapid growth and survival in nutrient-poor tumor microenvironments, targeting metabolic enzymes like ACSS2 has emerged as a promising therapeutic strategy. ACSS2 plays a crucial role in converting acetate into acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, thereby supporting tumor growth and adaptation to stress.[1][2] This guide will delve into the performance of several key ACSS2 inhibitors, comparing their efficacy across different cancer types and providing supporting experimental data and protocols. For the purpose of this guide, "Acss2-IN-1" will be represented by a class of well-characterized ACSS2 inhibitors, including MTB-9655, VY-3-135, AD-5584, and AD-8007.

Mechanism of Action of ACSS2 Inhibitors

ACSS2 inhibitors function by blocking the enzymatic activity of ACSS2, thereby preventing the conversion of acetate to acetyl-CoA. This disruption of a key metabolic pathway has several downstream effects that are detrimental to cancer cells:

  • Inhibition of Lipid Synthesis: Cancer cells rely on de novo lipid synthesis for the formation of cell membranes and signaling molecules. By depleting the acetyl-CoA pool, ACSS2 inhibitors impair the production of fatty acids, which can lead to reduced cell proliferation and survival.[3][4][5][6]

  • Alteration of Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, an epigenetic modification that plays a crucial role in gene expression. Inhibition of ACSS2 can lead to changes in histone acetylation patterns, affecting the expression of genes involved in cancer progression.[2]

  • Impairment of Hypoxia Response: Under hypoxic conditions, often found in solid tumors, cancer cells become heavily dependent on ACSS2 for survival. ACSS2 provides acetyl-CoA for the acetylation and stabilization of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor that promotes adaptation to low oxygen levels. By inhibiting ACSS2, the HIF-2α stress signaling pathway is disrupted.[7][8][9]

Comparative Efficacy of ACSS2 Inhibitors

The following tables summarize the quantitative data on the efficacy of representative ACSS2 inhibitors in various cancer models.

InhibitorCancer ModelAssay TypeEfficacy MetricValueReference
MTB-9655 Solid TumorsBiochemical AssayIC500.15 nM[10]
Solid TumorsCellular AssayEC503 nM[10]
Colorectal, Breast, Lung CancerXenograft ModelsAnti-tumor effectsObserved[10]
Ovarian, Breast CancerPDX ModelsCombination effect with cisplatin and gemcitabineSignificant[4]
VY-3-135 ACSS2 EnzymeBiochemical AssayIC5044 nM[5][6]
Triple-Negative Breast Cancer (MDA-MB-468)Xenograft ModelTumor Growth InhibitionRepressed tumor growth[11]
Breast Cancer (BT474)Xenograft ModelTumor Growth InhibitionCompletely abrogated tumor growth[11]
Mouse Triple-Negative Breast Cancer (ACSS2-high)Xenograft ModelTumor Growth InhibitionSignificant decrease[12]
AD-5584 & AD-8007 Breast Cancer Brain Metastasis (BCBM)In vitroCell SurvivalSignificant reduction[13]
Breast Cancer Brain Metastasis (BCBM)Ex vivo Brain-Tumor SliceTumor GrowthReduced pre-formed tumors[13]
Breast Cancer Brain Metastasis (BCBM)In vivoTumor Burden & SurvivalReduced tumor burden and extended survival (AD-8007)[13][14]

Comparison with Alternative Therapies: FASN Inhibitors

Fatty Acid Synthase (FASN) is another key enzyme in the de novo lipogenesis pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Like ACSS2, FASN is often overexpressed in cancer cells and is a target for cancer therapy.

FeatureACSS2 InhibitorsFASN Inhibitors
Target Acetyl-CoA Synthetase 2Fatty Acid Synthase
Mechanism Blocks conversion of acetate to acetyl-CoA, affecting both lipid synthesis and histone acetylation.Blocks the final steps of fatty acid synthesis.
Examples MTB-9655, VY-3-135, AD-5584, AD-8007TVB-2640, C75, Orlistat
Preclinical Efficacy Demonstrated in a wide range of cancers including breast, lung, colorectal, ovarian, and brain metastases.[4][10][11][14]Shown to be effective in various cancers such as breast, ovarian, and colorectal cancer.[1][15]
Clinical Status MTB-9655 is in Phase 1 clinical trials.[10]TVB-2640 has been evaluated in Phase 1 clinical trials.[16]

While both classes of inhibitors target lipid metabolism, ACSS2 inhibitors have the additional effect of modulating histone acetylation, which could offer a broader therapeutic window and potentially overcome resistance mechanisms that might develop against FASN inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on ACSS2 in melanoma.[14]

  • Seed 5,000 cells per well in 96-well plates and allow them to adhere overnight.

  • Treat cells with the ACSS2 inhibitor at various concentrations.

  • Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Model

This is a general protocol for establishing and evaluating the efficacy of ACSS2 inhibitors in xenograft models.[17][18][19][20]

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the ACSS2 inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Measurement of Intracellular Acetyl-CoA Levels

This protocol is based on commercially available kits and published methods.[21][22][23][24][25]

  • Culture cells to the desired confluency and treat with the ACSS2 inhibitor.

  • Harvest cells by scraping and wash with cold PBS.

  • Lyse the cells using an appropriate extraction buffer provided in a commercial acetyl-CoA assay kit.

  • Deproteinize the cell lysate, for example, by perchloric acid precipitation followed by neutralization with potassium hydroxide.

  • Use the deproteinized supernatant for the acetyl-CoA assay following the manufacturer's instructions. The assay typically involves an enzymatic reaction that generates a product (e.g., NADH) that can be measured colorimetrically or fluorometrically.

  • Normalize the acetyl-CoA levels to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Histone Acetylation Assay

This is a general protocol for a colorimetric ELISA-based histone acetylation assay.[10][26][27][28]

  • Extract histones from treated and untreated cells using a histone extraction kit or a suitable protocol involving cell lysis and acid extraction.

  • Coat a microplate with the extracted histones.

  • Block non-specific binding sites.

  • Incubate with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3).

  • Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chromogenic HRP substrate (e.g., TMB) and allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantify the level of histone acetylation by comparing the absorbance of the samples to a standard curve generated with a known amount of acetylated histone.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mechanism of Action of ACSS2 Inhibitors

Experimental_Workflow_Xenograft start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint analysis Histology, Biomarker Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

In Vivo Xenograft Model Workflow

Conclusion

Targeting ACSS2 presents a compelling strategy for cancer therapy due to its central role in tumor cell metabolism and adaptation to stress. The preclinical data for various ACSS2 inhibitors, such as MTB-9655, VY-3-135, and the brain-penetrant AD-5584 and AD-8007, demonstrate significant anti-tumor activity across a range of cancer models, including challenging indications like breast cancer brain metastases. The dual mechanism of inhibiting lipid synthesis and modulating histone acetylation may offer advantages over other metabolic inhibitors. As ACSS2 inhibitors progress through clinical trials, they hold the potential to become a valuable addition to the arsenal of targeted cancer therapies. Further research is warranted to identify predictive biomarkers for patient stratification and to explore combination strategies with other anti-cancer agents.

References

A Head-to-Head Battle for Metabolic Supremacy: Acss2-IN-1 Versus Other Metabolic Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer metabolism, tumor cells exhibit remarkable adaptability, rewiring their metabolic pathways to fuel relentless growth and survival. This dependency on altered metabolism presents a promising therapeutic window. Among the emerging class of metabolic inhibitors, those targeting Acetyl-CoA Synthetase 2 (ACSS2) are gaining significant attention. This guide provides a comprehensive comparison of Acss2-IN-1, a representative ACSS2 inhibitor, with other key metabolic inhibitors used in cancer therapy, supported by experimental data and detailed protocols.

Executive Summary

Cancer cells, often thriving in nutrient-deprived and hypoxic microenvironments, scavenge alternative fuel sources. One such source is acetate, which is converted to the central metabolic intermediate, acetyl-CoA, by the enzyme ACSS2.[1][2] This acetyl-CoA is crucial for lipid synthesis and histone acetylation, thereby supporting tumor growth and gene expression.[3][4] this compound and other ACSS2 inhibitors block this vital pathway, leading to metabolic stress and inhibition of tumor progression.[2][5] This guide compares the efficacy and mechanisms of ACSS2 inhibition with other prominent metabolic targeting strategies, including the inhibition of fatty acid synthesis (FASN inhibitors), glutaminolysis (glutaminase inhibitors), and the Warburg effect (glycolysis inhibitors).

Comparative Performance of Metabolic Inhibitors

The following tables summarize the performance of this compound and other representative metabolic inhibitors based on available preclinical data. It is important to note that these data are collated from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Efficacy of Metabolic Inhibitors in Cancer Cell Lines

Inhibitor ClassRepresentative InhibitorTargetCancer Cell LineIC50Reference
ACSS2 Inhibitor VY-3-135ACSS2MDA-MB-468 (Breast)~10 nM[6]
SKBr3 (Breast)Not specified[6]
BT474 (Breast)Not specified[6]
FASN Inhibitor TVB-2640Fatty Acid Synthase (FASN)Various solid tumorsNot specified[3]
Glutaminase Inhibitor CB-839 (Telaglenastat)Glutaminase (GLS1)HG-3 (CLL)~10 nM (glutamate reduction)[7]
MEC-1 (CLL)~1 µM (glutamate reduction)[7]
Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG)HexokinasesVariousCell-type dependentNot specified

Table 2: In Vivo Efficacy of Metabolic Inhibitors in Xenograft Models

Inhibitor ClassRepresentative InhibitorCancer ModelDosing RegimenTumor Growth InhibitionReference
ACSS2 Inhibitor VY-3-135MDA-MB-231 (Breast Cancer)Not specifiedSignificant reduction[5]
VY-3-135Brpkp110 (TNBC)Not specifiedStrong inhibition, some regression[2]
FASN Inhibitor TVB-2640Ovarian Cancer XenograftNot specifiedNot specifiedNot specified
Glutaminase Inhibitor CB-839 (Telaglenastat)CAL-27 (HNSCC)Not specifiedSignificant reduction (with IR)[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and combination therapies.

ACSS2 Signaling Pathway

Under metabolic stress, such as hypoxia or low glucose, cancer cells upregulate ACSS2.[1] ACSS2 converts acetate into acetyl-CoA, which is then utilized for two primary purposes: de novo lipid synthesis, essential for membrane production in rapidly dividing cells, and histone acetylation in the nucleus, which regulates the expression of genes involved in stress adaptation and survival.[3][4]

ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth Acss2_IN_1 This compound Acss2_IN_1->ACSS2

ACSS2 signaling pathway and the inhibitory action of this compound.
FASN Signaling Pathway

Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis. In many cancers, the expression and activity of FASN are significantly upregulated.[9] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This pathway is downstream of oncogenic signaling pathways like PI3K/AKT.[9]

FASN_Pathway PI3K_AKT PI3K/AKT Pathway FASN FASN PI3K_AKT->FASN Upregulates AcetylCoA AcetylCoA AcetylCoA->FASN Palmitate Palmitate FASN->Palmitate Membrane_Synthesis Membrane Synthesis & Signaling Lipids Palmitate->Membrane_Synthesis Tumor_Growth Tumor Growth & Proliferation Membrane_Synthesis->Tumor_Growth FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640) FASN_Inhibitor->FASN

FASN signaling pathway and its inhibition.
Glutaminolysis Pathway

Many cancer cells are "addicted" to glutamine, which they utilize through a process called glutaminolysis.[10] Glutamine is converted to glutamate by glutaminase (GLS) and then to α-ketoglutarate, which enters the TCA cycle to support energy production and biosynthesis.[11]

Glutaminolysis_Pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate GLS->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle Biosynthesis Biosynthesis (e.g., nucleotides, amino acids) TCA_Cycle->Biosynthesis Tumor_Growth Tumor Growth & Proliferation Biosynthesis->Tumor_Growth Glutaminase_Inhibitor Glutaminase Inhibitor (e.g., CB-839) Glutaminase_Inhibitor->GLS Warburg_Effect Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate (High rate) TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle (Reduced flux) Oncogenic_Signaling Oncogenic Signaling (e.g., PI3K/Akt, Myc) Oncogenic_Signaling->Glycolysis Upregulates Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis_Inhibitor->Glycolysis

References

On-Target Activity of Acss2-IN-1 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acss2-IN-1 (also known as VY-3-135) with other novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, focusing on the confirmation of their on-target activity in vivo. The data presented is compiled from preclinical studies and aims to assist researchers in selecting the most appropriate tool compound for their in vivo experiments.

Executive Summary

ACSS2 is a critical enzyme in cancer metabolism, converting acetate into acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, particularly under nutrient-poor conditions found in the tumor microenvironment.[1] Inhibition of ACSS2 is a promising therapeutic strategy for various cancers. This guide focuses on this compound (VY-3-135), a potent and specific ACSS2 inhibitor, and compares its performance with emerging alternatives such as AD-5584 and AD-8007. The on-target activity of these inhibitors is a crucial parameter for in vivo studies, and this guide provides available data and detailed experimental protocols to assess this activity.

Comparison of Acss2 Inhibitors

The following table summarizes the available data on the in vivo performance of this compound and its alternatives.

FeatureThis compound (VY-3-135)AD-5584AD-8007CRD1400
In Vivo On-Target Activity Confirmation Yes, confirmed by 13C2-acetate stable isotope tracing.[2]In vitro data available, in vivo on-target activity inferred from downstream effects.[3]In vitro data available, in vivo on-target activity inferred from downstream effects.[3]In vivo activity demonstrated by tumor growth inhibition.[4]
In Vivo Efficacy Significant inhibition of tumor growth in immune-competent mouse models of breast cancer.[2][5]Demonstrated reduction of breast cancer brain metastasis tumor growth in vivo.[3]Reduced tumor burden and extended survival in a breast cancer brain metastasis model.[3]Potent inhibition of tumor cell growth in xenograft models.[4]
Brain Permeability Not predicted to cross the blood-brain barrier (BBB).[6]Predicted and shown to have significantly higher brain penetration compared to VY-3-135.[6]Predicted and shown to have significantly higher brain penetration compared to VY-3-135.[6]Not specified.
In Vitro Potency Potent inhibitor of ACSS2.[5]Validated binding affinity for ACSS2.[3]Validated binding affinity for ACSS2.[3]Low nanomolar potency.[4]
Selectivity Does not affect the activity of ACSS1.[2]Specific for ACSS2.[3]Specific for ACSS2.[3]Specific for ACSS2.[4]

Experimental Data and Protocols

Confirmation of on-target ACSS2 activity in vivo is critical to ensure that the observed phenotypic effects are due to the inhibition of the intended target. The gold-standard method for this is the use of stable isotope tracing with 13C-labeled acetate.

In Vivo On-Target Activity Assessment using 13C2-Acetate Tracing

This method directly measures the inhibitor's ability to block the incorporation of acetate into downstream metabolites, such as fatty acids.

Experimental Protocol:

1. Animal Model and Tumor Implantation:

  • Use female immunodeficient mice (e.g., NSG mice).

  • Subcutaneously implant breast cancer cells (e.g., MDA-MB-468) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting the treatment.

2. Inhibitor Treatment:

  • Prepare the Acss2 inhibitor (e.g., this compound/VY-3-135) in a suitable vehicle.

  • Administer the inhibitor to the mice at the desired dose and schedule (e.g., daily oral gavage).

  • Include a vehicle-treated control group.

3. Stable Isotope Administration:

  • On the day of the experiment, administer 13C2-acetate to the mice. This can be done via intraperitoneal injection or intravenous infusion.[7]

  • A common method is a bolus injection followed by a continuous infusion to achieve steady-state labeling of the acetate pool in the plasma.[8][9]

4. Sample Collection:

  • At the end of the infusion period, euthanize the mice.

  • Immediately collect tumor tissue and snap-freeze in liquid nitrogen to quench metabolic activity.

  • Collect blood samples to measure plasma 13C-acetate enrichment.

5. Metabolite Extraction from Tumors:

  • Homogenize the frozen tumor tissue in a cold solvent mixture (e.g., 80% methanol).

  • Perform a liquid-liquid extraction to separate polar and nonpolar metabolites.

6. Lipid Saponification and Fatty Acid Analysis:

  • The nonpolar phase containing lipids is subjected to saponification (e.g., using potassium hydroxide in methanol) to release free fatty acids.

  • Extract the fatty acids (e.g., using hexane).

  • Analyze the fatty acid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

7. Data Analysis:

  • Determine the isotopic enrichment of palmitate (a major product of de novo fatty acid synthesis) by measuring the mass isotopologue distribution.

  • A significant reduction in the incorporation of 13C from acetate into palmitate in the inhibitor-treated group compared to the vehicle group confirms on-target ACSS2 inhibition.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved, the following diagrams are provided in the DOT language for Graphviz.

Acss2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport ACSS2 ACSS2 Acetate_cyto->ACSS2 AcetylCoA_cyto Acetyl-CoA ACSS2->AcetylCoA_cyto ATP, CoA ACSS2_nuc ACSS2 ACSS2->ACSS2_nuc Nuclear Translocation FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN Lipids Lipid Droplets FASN->Lipids Fatty Acid Synthesis Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibition AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc ATP, CoA Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation

Figure 1. Acss2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Tumor-bearing mice treatment Treatment: - Vehicle (Control) - this compound start->treatment isotope 13C2-Acetate Administration treatment->isotope sample Tumor & Blood Collection isotope->sample extraction Metabolite Extraction sample->extraction lcms LC-MS Analysis of Fatty Acids extraction->lcms analysis Data Analysis: 13C Enrichment lcms->analysis end Conclusion: On-Target Activity Confirmed analysis->end

Figure 2. Experimental Workflow for In Vivo On-Target Activity Confirmation.

Conclusion

This compound (VY-3-135) is a well-validated tool compound for studying the in vivo roles of ACSS2. Its on-target activity has been unequivocally demonstrated using stable isotope tracing. While newer inhibitors like AD-5584 and AD-8007 show promise, particularly for targeting brain tumors due to their enhanced BBB permeability, direct in vivo comparative data on their on-target activity using methods like 13C-acetate tracing is still emerging. Researchers should consider the specific requirements of their study, such as the need for brain penetration, when selecting an ACSS2 inhibitor. The provided protocols offer a robust framework for independently verifying the on-target activity of any Acss2 inhibitor in a preclinical setting.

References

Acss2-IN-1: A Novel Metabolic Approach Poised to Challenge Standard Chemotherapy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new frontier in oncology emerges with the targeted inhibition of ACSS2. Preclinical data suggests that Acss2-IN-1, a potent inhibitor of Acetyl-CoA Synthetase 2, demonstrates significant anti-tumor efficacy, offering a potential paradigm shift in the treatment of aggressive cancers like triple-negative breast cancer (TNBC). This guide provides a comparative analysis of this compound against standard chemotherapy, supported by experimental data, to illuminate its therapeutic potential.

At the heart of this innovative approach is the enzyme ACSS2, a key player in cellular metabolism. Cancer cells, particularly under the stressful conditions of hypoxia and low nutrient availability found deep within tumors, become heavily reliant on ACSS2 to convert acetate into acetyl-CoA.[1] This acetyl-CoA is a vital building block for the synthesis of fatty acids and for energy production, fueling rapid cancer cell growth and proliferation.[1][2] this compound and similar inhibitors function by blocking the active site of ACSS2, thereby cutting off this crucial metabolic pathway and inducing metabolic stress that can lead to cancer cell death.[1] This targeted mechanism presents a compelling alternative to the broader, often more toxic, effects of standard chemotherapy.

Comparative Efficacy: A Preclinical Showdown

While direct head-to-head clinical trials are not yet available, preclinical studies in relevant triple-negative breast cancer models provide a strong basis for a comparative assessment of this compound's efficacy against standard-of-care chemotherapeutic agents like doxorubicin and paclitaxel.

Treatment AgentCancer ModelDosage and ScheduleKey Efficacy FindingsReference
This compound (VY-3-135) Brpkp110 mouse TNBC100 mg/kg, daily i.p.Significant decrease in tumor growth.Miller et al., 2021
Doxorubicin MDA-MB-231 human TNBC xenograftNot specifiedReduced tumor growth and lung metastasis (in combination).Bandyopadhyay et al., 2010
Paclitaxel 4T1 mouse TNBC15 mg/kg, daily for 5 daysModerate tumor growth inhibition (21%).O'Donnell et al., 2006
Paclitaxel + Gemcitabine 4T1 mouse TNBC20 mg/kg (G) + 2 mg/kg (T), single s.c. dose60% reduction in tumor growth compared to saline control.Kolishetti et al., 2017

Note: This table presents an indirect comparison from separate studies. Efficacy can vary based on the specific cancer model and experimental conditions.

Delving into the Experimental Protocols

The following methodologies from key preclinical studies provide context for the data presented above and a framework for reproducible research.

This compound (VY-3-135) Monotherapy in a Genetically Engineered Mouse Model of TNBC
  • Animal Model: Syngeneic mouse model using Brpkp110 (p53−/−/KrasG12D/+/Pik3ca-myr) triple-negative breast cancer cells, which have high ACSS2 expression.

  • Tumor Induction: Brpkp110 cells were injected into the mammary fat pad of female mice.

  • Treatment Protocol: Once tumors were established, mice were treated with VY-3-135 at a dose of 100 mg/kg administered intraperitoneally (i.p.) daily.

  • Efficacy Assessment: Tumor volume was measured regularly to assess the rate of tumor growth inhibition compared to a vehicle-treated control group.

  • Reference: Miller, K. D., et al. (2021). Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth. Cancer Research.

Standard Chemotherapy in TNBC Xenograft and Syngeneic Models
  • Doxorubicin in a Human TNBC Xenograft Model:

    • Animal Model: Athymic nude mice bearing MDA-MB-231 human breast cancer xenografts.

    • Treatment Protocol: Doxorubicin was administered, and its effects on tumor growth and metastasis were evaluated.

    • Reference: Bandyopadhyay, A., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE.

  • Paclitaxel in a Syngeneic Mouse TNBC Model:

    • Animal Model: BALB/c mice bearing orthotopic 4T1 mammary carcinoma tumors.

    • Treatment Protocol: Paclitaxel was administered at a dose of 15 mg/kg once daily for five consecutive days.

    • Efficacy Assessment: Tumor growth inhibition was measured and compared to a control group.

    • Reference: O'Donnell, A., et al. (2006). Comparison of paclitaxel and docetaxel as single agents or in combination with bevacizumab in the 4T1 metastatic breast tumor line. Proceedings of the American Association for Cancer Research.

Visualizing the Science: Pathways and Protocols

To further clarify the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the ACSS2 signaling pathway and a typical experimental workflow for evaluating anti-tumor agents.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport Acetyl_CoA Acetyl-CoA Acetate_cyt->Acetyl_CoA ACSS2 ACSS2 ACSS2->Acetyl_CoA ATP -> AMP + PPi Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Acss2_IN_1 This compound Acss2_IN_1->ACSS2 Inhibits

Caption: The ACSS2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: TNBC Cell Culture injection Orthotopic Injection into Mammary Fat Pad start->injection tumor_growth Tumor Establishment (Palpable Tumors) injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound or Chemotherapy) randomization->treatment monitoring Tumor Volume Measurement (e.g., Caliper Measurements) treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint end Conclusion endpoint->end

Caption: A generalized experimental workflow for in vivo efficacy studies.

References

Validating Biomarkers for Predicting Response to ACSS2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ACSS2-IN-1, a representative acetyl-CoA synthetase 2 (ACSS2) inhibitor, with alternative therapeutic strategies. It is intended for researchers, scientists, and drug development professionals interested in the validation of biomarkers for patient stratification and response prediction to this novel class of metabolic inhibitors.

Introduction to ACSS2 as a Therapeutic Target

Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1] In the tumor microenvironment, characterized by hypoxia and nutrient deprivation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1][2] This metabolic adaptation makes ACSS2 a compelling target for cancer therapy. ACSS2 inhibitors, such as this compound, function by blocking the active site of the enzyme, thereby depleting acetyl-CoA levels and inducing metabolic stress in cancer cells.[1]

Biomarkers for Predicting Response to ACSS2 Inhibition

The efficacy of ACSS2 inhibitors is hypothesized to be dependent on the tumor's reliance on acetate metabolism. Several biomarkers are being investigated to identify patient populations most likely to benefit from this therapeutic approach.

  • ACSS2 Expression Levels: Tumors with high expression of ACSS2 are predicted to be more sensitive to its inhibition.[1][3] This is considered a primary predictive biomarker.

  • Acetate Uptake: High uptake of acetate by tumors, which can be visualized and quantified using 11C-acetate Positron Emission Tomography (PET) imaging, may serve as a pharmacodynamic and potentially predictive biomarker.[1][4]

  • Genetic Context (e.g., KRAS mutations): Preclinical studies suggest that certain genetic backgrounds, such as specific KRAS mutations in colorectal cancer, may confer increased dependency on ACSS2.[5]

Performance Comparison of ACSS2 Inhibitors vs. Alternative Therapies

Direct comparative clinical trial data for ACSS2 inhibitors against standard-of-care therapies in biomarker-defined populations is not yet mature. However, preclinical data provides a strong rationale for their potential efficacy in ACSS2-high tumors.

Table 1: Preclinical Efficacy of ACSS2 Inhibitors in Biomarker-Defined Models

Cancer TypeModelBiomarker StatusACSS2 InhibitorEfficacy OutcomeReference
Triple-Negative Breast CancerMouse Xenograft (Brpkp110)ACSS2-highVY-3-135Significant tumor growth inhibition[3]
Triple-Negative Breast CancerMouse Xenograft (A7C11)ACSS2-lowVY-3-135No significant tumor growth inhibition[3]
Breast Cancer Brain MetastasisEx vivo brain sliceNot specifiedAD-8007Reduced tumor growth, synergy with radiation[6][7]
Colorectal CancerMouse Xenograft (KRAS G12V)ACSS2-highACSS2 inhibitorSignificant tumor growth inhibition[5]

Comparison with Standard of Care:

  • ACSS2-high Triple-Negative Breast Cancer (TNBC): The standard of care for TNBC often involves chemotherapy regimens (e.g., paclitaxel, carboplatin). While effective in a subset of patients, resistance is common. The preclinical data for VY-3-135 suggests that in ACSS2-high TNBC, targeting this metabolic vulnerability could be a valuable alternative or complementary strategy.

  • ACSS2-high Colorectal Cancer (CRC): For KRAS-mutated CRC, treatment options can be limited. The finding that KRAS G12V tumors are sensitive to ACSS2 inhibition suggests a potential new therapeutic avenue for this patient population, especially where standard therapies like FOLFOX or FOLFIRI have failed.[5]

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker assessment is critical for the clinical development of ACSS2 inhibitors. Detailed protocols for key validation assays are provided below.

Immunohistochemistry (IHC) for ACSS2 Protein Expression

This protocol describes the detection of ACSS2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tissue sections (5 µm) on coated glass slides

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10mM Sodium citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-ACSS2 antibody

  • Biotinylated secondary antibody (goat anti-rabbit)

  • Avidin-horseradish peroxidase (HRP) complex

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% ethanol (2 x 5 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally distilled water.[8]

  • Antigen Retrieval:

    • Immerse slides in 10mM Sodium citrate buffer (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.[8]

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[8]

    • Rinse with PBS.

  • Blocking:

    • Incubate with 10% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Incubate with anti-ACSS2 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with avidin-HRP complex for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS.

    • Apply DAB solution and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) for ACSS2 mRNA Expression

This protocol outlines the measurement of ACSS2 mRNA levels from tumor tissue or cell lines.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Forward and reverse primers for ACSS2 and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from fresh or frozen tissue or cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ACSS2 or the reference gene, and cDNA template.

  • qPCR Amplification:

    • Perform the qPCR reaction using a standard three-step cycling protocol: denaturation, annealing, and extension. A typical program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ACSS2 and the reference gene.

    • Calculate the relative expression of ACSS2 using the ΔΔCt method.

11C-Acetate PET Imaging for Acetate Uptake

This protocol provides a general workflow for assessing tumor acetate uptake in preclinical models.

Materials:

  • 11C-acetate radiotracer

  • PET/CT scanner

  • Anesthesia

  • Tumor-bearing animal model

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging.

    • Anesthetize the animal for the duration of the scan.

  • Radiotracer Injection:

    • Administer a defined dose of 11C-acetate intravenously.

  • PET/CT Imaging:

    • Acquire dynamic or static PET images over a specified time period (e.g., 60 minutes post-injection).

    • Perform a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) over the tumor and reference tissues.

    • Calculate the standardized uptake value (SUV) to quantify radiotracer accumulation in the tumor.

Visualizations

Signaling Pathway and Mechanism of Action

ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth ACSS2_IN_1 This compound ACSS2_IN_1->ACSS2 Inhibition

Caption: ACSS2 converts acetate to acetyl-CoA, fueling tumor growth.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow Patient_Tumor Patient Tumor Biopsy IHC ACSS2 IHC Patient_Tumor->IHC qPCR ACSS2 qPCR Patient_Tumor->qPCR PET 11C-Acetate PET Patient_Tumor->PET Biomarker_Status Biomarker Status IHC->Biomarker_Status qPCR->Biomarker_Status PET->Biomarker_Status ACSS2_High ACSS2-High Biomarker_Status->ACSS2_High Positive ACSS2_Low ACSS2-Low Biomarker_Status->ACSS2_Low Negative Treat_ACSS2i Treat with This compound ACSS2_High->Treat_ACSS2i Treat_Alternative Alternative Therapy ACSS2_Low->Treat_Alternative Patient_Stratification start Patient Cohort ACSS2_Expression High ACSS2 Expression? start->ACSS2_Expression Acetate_Uptake High Acetate Uptake? ACSS2_Expression->Acetate_Uptake Yes Not_Eligible Not Eligible ACSS2_Expression->Not_Eligible No Eligible Eligible for This compound Acetate_Uptake->Eligible Yes Acetate_Uptake->Not_Eligible No

References

A Head-to-Head Comparison of Acss2-IN-1 and Other ACSS2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic cancer therapies, Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical target. This enzyme provides a crucial source of acetyl-CoA for lipid synthesis and histone acetylation, particularly in nutrient-stressed tumor microenvironments. The inhibition of ACSS2 presents a promising strategy to selectively target cancer cells. This guide provides a head-to-head comparison of Acss2-IN-1 and other notable ACSS2 inhibitors, including VY-3-135, AD-5584, and AD-8007, with a focus on their performance supported by experimental data.

Comparative Analysis of ACSS2 Inhibitors

The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.

Table 1: In Vitro Potency of ACSS2 Inhibitors

CompoundIC50 (nM)Target SpecificitySource
This compound 0.01 to <1Potent ACSS2 inhibitorVendor Data
VY-3-135 44Specific for ACSS2 over ACSS1 and ACSS3[1][2][1][2]
AD-5584 Not explicitly reported, but effective in cell-based assaysSpecific for ACSS2[3][4]
AD-8007 Not explicitly reported, but effective in cell-based assaysSpecific for ACSS2[3][4]

Table 2: Performance in Cell-Based and In Vivo Models

CompoundKey FindingsModel SystemsSource
This compound No publicly available data from peer-reviewed studies.------
VY-3-135 Inhibits tumor growth in preclinical breast cancer models.[5][6] Does not efficiently cross the blood-brain barrier.[3][4]Breast cancer cell lines (e.g., BT474, MDA-MB-468), mouse xenograft models.[1][5][1][3][4][5][6]
AD-5584 Reduces colony formation, lipid storage, and induces cell death in breast cancer brain metastasis (BCBM) cells.[3][4][7] Significantly higher brain penetration compared to VY-3-135.[3] Induces ferroptosis in BCBM cells.[7]BCBM cell lines (e.g., MDA-MB-231BR, 4T1-BR), ex vivo brain slice models, in vivo mouse models.[3][4][7][3][4][7]
AD-8007 Reduces colony formation, lipid storage, and induces cell death in BCBM cells, with effects comparable to VY-3-135.[3][4] Significantly higher brain penetration compared to VY-3-135.[3]BCBM cell lines (e.g., MDA-MB-231BR, 4T1-BR), ex vivo brain slice models.[3][4][3][4]

Signaling Pathways Involving ACSS2

ACSS2 plays a pivotal role in cellular metabolism and gene regulation. The following diagrams illustrate key signaling pathways influenced by ACSS2 activity.

ACSS2_Lipid_Metabolism cluster_inhibitor Inhibition Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids LipidDroplets Lipid Droplets (Storage) FattyAcids->LipidDroplets CellMembrane Cell Membrane (Synthesis) FattyAcids->CellMembrane Acss2_IN_1 This compound & Similar Compounds Acss2_IN_1->ACSS2

ACSS2 in Lipid Metabolism

ACSS2_Histone_Acetylation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Acetate_cyto Acetate ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ACSS2_nuc ACSS2 AcetylCoA_cyto->ACSS2_nuc Translocation under stress AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc HATs Histone Acetyltransferases (HATs) AcetylCoA_nuc->HATs Histones Histones HATs->Histones Acetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones GeneExpression Gene Expression AcetylatedHistones->GeneExpression Upregulation Acss2_IN_1 This compound & Similar Compounds Acss2_IN_1->ACSS2_cyto Acss2_IN_1->ACSS2_nuc

ACSS2 in Histone Acetylation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate ACSS2 inhibitors.

In Vitro ACSS2 Inhibition Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of ACSS2 by detecting the production of AMP, a product of the acetyl-CoA synthesis reaction.

Materials:

  • Recombinant human ACSS2 protein

  • ATP

  • Coenzyme A (CoA)

  • Acetate

  • Fluorescence polarization (FP)-based AMP detection kit (e.g., Transcreener® AMP²/GMP² FP Assay)

  • Test compounds (this compound, etc.) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the assay buffer.

  • Add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a solution of ATP, CoA, and acetate to all wells.

  • Initiate the reaction by adding the recombinant ACSS2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop the reaction by adding the AMP detection reagent from the kit. This reagent contains an antibody and a fluorescent tracer that binds to the antibody. The AMP produced in the enzymatic reaction will displace the tracer, causing a decrease in fluorescence polarization.

  • Incubate for the time recommended by the kit manufacturer (e.g., 60 minutes).

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Lipid Synthesis Assay (Isotopic Labeling)

This method quantifies the incorporation of acetate into newly synthesized lipids, providing a measure of ACSS2 activity within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231BR)

  • Cell culture medium and supplements

  • Test compounds

  • [¹³C₂]-acetate (stable isotope tracer)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a predetermined time.

  • Replace the culture medium with a medium containing [¹³C₂]-acetate and the respective test compounds.

  • Incubate the cells for a specific period (e.g., 4-24 hours) to allow for the incorporation of the labeled acetate into lipids.

  • Wash the cells with cold PBS and harvest them.

  • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Analyze the lipid extracts by GC-MS or LC-MS to determine the enrichment of ¹³C in fatty acids and other lipid species.

  • Quantify the reduction in ¹³C incorporation in the treated cells compared to the control to assess the inhibitory effect of the compounds on lipid synthesis.

Apoptosis/Cell Death Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to quantify the percentage of dead cells in a population following treatment with ACSS2 inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat them with the test compounds for the desired duration (e.g., 48-72 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in a binding buffer (if using Annexin V co-staining) or PBS.

  • Add the PI staining solution to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it only stains cells with a compromised membrane.

  • Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of PI-positive (dead) cells in the total cell population for each treatment condition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of novel ACSS2 inhibitors.

ACSS2_Inhibitor_Workflow cluster_discovery Discovery & Initial Validation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo & Ex Vivo Evaluation cluster_development Preclinical Development ComputationalScreening Computational Screening (e.g., Pharmacophore-based) HitIdentification Hit Identification ComputationalScreening->HitIdentification HTS High-Throughput Screening (Biochemical Assay) HTS->HitIdentification IC50 IC50 Determination (FP Assay) HitIdentification->IC50 Selectivity Selectivity Assays (vs. ACSS1/3) IC50->Selectivity CellBased Cell-Based Assays (Lipid Synthesis, Apoptosis) Selectivity->CellBased BrainPenetration Blood-Brain Barrier Penetration (LC-MS) CellBased->BrainPenetration ExVivo Ex Vivo Brain Slice Tumor Models BrainPenetration->ExVivo InVivoEfficacy In Vivo Efficacy (Xenograft Models) ExVivo->InVivoEfficacy LeadOptimization Lead Optimization InVivoEfficacy->LeadOptimization Tox Toxicology Studies LeadOptimization->Tox

References

Unveiling the Pivotal Role of ACSS2 in Tumor Progression with Acss2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acss2-IN-1 and other Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, underscoring the critical role of this enzyme in tumor growth and survival. Experimental data and detailed protocols are presented to support the use of these inhibitors as powerful research tools and potential therapeutic agents.

ACSS2 is a key enzyme that fuels tumor growth, particularly in the harsh, nutrient-deprived tumor microenvironment. It achieves this by converting acetate into acetyl-CoA, a vital molecule for lipid synthesis and histone acetylation, which in turn promotes cancer cell proliferation, survival, and adaptation to stress.[1][2] The heightened reliance of cancer cells on this pathway presents a promising therapeutic window. This guide focuses on this compound, a potent inhibitor of ACSS2, and compares its activity with other known inhibitors, providing a framework for selecting the appropriate tool to investigate ACSS2's function in various cancer models.

Comparative Analysis of ACSS2 Inhibitors

This compound has emerged as a highly potent inhibitor of ACSS2, demonstrating sub-nanomolar efficacy in biochemical assays.[3] To provide a clear perspective on its performance, the following table compares its potency with other well-characterized ACSS2 inhibitors.

InhibitorIC50Key FeaturesRelevant Cancer ModelsReference(s)
This compound <1 nMHigh potency.Investigated for general cancer research.[3]
VY-3-135 44 nMPotent and specific for ACSS2 over ACSS1 and ACSS3. Orally active.Triple-Negative Breast Cancer[4][5][6]
AD-5584 Not specifiedBrain-penetrant. Reduces lipid storage and colony formation.Breast Cancer Brain Metastasis[7][8]
AD-8007 Not specifiedBrain-penetrant. Reduces lipid storage and colony formation.Breast Cancer Brain Metastasis[9][10]
MTB-9655 0.15 nM (biochemical), 3 nM (cellular)First-in-class oral inhibitor, currently in Phase I clinical trials.Advanced Solid Tumors[11][12][13]

The ACSS2 Signaling Pathway in Tumor Growth

Under metabolic stress conditions such as hypoxia and low glucose, cancer cells upregulate ACSS2. This enzyme then utilizes acetate, an alternative carbon source, to produce acetyl-CoA. This acetyl-CoA pool is crucial for two main downstream pathways that promote tumor growth: de novo lipid synthesis for building new cell membranes and histone acetylation, which epigenetically regulates the expression of genes involved in cell survival and proliferation.[1][14]

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway in Tumor Growth cluster_stress Tumor Microenvironment cluster_cell Cancer Cell Metabolic Stress Metabolic Stress ACSS2 ACSS2 Metabolic Stress->ACSS2 Upregulation Hypoxia Hypoxia Low Glucose Low Glucose Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Conversion Acetate Acetate Acetate->ACSS2 Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Fuels Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Provides Acetyl Groups Tumor Growth Tumor Growth Lipid Synthesis->Tumor Growth Supports Gene Expression Gene Expression Histone Acetylation->Gene Expression Regulates Gene Expression->Tumor Growth Promotes

Caption: ACSS2 metabolic pathway in cancer.

Experimental Workflow: From In Vitro Assays to In Vivo Models

The confirmation of ACSS2's role in tumor growth using inhibitors like this compound typically follows a multi-step experimental workflow. This process begins with biochemical and cell-based assays to determine the inhibitor's potency and cellular effects, and progresses to in vivo models to assess its anti-tumor efficacy in a physiological context.

Experimental_Workflow Experimental Workflow for ACSS2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Determine IC50 Colony Formation Assay Colony Formation Assay Cell Viability Assay->Colony Formation Assay Assess Cytotoxicity Xenograft Model Xenograft Model Colony Formation Assay->Xenograft Model Evaluate Anti-proliferative Effect Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Establish Tumors Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Measurement->Pharmacodynamic Analysis Monitor Efficacy

Caption: A typical experimental workflow.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize ACSS2 inhibitors.

Biochemical ACSS2 Activity Assay

This assay measures the enzymatic activity of ACSS2 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human ACSS2 protein

  • Assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35)

  • ATP and Coenzyme A (CoA)

  • ACSS2 inhibitor (e.g., this compound) dissolved in DMSO

  • AMP/GMP detection kit (e.g., TranScreener® TRF AMP/GMP assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the ACSS2 inhibitor in 100% DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add recombinant ACSS2 protein to the wells.

  • Initiate the enzymatic reaction by adding a substrate mix containing ATP and CoA.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Stop the reaction and measure the amount of AMP produced using a suitable detection kit, following the manufacturer's instructions.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[15]

Cell Viability Assay

This assay determines the effect of an ACSS2 inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • ACSS2 inhibitor

  • Cell viability reagent (e.g., Cell Counting Kit-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ACSS2 inhibitor or DMSO (vehicle control).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.[16]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with an ACSS2 inhibitor.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • ACSS2 inhibitor

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach.

  • Treat the cells with the ACSS2 inhibitor at various concentrations or DMSO.

  • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation, changing the medium with fresh inhibitor as needed.

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • After staining, wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[17][18][19]

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of an ACSS2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line capable of forming tumors in mice

  • Matrigel (optional, for subcutaneous injection)

  • ACSS2 inhibitor formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ACSS2 inhibitor or vehicle control to the mice daily via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose (e.g., 100 mg/kg).

  • Measure the tumor volume with calipers every few days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).[4][20]

Conclusion

The selective inhibition of ACSS2 presents a compelling strategy for targeting the metabolic vulnerabilities of cancer. This compound, with its high potency, stands out as a valuable tool for dissecting the intricate roles of acetate metabolism in tumor biology. The comparative data and detailed protocols provided in this guide are intended to empower researchers to design and execute robust experiments to further validate ACSS2 as a therapeutic target and to accelerate the development of novel anti-cancer therapies.

References

Cross-Validation of Acss2-IN-1 Effects in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the effects of Acss2-IN-1, a small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acetate metabolism in cancer.

Introduction to ACSS2 in Cancer Metabolism

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes.[1][2] In many cancer cells, particularly under conditions of metabolic stress such as hypoxia or low glucose, ACSS2 is upregulated.[3][4][5] This allows cancer cells to utilize acetate as an alternative carbon source to produce acetyl-CoA for lipid synthesis and histone acetylation, thereby promoting cell survival, growth, and proliferation.[1][3][6] The acetyl-CoA produced by ACSS2 in the nucleus is particularly important for regulating gene expression through histone acetylation.[1][7] Given its heightened expression and critical role in stressed cancer cells compared to normal tissues, ACSS2 has emerged as a promising therapeutic target.[5][6]

This compound and similar small-molecule inhibitors function by blocking the active site of the ACSS2 enzyme.[2] This action prevents the conversion of acetate to acetyl-CoA, leading to a depletion of this key metabolite.[2] Consequently, cancer cells that are highly dependent on this pathway experience metabolic stress, which can inhibit their growth and survival.[2][4]

Comparative Efficacy of ACSS2 Inhibition Across Cancer Cell Lines

The efficacy of ACSS2 inhibition has been evaluated in a variety of cancer cell lines, particularly those known to rely on acetate metabolism. The following tables summarize the quantitative effects of ACSS2 inhibition on cell viability and growth.

Table 1: Effect of ACSS2 Silencing on Cancer Cell Growth Under Metabolic Stress

Cell LineCancer TypeConditionEffect of ACSS2 Silencing
BT474Breast CancerLow Serum (0.5%) + Hypoxia (1% O2)Cytotoxic (significant cell death)
MDA-MB-468Breast CancerLow Serum (0.5%) + Hypoxia (1% O2)Significant growth inhibition
SKBr3Breast CancerLow Serum (0.5%) + Hypoxia (1% O2)Significant growth inhibition

Data synthesized from studies demonstrating that ACSS2 silencing is most effective under metabolic stress conditions.[3]

Table 2: Pharmacological Inhibition of ACSS2 in Breast Cancer Cell Lines

Cell LineCancer TypeInhibitorAssayKey Findings
SKBr3Breast CancerVY-3-13513C2-acetate tracingCompletely blocked fatty acid synthesis from acetate under hypoxia.
BT474Breast CancerVY-3-13513C2-acetate tracingSignificantly blocked fatty acid synthesis from acetate.
MDA-MB-468Triple-Negative Breast CancerVY-3-13513C2-acetate tracingSignificantly blocked fatty acid synthesis from acetate.
MDA-MB-468Triple-Negative Breast CancerAn ACSS2 inhibitorCell ViabilityReduced cell viability.[1]

VY-3-135 is a described small-molecule inhibitor of ACSS2.[4] Data highlights the on-target effect of pharmacological inhibition.

Table 3: Effects of ACSS2 Inhibition in Renal Cell Carcinoma

Cell LineCancer TypeInterventionEffect
786-OClear Cell Renal Cell CarcinomaACSS2 inhibitionDecreased cell growth in vitro and in vivo.[8][9]
769-PClear Cell Renal Cell CarcinomaACSS2 inhibitionDecreased cell growth in vitro.
A498Clear Cell Renal Cell CarcinomaACSS2 inhibitionDecreased cell growth in vitro.

These findings demonstrate that ACSS2 inhibition is effective in ccRCC models by reducing levels of the key oncogenic driver, HIF-2α.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of ACSS2 and the general procedure for testing its inhibitors, the following diagrams are provided.

ACSS2_Signaling_Pathway cluster_stress Metabolic Stress (Hypoxia, Low Glucose) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Hypoxia Low Nutrients AMPK AMPK stress->AMPK Activates Acetate_cyto Acetate ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto Substrate AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Produces ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc Lipid_Synthesis Fatty Acid & Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis Autophagy Autophagy (Inhibition) AcetylCoA_cyto->Autophagy AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Produces Acetate_nuc Acetate (from HDACs) Acetate_nuc->ACSS2_nuc Substrate Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Fuels Gene_Expression Gene Expression (e.g., HIF-2α, TFEB) Histone_Acetylation->Gene_Expression Regulates Acss2_IN_1 This compound Acss2_IN_1->ACSS2_cyto Inhibits Acss2_IN_1->ACSS2_nuc Inhibits AMPK->ACSS2_cyto Phosphorylates & Promotes Nuclear Translocation

Caption: ACSS2 converts acetate to Acetyl-CoA in the cytoplasm and nucleus.

Experimental_Workflow cluster_assays Downstream Assays start Select Cancer Cell Lines culture Cell Culture (Normoxia vs. Hypoxia) start->culture treatment Treat with this compound (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (ACSS2, HIF-2α, etc.) treatment->western metabolic Metabolic Tracing (¹³C-Acetate) treatment->metabolic analysis Data Analysis (IC₅₀, Protein Levels, Metabolite Labeling) viability->analysis western->analysis metabolic->analysis conclusion Compare Effects Across Cell Lines analysis->conclusion

Caption: General workflow for cross-validating this compound effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. Cell Culture

  • Cell Lines: Breast cancer (BT474, MDA-MB-468, SKBr3) and renal cell carcinoma (786-O, 769-P) cell lines are obtained from certified cell banks (e.g., ATCC).

  • Media: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Standard conditions are 37°C in a humidified atmosphere with 5% CO2.

  • Stress Conditions: For metabolic stress experiments, cells are cultured in low-serum media (e.g., 0.5% FBS) and/or placed in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2.[3]

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours under either normoxic or hypoxic conditions.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

3. Western Blotting

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-ACSS2, anti-HIF-2α, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry is used to quantify protein band intensity, normalized to a loading control like β-actin.

4. Stable Isotope Tracer Analysis

  • Culture and Labeling: Culture cells under the desired stress conditions (e.g., hypoxia). Replace the standard medium with a medium containing a stable isotope-labeled nutrient, such as [1,2-13C2]-acetate, for a defined period (e.g., 8-24 hours).[4]

  • Metabolite Extraction: Wash cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.

  • Saponification and Derivatization: For fatty acid analysis, saponify the lipid fraction with NaOH and then methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of the 13C label into different fatty acid species (e.g., palmitate).

  • Analysis: Calculate the fractional contribution of acetate to the fatty acid pool by analyzing the mass isotopologue distribution. A decrease in 13C labeling in inhibitor-treated cells compared to controls indicates successful on-target activity.[4]

References

A Comparative Guide to the Pharmacokinetic Profiles of ACSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation in the context of oncology and other diseases where ACSS2 is a therapeutic target.

Introduction to ACSS2 Inhibition

Acetyl-CoA synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for cellular processes such as lipid synthesis and histone acetylation.[1] In cancer cells, particularly under conditions of metabolic stress like hypoxia, ACSS2 activity is often upregulated to provide an alternative carbon source for survival and proliferation.[1] Consequently, inhibiting ACSS2 has emerged as a promising therapeutic strategy for various cancers. This guide focuses on the pharmacokinetic properties of several key ACSS2 inhibitors: VY-3-135, MTB-9655, AD-5584, AD-8007, and CRD1400.

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for the selected ACSS2 inhibitors. It is important to note that publicly available data is limited for some of these compounds.

InhibitorAnimal ModelAdministration RouteDoseCmaxTmaxHalf-life (t½)Bioavailability (F%)Brain-to-Plasma RatioReference
VY-3-135 MouseOral (PO)100 mg/kg/dayData not availableData not availableData not availableGoodData not available[2]
Intraperitoneal (IP)100 mpk dailyData not availableData not availableData not available-Data not available[2]
Intravenous (IV)Data not availableData not availableData not availableData not available-Data not available[2]
MTB-9655 Human (Phase I)Oral (PO)Up to 225mgDose-proportionalData not available6-12 hoursOrally bioavailableData not available[3]
AD-5584 MouseIntraperitoneal (IP)50 mg/kgData not availableData not availableData not available-Significantly higher than VY-3-135[4]
AD-8007 MouseIntraperitoneal (IP)50 mg/kgData not availableData not availableData not available-Significantly higher than VY-3-135[4]
CRD1400 RodentNot specifiedNot specifiedData not availableData not availableData not availableGoodData not available[5]

Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature. "Good" bioavailability for VY-3-135 and CRD1400 is a qualitative description from the source material.[2][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ACSS2 signaling pathway and a general experimental workflow for evaluating the pharmacokinetics of ACSS2 inhibitors.

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway in Cancer Metabolism Metabolic_Stress Metabolic Stress (e.g., Hypoxia) ACSS2 ACSS2 Metabolic_Stress->ACSS2 Upregulates Acetate Acetate Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Converts Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth ACSS2_Inhibitor ACSS2 Inhibitor ACSS2_Inhibitor->ACSS2 Inhibits

Caption: ACSS2 converts acetate to acetyl-CoA, fueling cancer cell growth.

PK_Workflow In Vivo Pharmacokinetic Study Workflow Animal_Model Animal Model (e.g., Mice) Dosing Inhibitor Administration (PO, IP, IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Brain Homogenate Preparation Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of ACSS2 inhibitors.

Experimental Protocols

Below is a generalized protocol for an in vivo pharmacokinetic study of an ACSS2 inhibitor in a murine model, based on common practices cited in the literature.[2][4]

Objective: To determine the pharmacokinetic profile of an ACSS2 inhibitor in mice following a single dose administration.

Materials:

  • ACSS2 inhibitor compound

  • Vehicle for drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Male/Female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

  • Dosing syringes and needles (for oral gavage, intraperitoneal, or intravenous injection)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week prior to the study.

    • Randomly assign animals to different administration route groups (e.g., PO, IP, IV) and a control group (vehicle only). A typical group size is 3-5 mice per time point.

  • Dosing Formulation Preparation:

    • Prepare the dosing solution of the ACSS2 inhibitor in the appropriate vehicle at the desired concentration. Ensure the solution is homogenous.

  • Drug Administration:

    • Administer the ACSS2 inhibitor to the mice via the designated route (e.g., oral gavage for PO, injection into the peritoneal cavity for IP, or injection into the tail vein for IV). Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • For serial sampling from the same animal, use techniques like saphenous vein or tail vein puncture. For terminal time points, cardiac puncture can be performed under anesthesia.

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Brain Tissue Collection (for brain-penetrant inhibitors):

    • At the terminal time point, perfuse the animals with saline to remove blood from the organs.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer.

    • Store the brain homogenate at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the ACSS2 inhibitor in plasma and brain homogenate.

    • Prepare a standard curve using known concentrations of the inhibitor.

    • Analyze the collected samples to determine the concentration of the inhibitor at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, t½, AUC (Area Under the Curve), clearance, and volume of distribution. For brain-penetrant compounds, calculate the brain-to-plasma concentration ratio.

Conclusion

The development of potent and selective ACSS2 inhibitors with favorable pharmacokinetic properties is crucial for their successful clinical translation. This guide provides a snapshot of the current landscape of ACSS2 inhibitor pharmacokinetics. While VY-3-135 and the clinical-stage MTB-9655 show promise with good oral bioavailability and half-life, respectively, the brain-penetrant properties of AD-5584 and AD-8007 open new avenues for treating brain malignancies.[2][3][4] Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of these and other emerging ACSS2 inhibitors. The provided experimental framework can serve as a foundation for these future investigations.

References

Validating the Therapeutic Potential of Acss2 Inhibition in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells to survive under nutrient-deprived and hypoxic conditions presents a promising avenue for therapeutic intervention. Acetyl-CoA synthetase 2 (Acss2) has emerged as a critical enzyme in this process, converting acetate into acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, thereby promoting tumor growth and survival. This guide provides a comparative overview of the therapeutic potential of Acss2 inhibitors, with a focus on their validation in patient-derived xenograft (PDX) models, offering a valuable resource for preclinical research and drug development.

The Role of Acss2 in Cancer Metabolism and Signaling

Under metabolic stress, such as hypoxia or low glucose availability, cancer cells upregulate Acss2 to utilize acetate as an alternative carbon source.[1][2] This metabolic adaptation is crucial for maintaining cellular energy levels, supporting the synthesis of fatty acids for membrane production, and providing acetyl-CoA for epigenetic modifications through histone acetylation.[1][2]

The signaling pathway involving Acss2 is intricately linked to the hypoxia-inducible factor 2α (HIF-2α). In the tumor microenvironment, oxygen or glucose deprivation activates Acss2/HIF-2 signaling, which is crucial for cancer cell colony formation, migration, and invasion.[3] Nuclear Acss2 is required for the acetylation of HIF-2α, promoting its stability and transcriptional activity, which in turn drives the expression of genes involved in tumor progression.[3]

Acss2_Signaling_Pathway cluster_stress Tumor Microenvironment Stress cluster_cell Cancer Cell Hypoxia Hypoxia Acss2 Acss2 Hypoxia->Acss2 Low Glucose Low Glucose Low Glucose->Acss2 Acetate Acetate Acetate->Acss2 Acetyl-CoA Acetyl-CoA Acss2->Acetyl-CoA ATP to AMP Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Tumor Growth & Survival Tumor Growth & Survival Lipid Synthesis->Tumor Growth & Survival HIF-2α HIF-2α Histone Acetylation->HIF-2α Stabilization Gene Expression Gene Expression HIF-2α->Gene Expression Gene Expression->Tumor Growth & Survival

Caption: Acss2 Signaling Pathway in Cancer.

Comparative Efficacy of Acss2 Inhibitors in Preclinical Models

While a specific compound designated "Acss2-IN-1" is not prominently featured in the current scientific literature, several other potent and selective Acss2 inhibitors have undergone preclinical validation, including in xenograft and patient-derived xenograft (PDX) models. The following tables summarize the available quantitative data on the in vivo efficacy of these inhibitors.

It is crucial to note that the following data are collated from separate studies and do not represent a direct head-to-head comparison. Variations in experimental design, tumor models, and dosing regimens should be considered when interpreting these results.

MTB-9655

MTB-9655 is a first-in-class, oral Acss2 inhibitor that has advanced to Phase 1 clinical trials.[4] Preclinical studies have demonstrated its anti-tumor activity in various PDX models.

Cancer TypePDX ModelTreatmentOutcomeCitation
Various Solid TumorsMultiple PDX modelsMTB-9655Significant sensitivity in tumors with high Acss2 mRNA expression.[5][6][5][6]
Genitourinary CancersPDX modelsMTB-9655 in combination with cisplatin and gemcitabineSignificant combination effect.[5][6][5][6]
VY-3-135

VY-3-135 is a potent and specific Acss2 inhibitor that has shown efficacy in breast cancer models. Its effectiveness appears to be correlated with the level of Acss2 expression in the tumors.

Cancer TypeXenograft ModelTreatmentOutcomeCitation
Breast CancerBrpkp110 mouse breast tumor in NSG miceVY-3-135 (100 mg/kg daily i.p.)Significant decrease in tumor growth.[7][8][7][8]
Breast CancerA7C11, T11, T12, Brpkp110 mouse breast cancer models in immunocompetent vs. immunodeficient miceVY-3-135Stronger tumor growth inhibition in immune-competent mice.[8][8]
Triple-Negative Breast CancerWHIM12 (ACSS2-low) human breast tumor xenograftVY-3-135 (100 mg/kg daily PO)No significant effect on tumor growth.[2][2]
HER2+ Breast CancerBT474 (ACSS2-high) human breast tumor xenograftVY-3-135 (100 mg/kg daily PO)Inhibition of tumor growth.[9][9]
AD-8007

AD-8007 is a brain-penetrant Acss2 inhibitor that has been evaluated in a model of breast cancer brain metastasis.

Cancer TypeIn Vivo ModelTreatmentOutcomeCitation
Breast Cancer Brain MetastasisIntracranial injection of MDA-MB-231BR cells in immunodeficient miceAD-8007 (50 mg/kg daily)Significantly reduced tumor burden and extended survival.[1][1]
Breast Cancer Brain MetastasisEx vivo brain-tumor slice modelAD-8007 (20 µM) in combination with radiation (6 Gy)Significantly reduced preformed tumors.[1][1]

Experimental Protocols: Patient-Derived Xenograft (PDX) Studies

The establishment and utilization of PDX models are critical for evaluating the therapeutic efficacy of novel anti-cancer agents in a system that more closely recapitulates the heterogeneity and microenvironment of human tumors. Below is a generalized protocol for conducting PDX studies with Acss2 inhibitors.

I. PDX Model Establishment
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[10][11][12]

  • Implantation: Small fragments of the tumor tissue (typically 2-3 mm³) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or NSG mice).[10][11][12]

  • Tumor Growth and Passaging: Once the initial tumor (F0 generation) reaches a predetermined size (e.g., 1000-1500 mm³), it is excised and can be passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.[10][11][12]

II. In Vivo Efficacy Studies
  • Cohort Formation: Once tumors in the PDX model reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: The Acss2 inhibitor (e.g., this compound) is administered to the treatment group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Monitoring: Animal body weight and overall health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

PDX_Workflow Patient Tumor Tissue Patient Tumor Tissue Implantation in Immunocompromised Mouse (F0) Implantation in Immunocompromised Mouse (F0) Patient Tumor Tissue->Implantation in Immunocompromised Mouse (F0) Tumor Growth Tumor Growth Implantation in Immunocompromised Mouse (F0)->Tumor Growth Tumor Excision & Passaging (F1, F2...) Tumor Excision & Passaging (F1, F2...) Tumor Growth->Tumor Excision & Passaging (F1, F2...) PDX Model Expansion PDX Model Expansion Tumor Excision & Passaging (F1, F2...)->PDX Model Expansion Cohort Formation & Randomization Cohort Formation & Randomization PDX Model Expansion->Cohort Formation & Randomization Treatment Group (Acss2 Inhibitor) Treatment Group (Acss2 Inhibitor) Cohort Formation & Randomization->Treatment Group (Acss2 Inhibitor) Control Group (Vehicle) Control Group (Vehicle) Cohort Formation & Randomization->Control Group (Vehicle) Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Treatment Group (Acss2 Inhibitor)->Tumor Volume & Body Weight Monitoring Control Group (Vehicle)->Tumor Volume & Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Monitoring->Endpoint Analysis

Caption: Experimental Workflow for PDX Studies.

Conclusion

The inhibition of Acss2 represents a promising therapeutic strategy for a variety of cancers, particularly those that have adapted to a stressful tumor microenvironment. Preclinical data from xenograft and patient-derived xenograft models demonstrate that targeting Acss2 can lead to significant tumor growth inhibition. The availability of multiple Acss2 inhibitors in various stages of development provides a valuable toolkit for researchers to further explore the therapeutic potential of this target. Future studies, ideally involving direct comparative analyses of these inhibitors in well-characterized PDX models, will be crucial for identifying the most effective compounds and the patient populations most likely to benefit from this therapeutic approach.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Acss2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acss2-IN-1, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are necessary during handling, storage, and disposal. The following personal protective equipment is mandatory to minimize exposure and ensure user safety.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

Protection TypeRequired EquipmentRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust particles of the compound[1].
Hand Protection Protective, chemical-resistant glovesPrevents skin contact during handling[1].
Body Protection Impervious clothing or a lab coatShields skin and personal clothing from contamination[1].
Respiratory Suitable respirator (when dust/aerosol is possible)Avoids inhalation, especially when handling the powdered form or creating solutions[1].

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols[1].

  • Avoid Contact: Take measures to prevent inhalation and contact with skin and eyes[1].

  • Safe Practices: Do not eat, drink, or smoke in the designated handling area[1]. Wash hands thoroughly after handling the compound[1].

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated location[1]. Store the powdered form at -20°C and solutions at -80°C, protecting it from direct sunlight and sources of ignition[1].

  • Emergency Preparedness: Ensure an accessible safety shower and eye wash station are in the immediate vicinity of the handling area[1].

Disposal Plan

Dispose of this compound and its container at an approved waste disposal facility[1]. Avoid releasing the chemical into the environment and collect any spillage to prevent contamination of drains, water courses, or soil[1].

Experimental Protocols and Signaling Pathways

This compound is a potent inhibitor of ACSS2, an enzyme crucial for cellular metabolism, histone acetylation, and stress responses[2][3][4]. ACSS2 catalyzes the conversion of acetate to acetyl-CoA, which is a vital metabolite for various cellular processes, including lipid synthesis and gene regulation[4][5].

General In Vitro Experimental Workflow

While specific protocols vary by experiment, a general workflow for treating cell lines with this compound involves the following steps, based on its use in research[6]:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent like DMSO.

  • Cell Culture: Grow the desired cell line (e.g., HepG2, MDA-MB-231) to the appropriate confluence in culture plates.

  • Treatment: Dilute the stock solution to the desired final concentration (e.g., 5-10 µM) in the cell culture medium.

  • Incubation: Add the this compound-containing medium to the cells and incubate for the specified duration (e.g., 6 hours)[6].

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as assessing lipid incorporation or histone acetylation[2][6].

Acss2 Signaling in Response to Cellular Stress

Under conditions of cellular stress, such as hypoxia or nutrient deprivation, ACSS2 plays a key role in transcriptional regulation. It translocates to the nucleus to provide a localized source of acetyl-CoA for histone acetylation, thereby influencing gene expression related to autophagy and cell survival[7][8]. The diagram below illustrates a simplified workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal A Retrieve this compound (Powder, -20°C) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Reconstitute in Solvent (e.g., DMSO) C->D E Dilute to Working Concentration D->E L Store Stock Solution (-80°C) D->L F Treat Cell Culture E->F G Incubate F->G H Analyze Results G->H I Collect Waste (Tips, Tubes, Media) H->I J Dispose in Approved Hazardous Waste Container I->J K Clean Work Area J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.